molecular formula C41H51F3N5O21P B15623830 Caffeic acid-pYEEIE TFA

Caffeic acid-pYEEIE TFA

Cat. No.: B15623830
M. Wt: 1037.8 g/mol
InChI Key: KIXUFVTZPVMUKC-UZFZOPFFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeic acid-pYEEIE TFA is a useful research compound. Its molecular formula is C41H51F3N5O21P and its molecular weight is 1037.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H51F3N5O21P

Molecular Weight

1037.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20?,24-,25-,26-,27-,34-;/m0./s1

InChI Key

KIXUFVTZPVMUKC-UZFZOPFFSA-N

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Caffeic acid-pYEEIE TFA?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Caffeic Acid-pYEEIE TFA

Introduction

This compound is a synthetic conjugate molecule designed for targeted inhibition of specific intracellular signaling pathways. It combines the broad-spectrum inhibitory properties of caffeic acid with a peptide sequence, pYEEIE, known to interact with Src Homology 2 (SH2) domains. This guide elucidates the dual mechanism of action of this compound, drawing from the known functions of its constituent parts. The trifluoroacetic acid (TFA) component is a counter-ion from the synthesis and purification process and is not considered part of the molecule's mechanism of action.

The core hypothesis for the mechanism of action of this compound is a synergistic or additive effect of its two bioactive moieties:

  • Caffeic Acid Moiety: A natural polyphenol that non-specifically inhibits multiple signaling pathways involved in cell proliferation and inflammation, including the JAK/STAT pathway.

  • pYEEIE Peptide Moiety: A phosphopeptide sequence that acts as a competitive inhibitor for the SH2 domain of Signal Transducer and activator of Transcription 3 (STAT3), and potentially other SH2 domain-containing proteins like the lymphocyte-specific protein tyrosine kinase (Lck). This targeted binding is designed to specifically disrupt STAT3-mediated signaling.

Part 1: The Role of the Caffeic Acid Moiety

Caffeic acid (CA) is a well-documented phytochemical with a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Its mechanism of action is pleiotropic, impacting several key cellular signaling cascades.

Inhibition of STAT3 Signaling

A primary mechanism of action for caffeic acid is the inhibition of the STAT3 signaling pathway.[4][5][6][7] STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[5][8] Caffeic acid has been shown to significantly inhibit STAT3 activity, which in turn down-regulates the expression of its target genes, such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[4][6][7] This leads to a suppression of tumor angiogenesis.[4][6][7]

Modulation of Other Kinase Pathways

Beyond STAT3, caffeic acid has been demonstrated to inhibit other signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Caffeic acid can inhibit this pathway, contributing to its anti-cancer effects.[1]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to a variety of stimuli. Caffeic acid has been shown to inhibit this pathway as well.[1][9]

  • NF-κB Signaling: Nuclear Factor kappa B is a key regulator of inflammation. Caffeic acid can decrease the activity of the NF-κB signaling pathway.[1]

The following diagram illustrates the multiple signaling pathways inhibited by the caffeic acid moiety.

caffeic_acid_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase / Cytokine Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK STAT3_unphos STAT3 JAK->STAT3_unphos phosphorylates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB STAT3_phos p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_phos->STAT3_dimer dimerization CaffeicAcid Caffeic Acid CaffeicAcid->JAK inhibits CaffeicAcid->PI3K inhibits CaffeicAcid->MAPK inhibits CaffeicAcid->NFkB inhibits CaffeicAcid->STAT3_phos inhibits Gene_Expression Gene Expression (VEGF, HIF-1α, Cyclin D1, Bcl-xL) STAT3_dimer->Gene_Expression translocation pYEEIE_mechanism cluster_normal Normal STAT3 Activation cluster_inhibited Inhibition by pYEEIE Peptide Receptor_A Activated Receptor (with pY) STAT3_A STAT3 Receptor_A->STAT3_A recruits via SH2 domain pSTAT3_A p-STAT3 STAT3_A->pSTAT3_A JAK phosphorylates Dimer_A Active STAT3 Dimer pSTAT3_A->Dimer_A pSTAT3_B p-STAT3 pSTAT3_B->Dimer_A dimerization via reciprocal SH2-pY binding Receptor_B Activated Receptor (with pY) STAT3_B STAT3 pYEEIE Caffeic acid-pYEEIE pYEEIE->STAT3_B binds to SH2 domain, prevents recruitment pSTAT3_C p-STAT3 pYEEIE->pSTAT3_C binds to SH2 domain, prevents dimerization experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Kinase Assay (Western Blot for p-STAT3) BindingAssay Binding Assay (Fluorescence Polarization) CellViability Cell Viability Assay (MTT / CellTiter-Glo) GeneExpression Gene Expression Analysis (qPCR for VEGF, Cyclin D1) CellViability->GeneExpression ApoptosisAssay Apoptosis Assay (Annexin V / Caspase-3) GeneExpression->ApoptosisAssay Xenograft Tumor Xenograft Model (e.g., in mice) ApoptosisAssay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Compound This compound Compound->KinaseAssay Compound->BindingAssay Compound->CellViability

References

Caffeic Acid-pYEEIE TFA: A Technical Guide to a High-Affinity, Pan-Assay SH2 Domain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Caffeic acid-pYEEIE TFA, a semi-synthetic phosphopeptide inhibitor of Src Homology 2 (SH2) domains. Originally developed as a high-affinity ligand for Src family kinases, recent comprehensive screening has revealed its potent binding to a wide array of SH2 domains, positioning it as a valuable tool for studying SH2-mediated signaling pathways. This document details its binding profile, relevant experimental protocols for its characterization, and the underlying signaling contexts.

Introduction to SH2 Domains and Their Inhibition

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that play a pivotal role in intracellular signal transduction.[1] Their primary function is to recognize and bind to specific phosphotyrosine (pY) motifs within proteins.[1][2] This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphorylated targets, thereby propagating signals that control cell growth, differentiation, and migration.[1][3]

The specificity of an SH2 domain's interaction is determined by the amino acid sequence immediately C-terminal to the phosphotyrosine residue.[4] Given their critical role in signaling, the dysregulation of SH2-mediated pathways is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[5] The development of small molecule or peptide-based inhibitors that can block these protein-protein interactions is a key strategy in drug discovery.[5]

This compound: A Promiscuous High-Affinity SH2 Ligand

Caffeic acid-pYEEIE is a semi-synthetic phosphopeptide developed by appending caffeic acid to the N-terminus of the pYEEIE peptide, a sequence known to be preferred by the SH2 domains of Src family kinases.[2][6] The initial design aimed to enhance the binding affinity compared to the simple acetylated peptide (Ac-pYEEIE).[6]

Subsequent comprehensive analysis has revealed that Caffeic acid-pYEEIE is a highly promiscuous inhibitor, binding to a large number of SH2 domains with high affinity.[7] This makes it a powerful, albeit non-selective, tool for probing SH2-dependent signaling events. The compound is typically supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion resulting from purification by reverse-phase high-performance liquid chromatography (HPLC).

Quantitative Binding Data

The binding affinity of Caffeic acid-pYEEIE has been determined against a large panel of SH2 domains. A selection of these dissociation constants (Kd) is presented below, highlighting its broad activity profile. For comparison, data for the related, more selective peptide, Ac-pYEEIE-NH2, is also included where available.

SH2 Domain ProteinGene SymbolCaffeic acid-pYEEIE Kd (nM)Ac-pYEEIE-NH2 Kd (nM)Reference
FYN Proto-Oncogene, Src Family Tyrosine KinaseFYN0.533300[7]
ABL Proto-Oncogene 1, Non-Receptor Tyrosine KinaseABL1104Not Reported[8]
FES Proto-Oncogene, Tyrosine KinaseFESNot Reported4200[7]
YES Proto-Oncogene 1, Src Family Tyrosine KinaseYES1Not Reported3800[7]
ABL Proto-Oncogene 2, Non-Receptor Tyrosine KinaseABL21396Not Reported[8]
Phosphoinositide-3-Kinase Regulatory Subunit 3PIK3R3Not Reported14900[7]

Note: A comprehensive screen found that Caffeic acid-pYEEIE binds to 71 out of 102 SH2 domain constructs tested, with 47 of the measured Kd values in the submicromolar range.[7]

Signaling Pathways and Biological Context

SH2 domains are integral components of numerous signaling pathways. The promiscuous nature of Caffeic acid-pYEEIE means it has the potential to interfere with a wide range of these pathways simultaneously. The diagram below illustrates a generalized signal transduction cascade involving SH2 domains, which could be inhibited by this compound.

SH2_Signaling_Pathway RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active, pY) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation SH2_Protein SH2 Domain- Containing Protein (e.g., GRB2, STAT3, Src) RTK_active->SH2_Protein 3. Recruitment via SH2-pY interaction Ligand Growth Factor Ligand->RTK_inactive 1. Ligand Binding Downstream Downstream Signaling Cascade SH2_Protein->Downstream 4. Activation Response Cellular Response (Proliferation, Survival) Downstream->Response 5. Signal Propagation Inhibitor Caffeic acid-pYEEIE Inhibitor->SH2_Protein Inhibition

Figure 1. Generalized SH2 Domain Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SH2 inhibitors like Caffeic acid-pYEEIE.

Synthesis of Caffeic Acid-pYEEIE

The synthesis involves two main stages: solid-phase peptide synthesis of the pYEEIE sequence, followed by the coupling of caffeic acid.

Synthesis_Workflow Resin Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Sequential coupling of Glu, Ile, Glu, Glu, pTyr Resin->SPPS Peptide_Resin pYEEIE-Resin SPPS->Peptide_Resin Coupling N-terminal Coupling Caffeic Acid, HBTU/HOBt Peptide_Resin->Coupling CA_Peptide_Resin Caffeic acid-pYEEIE-Resin Coupling->CA_Peptide_Resin Cleavage Cleavage and Deprotection TFA Cocktail (TFA/TIS/H2O) CA_Peptide_Resin->Cleavage Crude Crude Product Cleavage->Crude Purification Purification Reverse-Phase HPLC Crude->Purification Final Final Product: This compound Purification->Final

Figure 2. Workflow for the synthesis of this compound.

Protocol:

  • Peptide Synthesis: The peptide fragment H-pY(PO(OBzl)2)-Glu(OtBu)-Glu(OtBu)-Ile-Glu(OtBu)-OH is synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]

  • Caffeic Acid Coupling: Following the final Fmoc deprotection of the N-terminal phosphotyrosine, caffeic acid (with hydroxyl groups protected, e.g., as acetonides) is coupled to the free amine using standard peptide coupling reagents such as HBTU/HOBt in DMF.[6]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), with scavengers like triisopropylsilane (B1312306) (TIS) and water.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The use of TFA in the mobile phase results in the final product being a TFA salt.

  • Lyophilization and Characterization: The pure fractions are pooled, lyophilized, and the final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

SH2 Domain Binding Affinity - Competitive ELISA

This assay measures the ability of an inhibitor to compete with a biotinylated phosphopeptide for binding to a GST-tagged SH2 domain.[6]

Materials:

  • GST-tagged SH2 domain of interest (e.g., GST-Lck-SH2)

  • Biotinylated phosphopeptide probe (e.g., Biotin-pYEEIE)

  • Streptavidin-coated 96-well plates

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate

  • This compound (and other test compounds)

  • Assay Buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

Protocol:

  • Plate Preparation: Wash streptavidin-coated plates with Assay Buffer. Add 100 µL of biotinylated phosphopeptide probe (e.g., at 1 µg/mL) to each well and incubate for 1 hour at room temperature. Wash plates to remove unbound probe.

  • Competition Reaction: Prepare serial dilutions of this compound. In each well, add the GST-SH2 domain protein and the inhibitor dilution. Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

  • Detection: Wash the plates. Add 100 µL of anti-GST-HRP antibody to each well and incubate for 1 hour.

  • Development: Wash the plates thoroughly. Add 100 µL of TMB substrate. Stop the reaction with 1 M H2SO4.

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SH2 Domain Binding Affinity - Fluorescence Polarization (FP) Assay

FP assays measure the disruption of the interaction between an SH2 domain and a fluorescently labeled phosphopeptide probe.

Materials:

  • SH2 domain protein

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pYEEIE)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20)

  • Black, low-volume 384-well plates

Protocol:

  • Assay Setup: In a 384-well plate, add the fluorescent probe at a fixed concentration (e.g., 10 nM).

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Protein Addition: Add the SH2 domain protein at a concentration that gives a significant polarization window (typically near its Kd for the probe).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the inhibitor concentration to determine the IC50.

Summary and Future Directions

This compound is a potent, semi-synthetic phosphopeptide that acts as a high-affinity but promiscuous inhibitor of SH2 domains. Its broad binding profile makes it an excellent, albeit non-selective, tool for studying cellular processes that are heavily dependent on SH2-mediated signaling. The detailed protocols provided herein offer a starting point for its synthesis and characterization.

Future work should focus on elucidating the precise downstream signaling consequences of pan-SH2 inhibition using this molecule in various cellular contexts. Furthermore, the development of derivatives based on the Caffeic acid-pYEEIE scaffold could lead to new inhibitors with improved selectivity for specific SH2 domains, enhancing their potential as targeted therapeutic agents.

References

A Technical Guide to the Binding Affinity of Phosphopeptide Ligands to the GST-Lck-SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phosphopeptide ligands, with a focus on the Caffeic acid-pYEEIE TFA conjugate, to the Glutathione (B108866) S-transferase (GST)-tagged SH2 domain of the Lymphocyte-specific protein tyrosine kinase (Lck). While direct quantitative data for the this compound compound is not publicly available, this document synthesizes information from analogous high-affinity pYEEI-containing peptides to provide a thorough understanding of the binding interactions and the experimental methodologies used for their characterization.

The Lck protein is a critical non-receptor Src family tyrosine kinase essential for T-cell development and activation.[1] Its Src Homology 2 (SH2) domain plays a pivotal role in mediating protein-protein interactions by binding to specific phosphotyrosine-containing sequences, making it a significant target for therapeutic intervention in various diseases, including autoimmune disorders and cancers.[2][3]

Quantitative Data: Binding Affinity of pYEEI-based Peptides to Lck-SH2

The pYEEI motif is a well-established consensus sequence for high-affinity binding to the Lck-SH2 domain.[4][5] The binding affinity is typically quantified by the dissociation constant (Kd), with lower values indicating a stronger interaction. The following table summarizes representative binding affinities for various pYEEI-related peptides to the Lck-SH2 domain, as determined by different biophysical methods.

Peptide SequenceMethodKd (nM)Reference
FTATEC(AANS)QpYEEIPFluorescence Assay39.8[6]
Ac-pYEEI-NH₂Surface Plasmon Resonance (SPR)(Not specified, but used for thermodynamic analysis)[7]
EPQpYEEIPIASurface Plasmon Resonance (SPR)(Used as the immobilized ligand)[4]
pYEEI Peptide(Referred to in context of other SFKs)~300-600 (for other SFK SH2 domains)[8]

Note: The binding affinity of the specific this compound conjugate has not been reported in the reviewed literature. The data presented is for analogous phosphopeptides containing the core pYEEI recognition motif.

Lck Signaling Pathway and Experimental Workflow

To understand the context of Lck-SH2 domain interactions, it is crucial to visualize its role in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck is activated and phosphorylates key signaling proteins, initiating a cascade that leads to T-cell activation.[1][9] The experimental workflow for characterizing the binding of a ligand to the Lck-SH2 domain typically involves protein expression, purification, and subsequent biophysical analysis.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits (via SH2 domains) CD4_8 CD4/CD8 CD4_8->Lck associates with Lck->TCR phosphorylates ITAMs Lck->ZAP70 Antigen Antigen Antigen->TCR binds LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Downstream Downstream Signaling (NF-κB, NFAT, AP-1) PLCg1->Downstream

Caption: Lck Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_ligand_prep Ligand Preparation cluster_binding_assay Biophysical Binding Assay Expression Expression of GST-Lck-SH2 in E. coli Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (Glutathione Resin) Lysis->Purification Cleavage Optional: GST-tag Cleavage (e.g., with PreScission Protease) Purification->Cleavage QC Protein QC (SDS-PAGE, Concentration) Cleavage->QC ITC Isothermal Titration Calorimetry (ITC) QC->ITC FP Fluorescence Polarization (FP) QC->FP SPR Surface Plasmon Resonance (SPR) QC->SPR Synthesis Synthesis & Purification of This compound QC_Ligand Ligand QC (HPLC, Mass Spec) Synthesis->QC_Ligand QC_Ligand->ITC QC_Ligand->FP QC_Ligand->SPR Data_Analysis Data Analysis (Determination of Kd, ΔH, ΔS) ITC->Data_Analysis FP->Data_Analysis SPR->Data_Analysis

Caption: Workflow for Lck-SH2 Binding Affinity Analysis.

Experimental Protocols

Accurate determination of binding affinity requires robust experimental design. The following protocols outline three standard methods for characterizing the interaction between a ligand like this compound and the GST-Lck-SH2 domain.

  • Transformation: Transform a plasmid encoding the GST-Lck-SH2 fusion protein into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., PBS with 1 mM DTT, protease inhibitors) and lyse the cells using sonication or a microfluidizer.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a glutathione-agarose resin. Wash the resin extensively with lysis buffer to remove unbound proteins.

  • Elution: Elute the GST-Lck-SH2 protein using a buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM reduced glutathione, pH 8.0).

  • Quality Control: Analyze the purified protein by SDS-PAGE for purity and determine its concentration using a Bradford assay or by measuring absorbance at 280 nm.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kb, inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[10][11]

  • Sample Preparation: Dialyze the purified GST-Lck-SH2 protein and the this compound ligand into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4) to minimize heats of dilution.

  • ITC Instrument Setup: Thoroughly clean the ITC instrument. Load the GST-Lck-SH2 protein (typically 10-50 µM) into the sample cell and the ligand (typically 10-20 fold higher concentration) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.[12]

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[13] This method is well-suited for high-throughput screening.[14][15]

  • Probe Selection: A fluorescently labeled peptide with known affinity for the Lck-SH2 domain is required (e.g., a fluorescein-labeled pYEEI peptide).

  • Direct Binding Assay (to determine Kd of the probe): Prepare a series of dilutions of the GST-Lck-SH2 protein in an assay buffer (e.g., 100 mM potassium phosphate, 100 mM NaCl, 1 mM DTT, pH 7.5). Add a fixed, low concentration of the fluorescent probe to each dilution.

  • Measurement: After incubation, measure the fluorescence polarization in a suitable plate reader. The polarization value will increase as more probe binds to the protein.

  • Competitive Binding Assay (to determine Ki of the unlabeled ligand):

    • Set up a reaction with a fixed concentration of GST-Lck-SH2 and the fluorescent probe (concentrations should be chosen to give a high polarization signal, typically at the Kd of the probe).

    • Add a serial dilution of the unlabeled competitor ligand (this compound).

    • Measure the decrease in fluorescence polarization as the unlabeled ligand displaces the fluorescent probe.

  • Data Analysis: Fit the direct binding data to determine the Kd of the probe. Fit the competitive binding data to determine the IC₅₀ of the competitor, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Logical Relationships in Lck-SH2 Binding

The binding of a phosphopeptide to the Lck-SH2 domain is a highly specific interaction. The affinity is critically dependent on the amino acid residues C-terminal to the phosphotyrosine (pTyr). The pYEEI sequence provides a framework where specific residues make key contacts within the SH2 domain's binding pockets.

Binding_Affinity_Logic cluster_interactions Key Interactions & Affinity Contribution cluster_modifications Effect of Modifications pYEEI pTyr Glu (+1) Glu (+2) Ile (+3) pTyr_Pocket pTyr binding pocket (Essential for binding) pYEEI:pY->pTyr_Pocket anchors pY1_Pocket pY+1 pocket (High specificity for Glu) pYEEI:pY1->pY1_Pocket critical interaction pY3_Pocket pY+3 hydrophobic pocket (High specificity for Ile/hydrophobic residues) pYEEI:pY3->pY3_Pocket critical interaction Mod_CaffeicAcid Addition of Caffeic Acid (Potential for new interactions or steric hindrance) pYEEI->Mod_CaffeicAcid conjugation Affinity_High High Affinity Binding (Kd in nM range) pTyr_Pocket->Affinity_High pY1_Pocket->Affinity_High pY3_Pocket->Affinity_High Affinity_Low Reduced Affinity Binding Mod_pY1 Substitution at pY+1 (e.g., Glu -> Ala) Mod_pY1->Affinity_Low Mod_pY3 Substitution at pY+3 (e.g., Ile -> Ala) Mod_pY3->Affinity_Low Mod_CaffeicAcid->Affinity_High could enhance? Mod_CaffeicAcid->Affinity_Low could hinder?

Caption: Structure-Activity Relationships for Lck-SH2 Binding.

As the diagram illustrates, the phosphotyrosine is essential for anchoring the peptide. The glutamate (B1630785) at the pY+1 position and the isoleucine at the pY+3 position are highly sensitive to substitution, and changes at these positions can dramatically reduce binding affinity.[5] The addition of a non-peptidic moiety like Caffeic acid could potentially enhance binding by forming new interactions with the protein surface or, conversely, decrease affinity due to steric hindrance. The precise effect would need to be determined empirically using the methods described above.

References

Caffeic Acid-pYEEIE TFA: A Technical Guide for Immunological and Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeic acid and its derivatives are well-documented anti-inflammatory agents. A novel conjugate, Caffeic acid-pYEEIE TFA, combines the properties of caffeic acid with a peptide sequence known to interact with Src Homology 2 (SH2) domains, specifically targeting the Lck protein, a key kinase in T-cell signaling. This technical guide provides an in-depth overview of the potential of this compound in immunology and inflammation research. While direct research on this specific conjugate is limited, this document extrapolates its potential mechanisms and applications based on extensive data available for caffeic acid, its derivatives like Caffeic Acid Phenethyl Ester (CAPE), and the principles of peptide-mediated immunomodulation. This guide offers structured data, detailed experimental protocols, and visualized signaling pathways to support further research and development.

Introduction: The Rationale for this compound

Caffeic acid is a natural polyphenol renowned for its antioxidant and anti-inflammatory properties.[1][2] Its derivatives have been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][4] The peptide pYEEIE is a known ligand for the SH2 domain of lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation and immune responses.

This compound is a non-phosphopeptide inhibitor that demonstrates a potent binding affinity for the GST-Lck-SH2 domain.[5] This suggests a mechanism of action that involves the targeted inhibition of Lck, thereby potentially modulating T-cell mediated inflammation. The trifluoroacetic acid (TFA) salt form is common for synthetic peptides, enhancing their stability and solubility.

Quantitative Data on the Anti-Inflammatory Effects of Caffeic Acid Derivatives

The following tables summarize the quantitative data from studies on various caffeic acid derivatives, providing insights into their potential efficacy.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [6][7][8]

CompoundIC50 (µM)
Caffeic acid methyl ester21.0
Caffeic acid ethyl ester12.0
Caffeic acid butyl ester8.4
Caffeic acid octyl ester2.4
Caffeic acid benzyl (B1604629) ester10.7
Caffeic acid phenethyl ester (CAPE)4.80

Table 2: In Vivo Anti-Inflammatory Effects of Caffeic Acid Derivatives in a Carrageenan-Induced Paw Edema Model in Mice [7]

CompoundInhibition of IL-1β Levels (%)Reduction of Neutrophil Influx (%)
Caffeic acid butyl ester3028
Caffeic acid octyl ester2449
Caffeic acid phenethyl ester (CAPE)3631

Table 3: Cytotoxicity of Caffeic Acid and its Derivatives in Mouse Primary Peritoneal Macrophages [9]

CompoundIC50 (µmol/l)
Caffeic acid (CA)>50
5-Caffeoylquinic acid (5-CQA)>50

Key Signaling Pathways in Inflammation Modulated by Caffeic Acid Derivatives

Caffeic acid and its derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

Caffeic acid phenethyl ester (CAPE) is a known inhibitor of NF-κB activation, a central regulator of inflammatory gene expression.[3]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates CAPE Caffeic Acid Derivatives (e.g., CAPE) CAPE->IKK inhibits CAPE->NFkB inhibits nuclear translocation

Caption: Inhibition of NF-κB signaling by caffeic acid derivatives.

Modulation of the TGF-β/Smad Signaling Pathway

Recent studies indicate that caffeic acid can mitigate fibrosis by inhibiting the transforming growth factor-β (TGF-β) receptor 1 signaling pathway.[10] Caffeic acid phenethyl ester has also been shown to inhibit the TGF-β1/Smad3 pathway.[11]

TGFb_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates Complex Smad2/3-Smad4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates Fibrosis Fibrotic Gene Expression Nucleus->Fibrosis activates CA Caffeic Acid CA->TGFbR inhibits

Caption: Caffeic acid's inhibition of the TGF-β/Smad pathway.

Nrf2-Mediated MAPK Signaling Pathway

Caffeic acid phenethyl ester can up-regulate antioxidant levels in hepatic stellate cells through the Nrf2-mediated mitogen-activated protein kinases (MAPK) pathway.[4]

Nrf2_MAPK_Pathway CAPE CAPE MAPK MAPKs (ERK, JNK, p38) CAPE->MAPK activates Nrf2 Nrf2 MAPK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant Antioxidant Enzymes ARE->Antioxidant induces expression

Caption: CAPE-mediated activation of the Nrf2-MAPK pathway.

Proposed Experimental Workflow for Evaluating this compound

Based on the known properties of its constituent parts, a logical workflow for the preclinical evaluation of this compound is proposed below.

Experimental_Workflow start Start: Compound This compound in_vitro In Vitro Studies start->in_vitro cell_lines Cell Lines: Jurkat (T-cells) RAW 264.7 (Macrophages) in_vitro->cell_lines assays Assays: - Lck Kinase Assay - Cell Viability (MTT) - Cytokine Profiling (ELISA) - NF-κB Reporter Assay - Western Blot (p-Lck, p-ERK) in_vitro->assays in_vivo In Vivo Studies in_vitro->in_vivo Promising Results models Animal Models: - Carrageenan-induced  Paw Edema (Acute) - Collagen-induced  Arthritis (Chronic) in_vivo->models analysis Analysis: - Edema Measurement - Histopathology - Cytokine Levels (Luminex) - Flow Cytometry (T-cell subsets) in_vivo->analysis pkpd Pharmacokinetics/ Pharmacodynamics in_vivo->pkpd Efficacy Demonstrated pk_studies PK Studies: - Plasma Concentration - Half-life, Cmax, AUC pkpd->pk_studies pd_studies PD Studies: - Target Engagement  (p-Lck in PBMCs) - Biomarker Analysis pkpd->pd_studies end Lead Optimization/ Candidate Selection pkpd->end

Caption: Proposed workflow for preclinical evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of caffeic acid and its derivatives. These can be adapted for the study of this compound.

Cell Culture
  • RAW 264.7 Macrophages: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Human Keratinocytes (HaCaT): Cultured under the same conditions as RAW 264.7 cells.[12]

  • Mouse P815 Mast Cells: Maintained in appropriate culture medium and conditions for immunological studies.[13]

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm. The IC50 value is calculated from the dose-response curve.[6][7][8]

Cytokine Measurement (ELISA)
  • Culture primary peritoneal macrophages or other relevant cell types in the presence or absence of LPS and the test compound.[9]

  • Collect the culture supernatants after the desired incubation period.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][12]

Western Blot Analysis
  • Treat cells with the test compound and/or inflammatory stimulus.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, p-p65, p-Smad3, total p65, total Smad3, β-actin) overnight at 4°C.[6][7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema
  • Acclimatize male Swiss mice for at least one week.

  • Administer the test compound or vehicle intraperitoneally or orally.

  • After a set pre-treatment time (e.g., 30 minutes), inject 1% λ-carrageenan subcutaneously into the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.[7][14]

  • At the end of the experiment, euthanize the animals and collect the paw tissue for biochemical and histological analysis.[14]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for inflammatory and autoimmune diseases. Its dual-action mechanism, combining the broad anti-inflammatory effects of caffeic acid with the targeted inhibition of Lck-mediated T-cell signaling, warrants further investigation. The experimental framework provided in this guide offers a robust starting point for researchers to explore the full potential of this novel conjugate. Future studies should focus on elucidating its precise molecular interactions, confirming its efficacy in relevant in vivo models of human disease, and establishing a comprehensive pharmacokinetic and safety profile.

References

The Untapped Potential of Caffeic Acid Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Caffeic Acid and Its Derivatives

Caffeic acid (CA), a naturally occurring phenolic compound found in various plant sources like coffee, fruits, and vegetables, and its derivatives have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and potent anti-cancer activities.[2][3][4][5][6] These compounds have been shown to modulate key signaling pathways involved in cancer progression, making them promising candidates for further investigation in oncology.[3][7] Caffeic acid phenethyl ester (CAPE), a well-studied derivative, is known to be a potent inhibitor of nuclear factor kappa B (NF-κB) signaling, a critical pathway in many cancers.[8]

Quantitative Analysis of Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of Caffeic Acid and its derivatives have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. Below is a summary of reported IC50 values for CA and CAPE in various cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
Caffeic AcidDNA, RNA, and protein expression1.0 µM, 0.5 µM, and 1.5 µM respectively[2]
Caffeic Acid Phenethyl Ester (CAPE)TW2.6 (Oral Squamous Cell Carcinoma)19.0 µM (96h treatment)[9]
Caffeic Acid Phenethyl Ester (CAPE)RKO (Colorectal Cancer)108 µM[10]
Caffeic Acid Phenethyl Ester (CAPE)CCD 841-CoN (Normal Colorectal)446.5 µM[10]

Note: The higher IC50 value in the normal cell line (CCD 841-CoN) compared to the cancer cell line (RKO) suggests a degree of selective toxicity of CAPE towards cancer cells.[10]

Key Signaling Pathways Modulated by Caffeic Acid and Derivatives

Caffeic acid and its derivatives exert their anti-cancer effects by targeting multiple oncogenic signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[8] CAPE is a well-documented inhibitor of NF-κB signaling.[8] It can prevent the activation of upstream kinases like IκB kinase (IKK), thereby inhibiting the translocation of NF-κB to the nucleus and the transcription of its target genes.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm CAPE Caffeic Acid Phenethyl Ester (CAPE) IKK IKK CAPE->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB NFkB_p p-NF-κB Nucleus Nucleus NFkB_p->Nucleus Translocates TargetGenes Target Genes (Proliferation, Survival) Nucleus->TargetGenes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by CAPE.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival, growth, and proliferation. Caffeic acid and its derivatives have been shown to modulate this pathway in cancer cells.[3] For instance, in TW2.6 human oral cancer cells, CAPE treatment led to a decrease in the protein abundance of Akt and its phosphorylated form.[9]

PI3K_Akt_Pathway CA_CAPE Caffeic Acid / CAPE PI3K PI3K CA_CAPE->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes

Caption: Modulation of the PI3K/Akt signaling pathway by Caffeic Acid and CAPE.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In HT29 colon cancer cells, CAPE has been shown to modulate the p38, JNK, and ERK proteins, which are key components of the MAPK pathway.[11]

MAPK_Pathway CAPE Caffeic Acid Phenethyl Ester (CAPE) MAPKKK MAPKKK (e.g., MEKK) CAPE->MAPKKK Modulates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Apoptosis, Proliferation) TranscriptionFactors->CellularResponse Regulates

Caption: Modulation of the MAPK signaling pathway by CAPE.

Experimental Protocols for Studying Caffeic Acid Derivatives

To evaluate the anti-cancer potential of compounds like Caffeic acid-pYEEIE TFA, a series of in vitro experiments are typically performed. Below are detailed methodologies for key assays.

Cell Viability Assay (WST-1 Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Cancer cell lines (e.g., RKO, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., CAPE) and a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for specific time points (e.g., 24, 48, 72 hours).

  • WST-1 Reagent: After incubation, WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours. The tetrazolium salt in the WST-1 reagent is cleaved to formazan (B1609692) by cellular mitochondrial dehydrogenases in viable cells.

  • Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from dose-response curves.[10]

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the induction of apoptosis (programmed cell death) by the test compound.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.[10]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.[9]

Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro evaluation of a novel caffeic acid derivative.

Experimental_Workflow Compound Test Compound (e.g., this compound) CellCulture Cancer Cell Line Culture ViabilityAssay Cell Viability Assay (e.g., WST-1, MTT) CellCulture->ViabilityAssay Treat Cells IC50 Determine IC50 ViabilityAssay->IC50 Analyze Data ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) IC50->ApoptosisAssay Select Concentrations MechanismStudy Mechanism of Action Studies ApoptosisAssay->MechanismStudy Confirm Apoptotic Induction WesternBlot Western Blotting (Signaling Proteins) MechanismStudy->WesternBlot Investigate Protein Expression GeneExpression Gene Expression Analysis (e.g., RT-qPCR) MechanismStudy->GeneExpression Investigate Gene Expression DataAnalysis Data Analysis & Interpretation Conclusion Conclusion on Anti-Cancer Potential DataAnalysis->Conclusion Synthesize Findings

Caption: General experimental workflow for in vitro anti-cancer drug screening.

Conclusion and Future Directions

Caffeic acid and its derivatives, particularly CAPE, have demonstrated significant anti-cancer potential in a variety of cancer cell lines through the modulation of key signaling pathways. While specific data on this compound is currently lacking, its structural similarity to other bioactive caffeic acid compounds and its known interaction with the Lck-SH2 domain suggest it may also possess valuable anti-cancer properties.

Future research should focus on the synthesis and in-depth biological evaluation of novel derivatives like this compound. A systematic investigation following the experimental protocols outlined in this guide will be crucial to elucidate their mechanisms of action and to determine their potential as novel therapeutic agents in the fight against cancer. Further studies into their bioavailability and efficacy in in vivo models will also be critical next steps in their development.[3]

References

Caffeic Acid-pYEEIE TFA: A Technical Guide to Synthesis and Chemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and chemical characterization of Caffeic acid-pYEEIE TFA.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and chemical characterization of this compound, a conjugate of caffeic acid and the phosphopeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid), with trifluoroacetic acid (TFA) as a counter-ion. This guide details the solid-phase peptide synthesis (SPPS) methodology, purification techniques, and in-depth chemical characterization using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. All quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Caffeic acid, a natural phenolic compound, is known for its antioxidant, anti-inflammatory, and anticancer properties. Peptide-drug conjugates have emerged as a promising strategy to enhance the therapeutic efficacy and target specificity of bioactive molecules. The peptide sequence pYEEIE is a motif recognized by the Src homology 2 (SH2) domain, a key component in many signal transduction pathways. The conjugation of caffeic acid to this phosphopeptide may offer a novel approach to modulate cellular signaling. This guide outlines the synthesis and characterization of this novel conjugate.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS), followed by the coupling of caffeic acid and subsequent purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The peptide pYEEIE is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A Rink Amide MBHA resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Glu(OtBu)-OH Coupling: The first amino acid, Fmoc-Glu(OtBu)-OH, is coupled to the resin using HBTU/HOBt as coupling agents and DIPEA as a base in DMF. The reaction is monitored for completion using a Kaiser test.

  • Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine (B6355638) in DMF.

  • Chain Elongation: The subsequent amino acids (Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH) are sequentially coupled using the same coupling and deprotection steps.

  • Caffeic Acid Coupling: After the final Fmoc deprotection of the N-terminal phosphotyrosine, protected caffeic acid (with its hydroxyl groups protected by t-butyl groups) is coupled using HBTU/HOBt and DIPEA.

  • Cleavage and Deprotection: The peptide-conjugate is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

  • Precipitation and Lyophilization: The cleaved product is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The final crude product is dissolved in a water/acetonitrile (B52724) mixture and lyophilized.

Purification

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A semi-preparative C18 column is used.

  • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) is employed.

  • Gradient: A linear gradient from 5% to 45% Solvent B over 40 minutes is typically used.

  • Detection: The elution profile is monitored at 220 nm and 280 nm.

  • Fraction Collection and Lyophilization: Fractions corresponding to the major peak are collected, pooled, and lyophilized to yield the pure this compound.

Chemical Characterization

The purity and identity of the synthesized conjugate are confirmed using HPLC, mass spectrometry, and NMR.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product.

  • Column: Analytical C18 column.

  • Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: 220 nm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is employed to confirm the molecular weight of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H) and 2D (COSY, TOCSY) NMR spectroscopy can be used to confirm the structure and the presence of both the caffeic acid and peptide moieties.

Data Presentation

Table 1: Summary of Chemical Characterization Data for this compound
ParameterMethodExpected Result
Purity Analytical RP-HPLC> 95%
Molecular Formula -C₄₉H₆₂N₇O₂₁P
Calculated Monoisotopic Mass HRMS (ESI+)1143.38
Observed Mass [M+H]⁺ HRMS (ESI+)1144.38
¹H NMR ¹H NMR (600 MHz, D₂O)Characteristic peaks for caffeic acid aromatic protons (δ 6.5-7.5 ppm) and peptide backbone/side-chain protons (δ 0.8-4.5 ppm).

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Coupling Conjugation cluster_Purification Cleavage & Purification cluster_Characterization Characterization Resin Rink Amide Resin Glu1 Couple Fmoc-Glu(OtBu) Resin->Glu1 Deprot1 Fmoc Deprotection Glu1->Deprot1 Ile Couple Fmoc-Ile Deprot1->Ile Deprot2 Fmoc Deprotection Ile->Deprot2 Glu2 Couple Fmoc-Glu(OtBu) Deprot2->Glu2 Deprot3 Fmoc Deprotection Glu2->Deprot3 Glu3 Couple Fmoc-Glu(OtBu) Deprot3->Glu3 Deprot4 Fmoc Deprotection Glu3->Deprot4 pTyr Couple Fmoc-pTyr Deprot4->pTyr Deprot5 Fmoc Deprotection pTyr->Deprot5 CaffeicAcid Couple Caffeic Acid Deprot5->CaffeicAcid Cleavage Cleavage & Deprotection CaffeicAcid->Cleavage Purify RP-HPLC Purification Cleavage->Purify Lyophilize Lyophilization Purify->Lyophilize HPLC Analytical HPLC Lyophilize->HPLC MS Mass Spectrometry Lyophilize->MS NMR NMR Spectroscopy Lyophilize->NMR

Caption: Workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SH2 SH2 Domain Protein (e.g., Grb2) RTK->SH2 pY binding SOS SOS SH2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Caffeic_pYEEIE Caffeic acid-pYEEIE Caffeic_pYEEIE->SH2 Competitive Inhibition

Caption: Hypothetical inhibition of an SH2-mediated signaling pathway by Caffeic acid-pYEEIE.

Conclusion

This technical guide provides a detailed framework for the synthesis and chemical characterization of this compound. The described protocols for SPPS, RP-HPLC purification, and subsequent analytical characterization are robust and reproducible. The successful synthesis of this novel peptide-drug conjugate opens avenues for further investigation into its biological activity, particularly its potential to modulate signal transduction pathways involving SH2 domains. This work serves as a foundational resource for researchers in drug discovery and development.

An In-depth Technical Guide on the Function of the pYEEIE Peptide Sequence in SH2 Domain Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of cellular signaling pathways is largely governed by specific protein-protein interactions. Among the most critical of these interactions are those mediated by the Src Homology 2 (SH2) domain, a structurally conserved protein module of approximately 100 amino acids that recognizes and binds to specific phosphotyrosine (pTyr)-containing motifs. This binding event is a cornerstone of signal transduction, influencing a vast array of cellular processes including cell growth, differentiation, and migration. The specificity of this interaction is paramount, ensuring the fidelity of signaling cascades.

One of the well-characterized high-affinity binding motifs for a subset of SH2 domains is the phosphopeptide sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). This technical guide provides a comprehensive overview of the function of the pYEEIE peptide sequence in SH2 domain binding, consolidating quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of cellular signaling and to design novel therapeutic interventions.

The pYEEI/E Motif: A High-Affinity Ligand for Src Family Kinase SH2 Domains

The pYEEI motif was first identified as a high-affinity binding sequence for the SH2 domains of the Src family of non-receptor tyrosine kinases, such as Src and Lck. This interaction follows a "two-pronged plug" model where the phosphotyrosine (pY) at position 0 and a hydrophobic residue at the pY+3 position are the primary determinants of binding affinity and specificity, inserting into two distinct pockets on the SH2 domain surface.

The core pYEEI sequence provides a strong foundation for this interaction. The two glutamic acid residues at the pY+1 and pY+2 positions contribute to the binding affinity, while the isoleucine at the pY+3 position is crucial for anchoring the peptide into a hydrophobic pocket on the SH2 domain. The addition of a glutamic acid at the pY+4 position, forming the pYEEIE sequence, can further modulate the binding affinity and specificity, although its role is less well-characterized than the residues at the pY to pY+3 positions.

Quantitative Analysis of pYEEIE-SH2 Domain Interactions

The affinity of the pYEEIE peptide for various SH2 domains has been quantified using several biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to express binding affinity. A lower Kd or IC50 value indicates a higher binding affinity.

SH2 DomainPeptide SequenceMethodKd (nM)IC50 (µM)Reference
LckFTATEC(AANS)QpYEEIPFluorescence Assay39.8
SrcAc-pYEEIFluorescence Polarization1.7
SrcAc-K(IDA)pYEEIEK(IDA)Fluorescence Polarization600

Note: The available quantitative data for the specific pYEEIE sequence is limited. The table includes data for the closely related pYEEI and pYEEIP sequences to provide context. Further research is needed to establish a comprehensive binding profile of the pYEEIE peptide across a wider range of SH2 domains.

Experimental Protocols for Studying pYEEIE-SH2 Domain Interactions

The study of peptide-protein interactions is crucial for understanding their biological function. Several biophysical techniques are commonly employed to characterize the binding of phosphopeptides like pYEEIE to SH2 domains. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis p Purify SH2 domain and synthesize pYEEIE peptide i1 Activate sensor chip surface (e.g., CM5) p->i1 b Prepare running buffer (e.g., HBS-EP) b->i1 i2 Immobilize SH2 domain via amine coupling i1->i2 i3 Block remaining active sites i2->i3 b1 Inject pYEEIE peptide at various concentrations i3->b1 b2 Monitor association and dissociation phases b1->b2 b3 Regenerate sensor surface b2->b3 a1 Fit sensorgrams to a binding model (e.g., 1:1 Langmuir) b2->a1 a2 Determine kon, koff, and Kd a1->a2

SPR Experimental Workflow

Detailed Methodology:

  • Protein and Peptide Preparation: Purify the SH2 domain of interest and synthesize the pYEEIE peptide with high purity.

  • Immobilization: Covalently immobilize the SH2 domain onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Measurement: Inject a series of concentrations of the pYEEIE peptide over the sensor surface and monitor the change in the SPR signal, which is proportional to the amount of bound peptide.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p Dialyze SH2 domain and pYEEIE peptide into identical buffer t1 Load SH2 domain into the sample cell p->t1 c Accurately determine concentrations t2 Load pYEEIE peptide into the syringe c->t2 t3 Perform sequential injections of peptide into the cell t1->t3 t2->t3 a1 Integrate the heat pulses from each injection t3->a1 a2 Fit the binding isotherm to a suitable model a1->a2 a3 Determine Kd, n, ΔH, and ΔS a2->a3

ITC Experimental Workflow

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the SH2 domain and the pYEEIE peptide in the same buffer to minimize heats of dilution.

  • Titration: Load the SH2 domain solution into the sample cell of the calorimeter and the pYEEIE peptide solution into the injection syringe. A series of small injections of the peptide are then made into the SH2 domain solution.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the peptide to the SH2 domain. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Experimental Workflow for FP:

FP_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Synthesize fluorescently labeled pYEEIE peptide (tracer) a1 Incubate a fixed concentration of tracer with varying concentrations of SH2 domain p1->a1 p2 Purify SH2 domain p2->a1 a2 Excite with polarized light and measure parallel and perpendicular emission a1->a2 an1 Calculate fluorescence polarization a2->an1 an2 Plot polarization vs. SH2 domain concentration an1->an2 an3 Fit the binding curve to determine Kd an2->an3

FP Experimental Workflow

Detailed Methodology:

  • Probe Preparation: A fluorescent dye is attached to the pYEEIE peptide.

  • Binding Reaction: The fluorescently labeled peptide is incubated with varying concentrations of the SH2 domain.

  • Measurement: The sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. When the small fluorescent peptide binds to the larger SH2 domain, its rotation slows down, leading to an increase in the fluorescence polarization.

  • Data Analysis: The change in polarization is plotted against the concentration of the SH2 domain, and the data is fitted to a binding equation to determine the Kd.

Signaling Pathways Involving the pYEEI/E Motif

The pYEEI/E motif is a key player in several signaling pathways, particularly those initiated by tyrosine kinase activity. Its high affinity for Src family kinase SH2 domains positions it as a critical link in the propagation of downstream signals.

Hamster Polyomavirus Middle T Antigen Signaling

A well-studied example of a protein containing a pYEEI motif is the middle T (MT) antigen of the hamster polyomavirus. The MT antigen is a potent oncoprotein that transforms cells by hijacking cellular signaling pathways. Upon expression, MT localizes to the plasma membrane and becomes phosphorylated on specific tyrosine residues, creating docking sites for SH2 domain-containing proteins, including Src family kinases.

Hamster_Polyomavirus_MT_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling MT Middle T Antigen pYEEI pYEEI motif MT->pYEEI Phosphorylation Src Src Family Kinase (e.g., Fyn) PI3K PI3K Src->PI3K Activation MAPK MAPK Pathway Src->MAPK Activation pYEEI->Src SH2 domain binding Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation MAPK->Proliferation Transformation Cell Transformation Proliferation->Transformation

Hamster Polyomavirus MT Signaling Pathway

In this pathway, the phosphorylation of the YEEI motif on the MT antigen creates a binding site for the SH2 domain of a Src family kinase, such as Fyn. This interaction leads to the activation of the kinase, which in turn phosphorylates a host of downstream targets, activating signaling cascades such as the PI3K/Akt and MAPK pathways, ultimately driving uncontrolled cell proliferation and transformation.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival. While a pYEEIE motif has not been definitively identified as a primary phosphorylation site on FAK itself, the principles of SH2 domain recruitment are central to its function. FAK autophosphorylation at Tyr397 creates a high-affinity binding site for the SH2 domain of Src family kinases. This interaction is a critical step in the activation of both FAK and Src, leading to the phosphorylation of numerous downstream substrates. The specificity of this interaction, while not involving a pYEEIE motif on FAK, highlights the general mechanism by which SH2 domains translate phosphorylation events into downstream signaling.

The Role of the pY+4 Residue in SH2 Domain Binding

The residues C-terminal to the pY+3 position can also influence SH2 domain binding, although their contribution is generally less significant than the residues at the pY to pY+3 positions. The presence of a glutamic acid at the pY+4 position in the pYEEIE sequence introduces a negative charge that could potentially engage in electrostatic interactions with positively charged residues on the SH2 domain surface, thereby modulating binding affinity. However, the hydrophobic nature of the pY+3 binding pocket in many SH2 domains, particularly those of the Src family, is the dominant factor in determining specificity. Further structural and mutagenesis studies are required to fully elucidate the specific role of the pY+4 glutamic acid in the pYEEIE sequence in mediating interactions with different SH2 domains.

Conclusion and Future Directions

The pYEEIE peptide sequence serves as a high-affinity recognition motif for a subset of SH2 domains, most notably those of the Src family kinases. This interaction is a critical event in the propagation of signals downstream of tyrosine phosphorylation, playing a role in both normal cellular processes and in pathological conditions such as viral oncogenesis.

While the core pYEEI motif has been extensively studied, the specific contribution of the C-terminal glutamic acid in the pYEEIE sequence warrants further investigation. A comprehensive analysis of the binding affinities of the pYEEIE peptide across the entire human SH2 domain family would provide invaluable insights into its binding specificity and potential for off-target effects in the context of drug development.

The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the function of the pYEEIE motif. A deeper understanding of the molecular determinants of this interaction will undoubtedly pave the way for the rational design of novel therapeutics that can selectively modulate SH2 domain-mediated signaling pathways for the treatment of a wide range of diseases. As our knowledge of the intricate web of protein-protein interactions continues to expand, the focused study of specific recognition motifs like pYEEIE will remain a cornerstone of progress in the fields of cell biology and drug discovery.

Methodological & Application

Experimental protocol for using Caffeic acid-pYEEIE TFA in a binding assay.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE TFA is a synthetic, non-phosphopeptide small molecule designed to mimic phosphotyrosine-containing peptides. It exhibits high binding affinity for the Src Homology 2 (SH2) domains of various signaling proteins, such as those in the Src family of kinases (e.g., Lck) and adaptor proteins like Grb2.[1][2][3][4] SH2 domains are critical modules in intracellular signaling pathways that recognize and bind to phosphorylated tyrosine residues, thereby mediating protein-protein interactions that are crucial for processes like cell growth, differentiation, and oncogenesis.[5][6] The ability of this compound to competitively inhibit these interactions makes it a valuable tool for studying signal transduction and a potential lead compound in drug discovery.

These application notes provide a detailed protocol for a competitive binding assay to characterize the interaction of this compound with a target SH2 domain using Fluorescence Polarization (FP).

Principle of the Assay

Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this competitive binding assay, a fluorescently labeled peptide probe with a known affinity for the SH2 domain is used. When the fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SH2 domain-containing protein, its rotation slows significantly, leading to a high fluorescence polarization signal. Unlabeled this compound will compete with the fluorescent probe for binding to the SH2 domain. This displacement of the fluorescent probe by the test compound will cause a decrease in the fluorescence polarization signal, which is proportional to the binding affinity of the test compound.[7][8]

Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for a target SH2 domain.

Materials and Reagents:

  • This compound: To be dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Recombinant SH2 Domain-Containing Protein: (e.g., GST-Lck-SH2, Grb2-SH2) of high purity.

  • Fluorescently Labeled Peptide Probe: A peptide with a known affinity for the target SH2 domain, labeled with a suitable fluorophore (e.g., FITC, TAMRA). The probe sequence should be optimized for the specific SH2 domain (e.g., a phosphotyrosine-containing peptide).

  • Assay Buffer: (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20). The buffer composition should be optimized for the stability and activity of the target protein.

  • 384-well, low-volume, black, flat-bottom microplates.

  • Multichannel pipettes and a microplate reader capable of measuring fluorescence polarization.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measure Measurement & Analysis A Prepare Reagent Stock Solutions: - this compound - SH2 Domain Protein - Fluorescent Probe B Prepare Serial Dilutions of this compound A->B Dilute C Add Assay Buffer to all wells D Add this compound dilutions (or vehicle for controls) C->D E Add SH2 Domain Protein D->E F Add Fluorescent Probe E->F G Incubate at Room Temperature F->G Equilibrate H Measure Fluorescence Polarization G->H Read I Data Analysis: - Plot FP vs. [Compound] - Determine IC50 H->I Calculate

Caption: Workflow for the competitive fluorescence polarization binding assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a concentrated stock of the SH2 domain protein and the fluorescent probe in the assay buffer. The final concentrations to be used in the assay will need to be optimized. A good starting point is a protein concentration that is approximately equal to the Kd of the fluorescent probe and a fluorescent probe concentration of 10-50 nM.

    • Prepare a serial dilution series of this compound in assay buffer. It is recommended to perform a 1:3 or 1:5 dilution series over at least 8 concentrations, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup (384-well plate):

    • Total Polarization (High Control): Add assay buffer, DMSO (at the same final concentration as the compound wells), SH2 domain protein, and the fluorescent probe.

    • Background Polarization (Low Control): Add assay buffer, DMSO, and the fluorescent probe (no SH2 domain protein).

    • Test Compound Wells: Add assay buffer, the serially diluted this compound, SH2 domain protein, and the fluorescent probe.

    • The final volume in each well should be identical (e.g., 20 µL). The order of addition can be optimized, but it is common to add the buffer, compound, and protein first, followed by the fluorescent probe to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized (e.g., 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used on the probe.

  • Data Analysis:

    • Subtract the background polarization values from all other readings.

    • Normalize the data by setting the average total polarization value as 100% binding and the background polarization as 0% binding.

    • Plot the normalized fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The quantitative data from the binding assay should be summarized in a clear and structured table for easy comparison.

Table 1: Binding Affinity of this compound for Target SH2 Domain

CompoundTarget SH2 DomainIC50 (nM) [95% CI]Hill Slopen (replicates)
This compoundLck-SH2Example: 42Example: 1.13
This compoundGrb2-SH2Example: 150Example: 0.93
Control Peptide (Ac-pYEEIE)Lck-SH2Example: 1260Example: 1.03

Note: The values presented are for illustrative purposes only and should be replaced with experimental data.

Signaling Pathway Visualization

This compound acts by disrupting the interaction between SH2 domains and their phosphotyrosine-containing binding partners. This can inhibit downstream signaling cascades. The following diagram illustrates a simplified representation of this inhibitory action in the context of a receptor tyrosine kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adaptor Protein) RTK->Grb2 pY binds SH2 Sos Sos Grb2->Sos SH3 binds Sos Ras Ras Sos->Ras Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream Caffeic_acid This compound Caffeic_acid->Grb2 Inhibits Binding

Caption: Inhibition of Grb2-SH2 domain interaction by this compound.

Troubleshooting and Considerations

  • Solubility: this compound may have limited solubility in aqueous solutions. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells to avoid solvent effects.

  • Protein Aggregation: The SH2 domain protein should be of high purity and monomeric. Aggregation can lead to artifacts in the assay. Consider including a non-ionic detergent in the assay buffer to minimize aggregation.

  • Fluorescent Artifacts: Test compounds can sometimes be fluorescent themselves, interfering with the assay. It is advisable to measure the fluorescence of the compound alone at the assay wavelengths to check for any interference.

  • Assay Window: The difference in polarization between the bound and free fluorescent probe (the assay window) should be sufficiently large for robust results. This can be optimized by adjusting the concentrations of the probe and the protein.

By following this detailed protocol, researchers can accurately determine the binding affinity of this compound for various SH2 domains, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols for In Vitro Kinase Assays Using a pYEEIE Peptide Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro kinase assays are fundamental tools in signal transduction research and drug discovery for identifying and characterizing kinase inhibitors. Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical components of cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides a detailed protocol for an in vitro kinase assay using a synthetic peptide substrate with the sequence pYEEIE (phospho-YEEIE), likely targeting a non-receptor tyrosine kinase such as a member of the Src family. The assay is based on a luminescence-based detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

The pYEEIE peptide serves as a specific substrate for the kinase of interest. The assay can be used to determine the kinetic parameters of the kinase, screen for inhibitors, and determine their potency (e.g., IC50 values). Caffeic acid and its derivatives are known to have various biological activities, and in this context, could be investigated as potential kinase inhibitors. TFA (trifluoroacetic acid) is often present as a counterion from peptide synthesis and is typically not an active component in the assay.

Signaling Pathway

Protein tyrosine kinases (PTKs) are crucial mediators of signaling cascades that control cell proliferation, differentiation, survival, and migration. Non-receptor tyrosine kinases, such as Src family kinases, are key components of these pathways. They are activated by a variety of upstream signals, including growth factor receptors, cytokine receptors, and integrins. Once activated, they phosphorylate a wide range of downstream substrates, initiating a cascade of events that ultimately leads to a cellular response.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Src Src Family Kinase (Active) RTK->Src Activation Substrate Substrate Protein (e.g., containing YEEIE motif) Src->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Inhibitor Caffeic Acid (Inhibitor) Inhibitor->Src Inhibition

A simplified signaling pathway involving a Src family kinase.

Experimental Protocols

This protocol is adapted for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).

Materials and Reagents
  • Kinase: Purified, active tyrosine kinase (e.g., Src).

  • Peptide Substrate: pYEEIE peptide (lyophilized).

  • ATP: 10 mM solution in nuclease-free water.

  • Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM MnCl₂, 10 mM DTT, 0.5 mg/mL BSA.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: (Promega, Cat. No. V9101 or similar).

  • Test Compound: Caffeic acid or other potential inhibitors dissolved in DMSO.

  • Nuclease-free water.

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes and sterile, low-retention pipette tips.

  • Plate-reading luminometer.

Reagent Preparation
  • 1X Kinase Assay Buffer: Prepare by diluting the 5X stock with nuclease-free water.

  • pYEEIE Peptide Substrate Stock Solution (1 mM): Dissolve the lyophilized peptide in nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C.

  • ATP Working Solution: Dilute the 10 mM ATP stock to the desired final concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically, but a starting point is often the Km of the kinase for ATP.

  • Kinase Working Solution: Thaw the kinase on ice. Dilute the kinase to the desired concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Test Compound Serial Dilutions: Prepare a serial dilution of the test compound (e.g., caffeic acid) in DMSO. Then, dilute these stocks into 1X Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

Experimental Workflow

G Start Start ReagentPrep Prepare Reagents: - Kinase - pYEEIE Substrate - ATP - Inhibitor (Caffeic Acid) Start->ReagentPrep PlateSetup Add to 384-well plate: 1. Inhibitor or Vehicle (DMSO) 2. Kinase ReagentPrep->PlateSetup Preincubation Pre-incubate at RT (10 min) PlateSetup->Preincubation ReactionStart Initiate Reaction: Add ATP/Substrate Mix Preincubation->ReactionStart KinaseReaction Incubate at RT (60 min) ReactionStart->KinaseReaction StopReaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent KinaseReaction->StopReaction StopIncubation Incubate at RT (40 min) StopReaction->StopIncubation ADPtoATP Convert ADP to ATP: Add Kinase Detection Reagent StopIncubation->ADPtoATP DetectionIncubation Incubate at RT (30 min) ADPtoATP->DetectionIncubation ReadLuminescence Read Luminescence DetectionIncubation->ReadLuminescence DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 ReadLuminescence->DataAnalysis End End DataAnalysis->End

Workflow for the in vitro kinase assay.
Assay Procedure (384-well plate format)

  • Add Test Compound: To the appropriate wells, add 1 µL of the serially diluted test compound or vehicle (DMSO).

  • Add Kinase: Add 2 µL of the diluted kinase solution to all wells.

  • Pre-incubation: Mix the plate gently and incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of the ATP/pYEEIE substrate mixture to all wells to start the reaction. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence signal using a plate reader.

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other wells.

  • Percentage of Kinase Activity: Calculate the percentage of remaining kinase activity for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • % Activity = (Signal_inhibitor / Signal_vehicle) * 100

  • Percentage of Inhibition:

    • % Inhibition = 100 - % Activity

  • IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following tables present hypothetical data for a typical kinase inhibition experiment using caffeic acid as the test compound.

Table 1: Raw Luminescence Data

Caffeic Acid (µM)Replicate 1 (RLU)Replicate 2 (RLU)Average RLU
10015,23415,87615,555
3025,67826,12325,901
1045,89046,34546,118
378,90179,34579,123
1110,345111,876111,111
0.3135,678136,123135,901
0.1148,901149,345149,123
0 (Vehicle)150,123151,567150,845
No Kinase Control1,2341,3451,290

RLU: Relative Luminescence Units

Table 2: Calculated IC50 Data for Caffeic Acid

Caffeic Acid (µM)Average RLU (Corrected)% Inhibition
10014,26590.46%
3024,61183.55%
1044,82870.03%
377,83348.01%
1109,82126.59%
0.3134,61110.02%
0.1147,8331.15%
0 (Vehicle)149,5550.00%
IC50 (µM) ~3.1

Corrected RLU = Average RLU - Average RLU of No Kinase Control

Conclusion

The described protocol provides a robust and high-throughput method for assessing the activity of tyrosine kinases using the pYEEIE peptide substrate. The luminescence-based detection offers high sensitivity and a broad dynamic range. This application note serves as a comprehensive guide for researchers to establish and perform in vitro kinase assays for inhibitor screening and characterization, contributing to the advancement of drug discovery efforts targeting protein kinases.

Application Notes and Protocols: Caffeic acid-pYEEIE TFA in Cell-Based Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE TFA is a non-phosphopeptide inhibitor with a notable affinity for the GST-Lck-SH2 domain[1]. As a peptidomimetic, it is designed to interfere with protein-protein interactions mediated by Src Homology 2 (SH2) domains. SH2 domains are critical modules in a multitude of signal transduction pathways, recognizing and binding to phosphorylated tyrosine residues on other proteins[2][3]. Dysregulation of signaling pathways involving SH2 domains is implicated in various diseases, including cancer and inflammatory disorders[2][3].

The parent compound, caffeic acid, and its derivatives have been extensively studied for their inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[4][5][6][7]. STAT3, a key transcription factor containing an SH2 domain, plays a crucial role in cell proliferation, survival, and angiogenesis[5][6]. The inhibition of STAT3 activity is a promising therapeutic strategy for various cancers[6][7]. Given its nature as an SH2 domain inhibitor, this compound is a valuable tool for investigating STAT3-mediated signaling and for screening potential therapeutic agents that target this pathway.

These application notes provide detailed protocols for utilizing this compound in common cell-based signaling assays to probe its effects on the STAT3 pathway.

Mechanism of Action

This compound likely exerts its inhibitory effects by competitively binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent dimerization. This blockade of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation and survival.

cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation pY pY JAK->pY 3. Receptor Phosphorylation STAT3_inactive STAT3 (inactive) pY->STAT3_inactive 4. STAT3 Recruitment (via SH2 domain) STAT3_active pSTAT3 Dimer STAT3_inactive->STAT3_active 5. Phosphorylation & Dimerization Nucleus Nucleus STAT3_active->Nucleus Gene Target Gene (e.g., Cyclin D1, Bcl-xL) Proliferation Cell Proliferation & Survival Gene->Proliferation 8. Protein Expression Inhibitor This compound Inhibitor->STAT3_inactive Inhibition of SH2 Domain Binding

Figure 1: Proposed mechanism of action for this compound in the JAK/STAT3 signaling pathway.

Data Presentation

The following tables provide an example of how to structure quantitative data obtained from the described experimental protocols.

Table 1: Inhibition of STAT3 Phosphorylation by this compound in A549 Cells

Concentration (µM)p-STAT3 (Tyr705) Relative DensitySTAT3 Relative Densityp-STAT3 / STAT3 Ratio% Inhibition
0 (Vehicle)1.001.001.000
10.850.980.8713
50.621.010.6139
100.340.990.3466
250.150.970.1585
500.081.020.0892

Table 2: Effect of this compound on STAT3-Dependent Gene Expression (Luciferase Reporter Assay)

Concentration (µM)Luciferase Activity (RLU)% Inhibition
0 (Vehicle)15,8400
113,98011.7
510,25035.3
106,78057.2
253,12080.3
501,59090.0

Table 3: Anti-proliferative Activity of this compound (MTT Assay)

Cell LineIC50 (µM) after 72h
A549 (Lung Carcinoma)28.5
PC-3 (Prostate Cancer)35.2
MCF-7 (Breast Cancer)41.8

Experimental Protocols

start Start: Cell Culture treatment Treat with Caffeic acid-pYEEIE TFA start->treatment stimulate Stimulate with Cytokine (e.g., IL-6) treatment->stimulate assay Perform Assay stimulate->assay wb Western Blot assay->wb Protein Level luciferase Luciferase Assay assay->luciferase Gene Expression mtt MTT Assay assay->mtt Cell Viability data Data Analysis wb->data luciferase->data mtt->data

Figure 2: General experimental workflow for cell-based signaling assays.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cytokine for stimulation (e.g., Interleukin-6, Oncostatin M)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL IL-6) to the medium and incubate for 15-30 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-150 µL of RIPA buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • Cell line of interest

  • STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

  • This compound

  • Cytokine for stimulation

Procedure:

  • Transfection: Co-transfect the cells in a 24-well plate with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) for 6-8 hours to induce STAT3 transcriptional activity.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase assay system.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Protocol 3: Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Conclusion

This compound serves as a potent research tool for investigating signaling pathways that are dependent on SH2 domain interactions, with a particular relevance to the JAK/STAT3 axis. The protocols outlined above provide a framework for characterizing the inhibitory effects of this compound on STAT3 phosphorylation, transcriptional activity, and downstream cellular processes such as proliferation. These assays can be adapted for high-throughput screening to identify novel inhibitors of STAT3 signaling for therapeutic development.

References

Application Notes and Protocols: Conjugation of Caffeic Acid to the pYEEIE Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a naturally occurring phenolic compound, is renowned for its antioxidant, anti-inflammatory, and anticancer properties. Conjugating caffeic acid to peptides offers a promising strategy for developing novel therapeutics with enhanced biological activity, improved stability, and targeted delivery. This document provides a detailed methodology for the conjugation of caffeic acid to the peptide pYEEIE.

The primary method described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking approach facilitates the formation of a stable amide bond between the carboxylic acid group of caffeic acid and the primary amine at the N-terminus of the pYEEIE peptide.[1][2]

Subsequent sections detail the protocols for the purification of the resulting caffeic acid-pYEEIE conjugate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its characterization by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry and Liquid Chromatography-Mass Spectrometry (LC-MS).

Note on the pYEEIE Peptide: The biological function and specific signaling pathways associated with the pYEEIE peptide are not extensively documented in publicly available scientific literature. Therefore, the signaling pathway presented in this document is a hypothetical model to illustrate how a caffeic acid-peptide conjugate could potentially modulate cellular signaling.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
pYEEIE Peptide>95% PurityCustom Synthesis
Caffeic Acid≥98%Sigma-Aldrich
EDC Hydrochloride≥99%Thermo Fisher Scientific
N-Hydroxysuccinimide (NHS)≥98%Thermo Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Acetonitrile (B52724) (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeThermo Fisher Scientific
WaterHPLC GradeFisher Scientific
MALDI Matrix (α-Cyano-4-hydroxycinnamic acid)For Mass SpectrometrySigma-Aldrich
Protocol 1: Conjugation of Caffeic Acid to pYEEIE Peptide via EDC/NHS Chemistry

This protocol details the steps for activating the carboxylic acid of caffeic acid with EDC and NHS and its subsequent reaction with the N-terminal amine of the pYEEIE peptide.

Experimental Workflow:

G cluster_activation Activation of Caffeic Acid cluster_conjugation Conjugation to pYEEIE cluster_workup Reaction Work-up A Dissolve Caffeic Acid, EDC, and NHS in DMF B Stir at room temperature for 1-2 hours A->B D Add activated Caffeic Acid solution to peptide solution B->D C Dissolve pYEEIE peptide in DMF with DIPEA C->D E Stir overnight at room temperature D->E F Quench reaction (optional) E->F G Remove DMF under vacuum F->G H Reconstitute in HPLC mobile phase G->H

Figure 1: Workflow for the conjugation of caffeic acid to the pYEEIE peptide.

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare stock solutions in a dry, inert atmosphere (e.g., under nitrogen or argon) to minimize moisture, which can hydrolyze the active intermediates.[1]

  • Activation of Caffeic Acid:

    • In a clean, dry reaction vial, dissolve caffeic acid (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • The molar ratios are based on the amount of the pYEEIE peptide. For example, for 10 mg of pYEEIE (assuming a molecular weight of ~600 g/mol ), this would be approximately 0.0167 mmol.

    • Stir the solution at room temperature for 1-2 hours to allow for the formation of the NHS-activated caffeic acid ester.

  • Conjugation Reaction:

    • In a separate vial, dissolve the pYEEIE peptide (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the peptide solution to act as a base and ensure the N-terminal amine is deprotonated and reactive.

    • Slowly add the activated caffeic acid solution to the peptide solution with continuous stirring.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Reaction Quenching and Preparation for Purification:

    • (Optional) To quench any unreacted NHS esters, a small amount of an amine-containing reagent like ethanolamine (B43304) can be added.

    • Remove the DMF solvent from the reaction mixture using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried residue in a small volume of the initial mobile phase for RP-HPLC purification (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

Quantitative Data Summary:

ParameterValueNotes
Molar Ratio (pYEEIE:Caffeic Acid:EDC:NHS)1 : 1.2 : 1.2 : 1.5A slight excess of reagents ensures efficient activation.
Reaction SolventAnhydrous DMFMinimizes hydrolysis of activated esters.
Reaction Time1-2 hours (Activation), Overnight (Conjugation)Allows for complete reaction.
Reaction TemperatureRoom TemperatureMild conditions to preserve peptide integrity.
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides and their conjugates, separating them based on their hydrophobicity.[3]

Procedure:

  • System Preparation:

    • Equilibrate the RP-HPLC system with the initial mobile phase conditions. A C18 column is typically used for peptide purification.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Injection and Chromatography:

    • Inject the reconstituted reaction mixture onto the column.

    • Run a linear gradient of increasing acetonitrile concentration to elute the components. A typical gradient might be 5% to 65% Acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and a higher wavelength (e.g., 320 nm) to specifically detect the caffeic acid moiety.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze small aliquots of the collected fractions by MALDI-TOF or LC-MS to identify the fraction containing the desired caffeic acid-pYEEIE conjugate.

  • Lyophilization:

    • Pool the pure fractions containing the conjugate.

    • Freeze the pooled fractions and lyophilize to obtain the purified conjugate as a dry powder.

Quantitative Data Summary:

ParameterValueNotes
ColumnC18, 5 µm, 100 Å, 4.6 x 250 mmStandard for peptide purification.
Mobile Phase A0.1% TFA in WaterAcidic modifier for good peak shape.
Mobile Phase B0.1% TFA in AcetonitrileOrganic eluent.
Gradient5-65% B over 30 minutes (example)Optimize for best separation.
Flow Rate1 mL/minTypical for analytical/semi-preparative scale.
Detection220 nm and 320 nmDetects peptide and caffeic acid.
Protocol 3: Characterization by Mass Spectrometry

2.4.1. MALDI-TOF Mass Spectrometry

MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of the peptide and its conjugate.[4][5][6]

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of the MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/0.1% TFA.

    • Mix a small amount of the purified conjugate with the matrix solution on the MALDI target plate.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • The mass of the conjugate should be equal to the mass of the pYEEIE peptide plus the mass of caffeic acid minus the mass of a water molecule (from the amide bond formation).

2.4.2. LC-MS Analysis

LC-MS provides both separation and mass information, confirming the purity and identity of the conjugate.[7][8][9]

Procedure:

  • LC Separation:

    • Use a similar RP-HPLC method as for purification, but on an analytical scale column.

  • MS Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra across the elution profile.

    • The mass spectrum of the peak corresponding to the conjugate will confirm its molecular weight. MS/MS fragmentation can be used to confirm the site of conjugation.

Expected Mass Shift:

CompoundMolecular Weight (Monoisotopic)
pYEEIE (C29H43N5O10)~621.30 g/mol
Caffeic Acid (C9H8O4)~180.04 g/mol
Water (H2O)~18.01 g/mol
Caffeic Acid-pYEEIE Conjugate ~783.33 g/mol

Hypothetical Signaling Pathway Modulation

As the specific biological role of pYEEIE is not well-defined, we present a hypothetical signaling pathway to illustrate the potential mechanism of action for a caffeic acid-peptide conjugate. This example depicts the inhibition of a pro-inflammatory pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 NFkB_I NFkB_I Kinase2->NFkB_I B IκB (degraded) NFkB NF-κB B->NFkB IκB Phosphorylation and Degradation I I B->I DNA DNA NFkB->DNA Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Transcription Ligand Inflammatory Ligand Ligand->Receptor Activates Conjugate Caffeic Acid-pYEEIE Conjugate Conjugate->Kinase2 Inhibits

Figure 2: Hypothetical signaling pathway showing inhibition by the caffeic acid-pYEEIE conjugate.

In this model, an inflammatory ligand binds to a cell surface receptor, initiating a kinase cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes. The caffeic acid-pYEEIE conjugate is hypothesized to inhibit a key kinase in this pathway, thereby blocking the downstream signaling and reducing inflammation. The caffeic acid moiety may contribute to this inhibition through its known anti-inflammatory and antioxidant properties.

References

Application Notes and Protocols for Solid-Phase Synthesis of the pYEEIE Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the phosphopeptide pYEEIE (phosphorylated Tyrosine-Glutamic Acid-Glutamic Acid-Isoleucine-Glutamic Acid). This peptide and its analogs are valuable tools for studying protein-protein interactions mediated by phosphotyrosine-binding domains, such as the SH2 domains of STAT (Signal Transducer and Activator of Transcription) proteins. The following protocols are based on established Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodologies.

Introduction

Phosphorylation of tyrosine residues is a critical post-translational modification that governs a vast array of cellular signaling pathways. The pYEEIE motif is a known high-affinity binding ligand for the SH2 domain of STAT6, a key transcription factor in the IL-4 and IL-13 signaling cascades. The chemical synthesis of this phosphopeptide allows for in-depth biochemical and structural studies, inhibitor screening, and the development of potential therapeutic agents targeting these pathways.

The most common and effective strategy for synthesizing phosphotyrosine-containing peptides is the "building block" approach, where a pre-phosphorylated and protected tyrosine residue is incorporated during the SPPS cycle. The use of Fmoc-Tyr(PO(OBzl)OH)-OH is a well-established method for this purpose.

Data Presentation

The following table summarizes typical quantitative data expected from the solid-phase synthesis of a pYEEIE-containing peptide, based on the synthesis of a similar peptide, Ac-KpYEEIEK.[1]

ParameterValueNotes
Synthesis Scale 0.1 mmolStarting resin loading
Coupling Reagent HBTU/DIPEAStandard coupling activation
Deprotection Reagent 20% Piperidine (B6355638) in DMFFor Fmoc group removal
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISFor cleavage from resin and side-chain deprotection
Final Yield ~38%Isolated yield after purification[1]
Purity (HPLC) >95%After preparative HPLC purification[1]
Identity (LC-MS) Confirmed by massExpected mass to be verified

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of the pYEEIE peptide.

Materials and Reagents
  • Resin: Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid).

  • Fmoc-protected amino acids: Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-OH.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine).

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide).

  • Solvents: DMF, DCM (dichloromethane).

  • Washing solvents: DMF, DCM.

  • Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, triisopropylsilane (B1312306) (TIS).

  • Precipitation solvent: Cold diethyl ether.

  • Purification solvents: Acetonitrile (B52724) (ACN) with 0.1% TFA, deionized water with 0.1% TFA.

Protocol 1: Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes at room temperature.

    • Drain the DMF.

  • First Amino Acid Loading (for Wang Resin):

    • Follow standard esterification procedures (e.g., using DIC/DMAP) to couple the first amino acid (Fmoc-Glu(OtBu)-OH) to the resin.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature and drain.

    • Repeat the 20% piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for subsequent residues):

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents, 0.4 mmol) and HBTU (3.8 equivalents, 0.38 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a Kaiser test (a negative result indicates a complete reaction).

  • Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent amino acid in the sequence:

      • Fmoc-Ile-OH

      • Fmoc-Glu(OtBu)-OH

      • Fmoc-Glu(OtBu)-OH

      • Fmoc-Tyr(PO(OBzl)OH)-OH

  • Final Fmoc Deprotection:

    • After the final coupling step, repeat step 3 to remove the N-terminal Fmoc group.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • Wash the peptide-resin with DCM (5 times) and dry it under vacuum.

  • Cleavage:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/ACN with 0.1% TFA.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be 5-95% ACN over 30 minutes.

    • Collect fractions and analyze by analytical HPLC to identify those with >95% purity.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS ESI-TOF). The observed mass should correspond to the calculated mass of the pYEEIE peptide.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for each amino acid cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage After last cycle resin Resin Swelling in DMF resin->deprotection precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization LC-MS Analysis purification->characterization final_product Lyophilized pYEEIE Peptide characterization->final_product

Caption: Workflow for the solid-phase synthesis of the pYEEIE peptide.

STAT6 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4R JAK1 JAK1 IL4R->JAK1 Activates JAK3 JAK3 IL4R->JAK3 Activates STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylates JAK3->STAT6_inactive Phosphorylates STAT6_active p-STAT6 Dimer p-STAT6 Dimer STAT6_active->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription Initiates IL4 IL-4 IL4->IL4R Binding

Caption: Simplified diagram of the IL-4 induced STAT6 signaling pathway.

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA) Removal from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic peptides are invaluable tools in biomedical research and drug development. Their synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS), and subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently employ trifluoroacetic acid (TFA). While essential for these processes, residual TFA in the final peptide product can be problematic for biological assays due to its potential cytotoxicity and ability to alter peptide conformation and activity.[1][2] For sensitive applications, such as cell-based assays or in vivo studies, removing TFA and exchanging it for a more biocompatible counterion like acetate (B1210297) or chloride is a critical step.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the removal of TFA from synthetic peptides, with a special focus on modified peptides like Caffeic acid-pYEEIE . It outlines three common and effective methods:

  • TFA/HCl Exchange by Lyophilization

  • TFA/Acetate Exchange by Ion-Exchange Chromatography (IEX)

  • TFA Exchange by Reverse-Phase HPLC (RP-HPLC)

Method Selection and Considerations for Caffeic acid-pYEEIE

The choice of TFA removal method depends on factors such as the peptide's properties (e.g., hydrophilicity), the required final purity, desired peptide recovery, and available laboratory equipment. For a hydrophilic and modified peptide like Caffeic acid-pYEEIE, which contains a phosphotyrosine (pY) and a caffeic acid moiety, careful consideration of method conditions is necessary to ensure the integrity of these modifications.

  • Phosphotyrosine (pY) Stability: Phosphoamino acids are generally stable under the acidic conditions used in RP-HPLC and TFA/HCl exchange. Strong anion exchange (SAX) chromatography is also well-suited for phosphopeptide separation, indicating compatibility with ion-exchange methods.[3]

  • Caffeic Acid Stability: Caffeic acid is a phenolic compound susceptible to oxidation.[4] While its solubility in dilute HCl has been documented, prolonged exposure to harsh pH conditions should be minimized.[5][6] The methods described herein are generally mild and should not compromise the integrity of the caffeic acid moiety if performed efficiently.

The following diagram outlines a decision-making workflow for selecting the appropriate TFA removal method.

TFA_Removal_Workflow start Peptide-TFA Salt (e.g., Caffeic acid-pYEEIE-TFA) decision1 Need for Highest Purity & Biocompatible Counterion? start->decision1 method_iex Method 2: Ion-Exchange Chromatography (TFA -> Acetate) decision1->method_iex Yes decision2 Simple Protocol & Equipment Availability? decision1->decision2 No end_product Biologically-Ready Peptide method_iex->end_product method_hplc Method 3: RP-HPLC Exchange (TFA -> Acetate/Formate) method_hplc->end_product decision2->method_hplc No method_lyo Method 1: Lyophilization (TFA -> Chloride) decision2->method_lyo Yes method_lyo->end_product

Choosing a TFA removal method.

Quantitative Data Summary

The efficiency of TFA removal and the recovery of the peptide are critical parameters for each method. The following table summarizes quantitative data compiled from studies on various peptides, providing a basis for comparison.

MethodTFA Removal EfficiencyPeptide RecoveryKey Considerations
TFA/HCl Exchange by Lyophilization >99% (below LoQ after 1-3 cycles with 10 mM HCl)[7][8]>90%[9]Simple and effective; requires multiple cycles; final product is HCl salt. May not be suitable for extremely acid-labile peptides.
TFA/Acetate Exchange by IEX >97%[5][10]>95%[5][10]High efficiency; yields acetate salt; suitable for hydrophilic peptides.[9] Requires access to ion-exchange resins and columns.
TFA Exchange by RP-HPLC ~67% (for one specific peptide)[5][10]~80%[5][10]Can be less efficient than other methods; integrates with purification workflow. Peptide loss can be higher due to dilution and re-concentration.[11][12]

Note: Efficiency and recovery can be peptide-dependent. The data presented is for general guidance.

Experimental Protocols

Method 1: TFA/HCl Exchange by Lyophilization

This method is straightforward and relies on the displacement of the weaker acid (TFA) by a stronger, volatile acid (HCl) through repeated cycles of dissolution and freeze-drying.[10][13]

Materials:

  • Peptide-TFA salt

  • High-purity water (Milli-Q or equivalent)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Low-protein-binding microtubes

Protocol:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of 1 mg/mL.[10][13]

  • Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][13]

  • Incubation: Allow the solution to stand at room temperature for at least 1 minute.[10][13]

  • Freezing: Rapidly freeze the solution using liquid nitrogen or a -80°C freezer.[10][13]

  • Lyophilization: Lyophilize the sample overnight until all the liquid has been removed.[10][13]

  • Repeat Cycles: To ensure complete removal of TFA, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution and repeat steps 4 and 5 at least two more times.[1][10]

  • Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

Lyophilization_Workflow cluster_cycle Repeat 3x dissolve Dissolve Peptide in 2-10 mM HCl freeze Rapid Freeze (Liquid N2) lyophilize Lyophilize Overnight end Peptide-HCl Salt start Peptide-TFA Salt start->dissolve

TFA/HCl exchange by lyophilization workflow.
Method 2: TFA/Acetate Exchange by Ion-Exchange Chromatography (IEX)

This method utilizes a strong anion exchange resin to capture the peptide while the TFA counterions are washed away. The peptide is then eluted with a buffer containing the desired acetate counterion.[10][14] This method is particularly effective for hydrophilic peptides.[1]

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin (e.g., AG1-X8)

  • Chromatography column

  • 1 M Sodium acetate solution

  • High-purity water

Protocol:

  • Resin Preparation: Prepare a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide to be processed.[10][14]

  • Column Activation: Elute the column with several column volumes of 1 M sodium acetate to ensure the resin is in the acetate form.

  • Washing: Wash the column thoroughly with high-purity water until the eluate is neutral to remove excess sodium acetate.

  • Sample Loading: Dissolve the peptide-TFA salt in high-purity water and apply it to the top of the prepared IEX column.

  • Elution: Elute the column with high-purity water. The peptide, now complexed with acetate, will pass through the column while the TFA anions are retained by the resin.

  • Fraction Collection: Collect the fractions containing the peptide. The peptide can be detected by monitoring the UV absorbance at 280 nm (if the peptide contains aromatic residues) or 220 nm.

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

IEX_Workflow start Peptide-TFA Salt prep_col Prepare Anion Exchange Column (Acetate Form) start->prep_col load Load Peptide Solution prep_col->load elute Elute with Water load->elute collect Collect Peptide Fractions elute->collect lyophilize Lyophilize collect->lyophilize end Peptide-Acetate Salt lyophilize->end

TFA/Acetate exchange by IEX workflow.
Method 3: TFA Exchange by Reverse-Phase HPLC (RP-HPLC)

This method leverages the same chromatographic principles used for peptide purification. By replacing TFA in the mobile phase with a more biocompatible acid, such as acetic acid or formic acid, the counterion exchange occurs on the column.[1][11][12][15]

Materials:

  • Peptide-TFA salt (preferably already purified)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Acetic Acid (or Formic Acid) in high-purity water

  • Mobile Phase B: 0.1% Acetic Acid (or Formic Acid) in acetonitrile (B52724) (ACN)

  • Lyophilizer

Protocol:

  • Column Equilibration: Equilibrate the C18 RP-HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes to ensure all residual TFA is washed from the column and system.

  • Sample Preparation: Dissolve the purified peptide-TFA salt in a minimal volume of Mobile Phase A.

  • Injection and Separation: Inject the peptide solution onto the equilibrated column.

  • Washing (Optional but Recommended): After the peptide binds to the column, wash with 100% Mobile Phase A for several column volumes. This step helps to wash away the displaced TFA, which will pass through the column with little retention.[11][12]

  • Elution: Apply a gradient of increasing Mobile Phase B to elute the peptide. The peptide will elute as an acetate (or formate) salt.

  • Fraction Collection: Collect the fraction(s) containing the purified peptide.

  • Solvent Evaporation and Lyophilization: Remove the acetonitrile from the collected fractions using a rotary evaporator or a speed vacuum concentrator. Subsequently, lyophilize the aqueous remainder to obtain the final peptide acetate (or formate) salt.

HPLC_Workflow start Peptide-TFA Salt equilibrate Equilibrate C18 Column (Acetic Acid Mobile Phase) start->equilibrate inject Inject Peptide equilibrate->inject elute Elute with Acetonitrile Gradient inject->elute collect Collect Peptide Fractions elute->collect evaporate Evaporate ACN & Lyophilize collect->evaporate end Peptide-Acetate Salt evaporate->end

TFA exchange by RP-HPLC workflow.

Verification of TFA Removal

To confirm the successful removal of TFA, several analytical techniques can be employed, including:

  • 19F-NMR: Directly detects the fluorine atoms of TFA.[10]

  • Ion Chromatography: Can quantify the amount of residual trifluoroacetate.[14]

  • FT-IR: The TFA counterion has a characteristic absorption band that can be monitored.[10]

  • HPLC-ELSD: Can be used for the quantification of non-volatile compounds like TFA.[7]

Conclusion

The removal of TFA from synthetic peptides is a crucial step for ensuring the reliability and reproducibility of biological experiments. The choice between lyophilization with HCl, ion-exchange chromatography, or RP-HPLC depends on the specific requirements of the experiment and the properties of the peptide. For the modified peptide Caffeic acid-pYEEIE, all three methods can be suitable, with ion-exchange chromatography being a strong candidate due to the peptide's hydrophilic nature. By following the detailed protocols provided in these application notes, researchers can effectively produce high-quality, biologically-compatible peptides for their studies.

References

Reconstituting and storing Caffeic acid-pYEEIE TFA for long-term use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and long-term use of Caffeic acid-pYEEIE TFA, a non-phosphopeptide inhibitor of the Lck SH2 domain.

Product Information

PropertyValue
Full Name This compound
Molecular Formula C₄₁H₅₁F₃N₅O₂₁P
Appearance White to off-white solid
Mechanism of Action Binds with high affinity to the GST-Lck-SH2 domain, inhibiting its function in T-cell receptor signaling.[1]

Reconstitution of Lyophilized Powder

It is recommended to bring the lyophilized this compound powder and the desired solvent to room temperature before reconstitution.

Recommended Solvent:

  • Sterile deionized water: this compound is soluble in water. For a 25 mg/mL stock solution, ultrasonic treatment may be necessary to ensure complete dissolution.[1]

Protocol for Reconstituting to a 10 mM Stock Solution:

  • Equilibrate the vial of lyophilized this compound to room temperature.

  • Add the appropriate volume of sterile deionized water to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 96.35 µL of water.

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates. If particulates are present, the solution can be filtered through a 0.22 µm sterile filter.[1]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C1 monthStore in a desiccator, protected from light.[1]
-80°C6 monthsStore in a desiccator, protected from light.[1]
Stock Solution in Water -20°C1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°C6 monthsAliquot to avoid freeze-thaw cycles.[1]

Stability in Biological Buffers:

While specific stability data for this compound in various biological buffers is not extensively available, general considerations for peptide-like molecules with TFA salts suggest that stability can be influenced by pH and the presence of enzymes. It is advisable to prepare fresh working solutions in your buffer of choice for each experiment. If long-term storage of a working solution is necessary, it is recommended to perform a stability test by comparing the activity of the stored solution to a freshly prepared one.

Signaling Pathway

This compound acts as an inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck) by binding to its Src Homology 2 (SH2) domain. The Lck SH2 domain is crucial for the propagation of the T-cell receptor (TCR) signaling cascade.[2][3] By binding to the Lck SH2 domain, this compound prevents its interaction with phosphorylated tyrosine residues on other signaling proteins, thereby disrupting the downstream signaling pathway that leads to T-cell activation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits and activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor This compound Inhibitor->Lck inhibits SH2 domain

Caption: Lck Signaling Pathway Inhibition.

Experimental Protocols

In Vitro Lck Kinase Assay

This protocol is designed to assess the inhibitory activity of this compound on Lck kinase activity in a cell-free system. A common method is to measure the phosphorylation of a substrate peptide by recombinant Lck.

Materials:

  • Recombinant active Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Lck substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • This compound stock solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer.

    • Prepare a solution of Lck enzyme in kinase buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 5 µL of the this compound dilution or vehicle control (e.g., water).

    • Add 10 µL of the Lck enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Detect Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate/ATP) B Add Inhibitor/Vehicle to 96-well plate A->B C Add Lck Enzyme B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate/ATP) D->E F Incubate E->F G Detect ADP Production F->G H Analyze Data (IC50) G->H Jurkat_Assay_Workflow A Seed Jurkat Cells B Pre-treat with This compound A->B C Stimulate with anti-CD3/anti-CD28 B->C D Incubate for 24h C->D E Measure Endpoint (e.g., IL-2 ELISA or Luciferase) D->E F Assess Cell Viability D->F G Data Analysis (IC50) E->G F->G

References

Application Notes & Protocols: Caffeic acid-pYEEIE TFA in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for the use of Caffeic acid-pYEEIE TFA in high-throughput screening (HTS) assays. The focus is on its application as a probe in fluorescence polarization-based assays for the discovery of inhibitors targeting SH2 domains.

Introduction

This compound is a synthetic phosphopeptide conjugate. The core of this molecule is the phosphopeptide sequence pYEEIE (phospho-Tyrosine-Glutamic Acid-Glutamic Acid-Isoleucine-Glutamic Acid), which is a known high-affinity binding motif for the Src Homology 2 (SH2) domain of several key signaling proteins, including STAT3 (Signal Transducer and Activator of Transcription 3). The covalent attachment of caffeic acid may serve to modulate the molecule's binding properties or provide a useful analytical handle. The trifluoroacetic acid (TFA) salt form is a common result of the peptide purification process.

The STAT3 signaling pathway is a critical mediator of cytokine signaling and is constitutively activated in a wide range of human cancers, making it a prime target for therapeutic intervention. The dimerization and subsequent activation of STAT3 are dependent on the reciprocal binding of the SH2 domain of one STAT3 monomer to a phosphotyrosine residue on another. This compound can be used as a high-affinity probe in HTS assays designed to identify small molecule inhibitors that disrupt this SH2 domain-phosphopeptide interaction.

Principle of the Assay

This protocol describes a competitive binding assay based on the principle of Fluorescence Polarization (FP). In this setup, a fluorescently labeled version of the Caffeic acid-pYEEIE peptide (the tracer) binds to the STAT3 SH2 domain. Due to the large size of the resulting complex, the tracer's rotation in solution is slow, resulting in a high FP signal.

When a small molecule inhibitor is introduced, it competes with the tracer for binding to the SH2 domain. If the inhibitor successfully displaces the tracer, the small, fluorescently-labeled peptide tumbles more rapidly in solution, leading to a decrease in the FP signal. This change in polarization is directly proportional to the inhibitor's potency.

G Fluorescence Polarization Assay Principle cluster_0 High Polarization State cluster_1 Low Polarization State Tracer_High Tracer (Fluorescent pYEEIE) Complex Large Complex (Slow Rotation) Tracer_High->Complex Binds SH2_High STAT3 SH2 Domain SH2_High->Complex Tracer_Low Free Tracer (Fast Rotation) Complex->Tracer_Low Inhibitor Displaces Tracer SH2_Low STAT3 SH2 Domain Inhibitor_Complex Inhibitor-Bound Complex SH2_Low->Inhibitor_Complex Inhibitor Inhibitor Inhibitor->Inhibitor_Complex Competes & Binds

Caption: Workflow of the competitive fluorescence polarization assay.

Signaling Pathway Context

The pYEEIE motif is a specific recognition sequence for the SH2 domain of STAT3. The pathway diagram below illustrates the canonical JAK-STAT signaling cascade, highlighting the critical dimerization step that this HTS assay aims to disrupt. Upon cytokine binding to its receptor, Janus kinases (JAKs) become activated and phosphorylate the receptor's cytoplasmic tail, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization via reciprocal SH2 domain-phosphotyrosine interactions, translocation to the nucleus, and subsequent gene transcription.

G Targeted Step in the JAK-STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 STAT3_m STAT3 Monomer Receptor->STAT3_m 2. STAT3 Recruitment JAK1->STAT3_m 3. Phosphorylation STAT3_p Phosphorylated STAT3 (pY) STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization (pY-SH2 Interaction) DNA Target Gene DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Assay Target: SH2 Domain Inhibitor Inhibitor->STAT3_dimer BLOCKS Transcription Gene Transcription DNA->Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding G High-Throughput Screening Workflow A 1. Dispense Test Compounds (e.g., 100 nL in DMSO) into 384-well plates B 2. Add STAT3 SH2 Domain (e.g., 10 µL at 2x final concentration) A->B C 3. Incubate (15 min at RT) B->C D 4. Add Fluorescent Tracer (e.g., 10 µL at 2x final concentration) C->D E 5. Incubate (30 min at RT, protected from light) D->E F 6. Measure Fluorescence Polarization E->F G 7. Data Analysis (Calculate Z', % Inhibition, Identify Hits) F->G

Application Notes and Protocols for ELISA-based Assay for Measuring Caffeic acid-pYEEIE TFA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid is a naturally occurring phenolic compound found in various plant products and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] These therapeutic effects are often mediated through the inhibition of transcription and growth factors.[1] Caffeic acid-pYEEIE TFA is a novel non-phosphopeptide inhibitor that has demonstrated a high binding affinity for the GST-Lck-SH2 domain, suggesting its potential role in modulating signaling pathways involved in immunology and inflammation.[5] The pYEEIE peptide component of this molecule is crucial for its specific protein interactions.[6][7]

This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantitatively measure the concentration of this compound in biological samples. This assay is a critical tool for pharmacokinetic studies, dose-response analysis, and high-throughput screening in the drug development process.[8][9]

Principle of the Assay

This assay is based on the principles of a competitive ELISA.[10][11][12] A known amount of this compound is pre-coated onto the wells of a microplate. The sample containing an unknown amount of this compound is then added to these wells along with a fixed amount of a specific primary antibody. The free this compound in the sample competes with the coated this compound for binding to the limited number of antibody binding sites. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Following another wash step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[13][14] The concentration of the analyte in the sample is determined by comparing its absorbance with a standard curve generated from known concentrations of this compound.

Principle of the Competitive ELISA.

Materials and Reagents

  • This compound Standard: (MedchemExpress or other supplier)[5]

  • Primary Antibody: Rabbit anti-Caffeic acid-pYEEIE TFA monoclonal antibody (User-defined, requires custom development)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (Commercially available)

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 1% BSA in PBS-T

  • Assay Buffer: PBS-T

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

  • 96-well ELISA plates: High-binding capacity

  • Microplate reader: Capable of measuring absorbance at 450 nm

  • Miscellaneous: Pipettes, pipette tips, reagent reservoirs, distilled water.

Experimental Protocols

Reagent Preparation
  • This compound Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in Assay Buffer to create standards ranging from 0.1 ng/mL to 1000 ng/mL.

  • Coating Solution: Dilute this compound to a pre-optimized concentration (e.g., 1 µg/mL) in Coating Buffer.

  • Primary Antibody Solution: Dilute the Rabbit anti-Caffeic acid-pYEEIE TFA antibody to its optimal concentration in Assay Buffer. This needs to be determined experimentally via titration.

  • Secondary Antibody Solution: Dilute the HRP-conjugated Goat anti-Rabbit IgG antibody according to the manufacturer's instructions, typically in the range of 1:2000 to 1:10000 in Assay Buffer.

  • Wash Buffer: Prepare 1X PBS-T from a 10X stock solution with distilled water.

Assay Procedure
  • Coating: Add 100 µL of the Coating Solution to each well of the 96-well plate. Incubate overnight at 4°C.[10][15]

  • Washing (1): Decant the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[14]

  • Competition:

    • Decant the blocking buffer.

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the diluted Primary Antibody Solution to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing (2): Wash the plate three times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the diluted Secondary Antibody Solution to each well. Incubate for 1 hour at room temperature.

  • Washing (3): Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a clear color gradient develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[10]

Workflow arrow arrow start Start coat Coat Plate with This compound start->coat wash1 Wash x3 coat->wash1 block Block Plate wash1->block competition Add Standards/Samples & Primary Antibody block->competition wash2 Wash x3 competition->wash2 secondary_ab Add HRP-conjugated Secondary Antibody wash2->secondary_ab wash3 Wash x5 secondary_ab->wash3 substrate Add TMB Substrate wash3->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus arrow arrow receptor Receptor (e.g., TNFR) ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds to gene_exp Gene Expression (Inflammation, Survival) dna->gene_exp stimulus Stimulus (e.g., TNF-α) stimulus->receptor

References

Troubleshooting & Optimization

Troubleshooting low solubility of Caffeic acid-pYEEIE TFA in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with Caffeic acid-pYEEIE TFA. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound in aqueous buffers?

A1: The solubility of this conjugate is primarily governed by a combination of factors related to its three components: the hydrophobic caffeic acid moiety, the highly charged pYEEIE peptide, and the trifluoroacetate (B77799) (TFA) counter-ion. Key factors include:

  • pH of the buffer: This is the most critical factor. The peptide backbone contains one phosphotyrosine and three glutamic acid residues, making it highly acidic with a strong net negative charge at neutral or basic pH. The caffeic acid component also becomes more soluble as its phenolic hydroxyl groups ionize at higher pH.[1][2][3]

  • Inherent properties of the conjugate: The caffeic acid portion is hydrophobic, while the pYEEIE peptide is highly hydrophilic and acidic due to multiple negatively charged residues. The overall solubility in aqueous solutions will be dominated by the peptide's characteristics.

  • Organic Co-solvents: For highly hydrophobic peptides, small amounts of organic solvents can significantly aid dissolution.[4][5][6]

  • TFA Counter-ion: TFA is introduced during peptide synthesis and purification.[7][8] While it can sometimes aid in the initial dissolution of basic peptides, it may interfere with certain biological assays.

Q2: I am having difficulty dissolving the lyophilized this compound powder. What is the recommended starting solvent?

A2: Given the calculated properties of the pYEEIE peptide, it is highly acidic. Therefore, the recommended starting solvent is sterile, distilled water . If the conjugate fails to dissolve, a slightly basic buffer (e.g., PBS at pH 7.4) is the next logical step. Avoid starting with acidic solutions, as this will protonate the carboxyl and phosphate (B84403) groups, reducing the molecule's overall charge and likely decreasing its solubility.

Q3: The compound did not dissolve in water or neutral PBS. What should I try next?

A3: If solubility remains an issue, a systematic approach is recommended. The next step should be to gently increase the pH of your solution. You can try dissolving the compound in a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate, and then dilute it to the desired concentration.[9] For peptides with a net negative charge, dissolution in a small amount of a basic solution is often effective.[4] Be cautious with peptides containing cysteine (not present here), as high pH can promote disulfide bond formation.[10]

Q4: Can I use an organic co-solvent to prepare a stock solution?

A4: Yes, this is a common and effective strategy, especially for compounds with hydrophobic moieties like caffeic acid. You can dissolve the conjugate in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[5][11][12] Then, slowly add this stock solution drop-wise to your vigorously stirring aqueous buffer to reach the final desired concentration.[13] This method prevents the hydrophobic parts of the molecule from aggregating in the aqueous environment.

Q5: My compound dissolves in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?

A5: Precipitation upon dilution indicates that you have exceeded the compound's solubility limit in the final buffer composition.[13] To resolve this, try the following:

  • Reduce the final concentration: The simplest solution is to aim for a lower final concentration in your aqueous buffer.

  • Slow down the dilution: Add the organic stock solution to the aqueous buffer much more slowly, allowing the molecules to disperse properly. Ensure the buffer is stirring vigorously during this process.[13]

  • Increase the organic co-solvent percentage: If your experimental conditions allow, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful that solvents like DMSO can have physiological effects in cell-based assays, even at low concentrations.[11]

Q6: Could the TFA counter-ion be the source of my solubility problems?

A6: For a highly acidic peptide like pYEEIE, the TFA counter-ion is less likely to be the primary cause of poor solubility compared to pH. TFA associates with positively charged groups, which are minimal in this peptide at neutral pH. However, residual TFA can be toxic in preclinical studies and may interfere with certain assays, such as those using IR spectroscopy.[7][14] If you suspect TFA is causing issues with your experiment, it can be exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[7][15]

Quantitative Data Summary

The solubility of the conjugate is influenced by its components. The tables below summarize relevant quantitative data for caffeic acid and the calculated properties of the peptide.

Table 1: Solubility of Caffeic Acid in Various Solvents

Solvent Approximate Solubility Reference
PBS (pH 7.2) 0.5 - 0.65 mg/mL [11][12]
DMSO ~5 - 40 mg/mL [11][12]
Ethanol ~25 mg/mL (warm) [11][12]
DMF ~5 - 7 mg/mL [11][12]

| Water | Low, but increases with temperature |[16][17] |

Table 2: Calculated Physicochemical Properties of the pYEEIE Peptide

Property Value Description
Amino Acid Sequence pY-E-E-I-E Phosphotyrosine, Glutamic Acid (x3), Isoleucine
Net Charge at pH 7.4 -5 (N-term: +1, pY: -2, Glu x3: -3, C-term: -1)

| Characterization | Highly Acidic & Hydrophilic | The multiple charged residues dominate the hydrophobic character of Isoleucine. |

Troubleshooting Workflow & Key Relationships

The following diagrams illustrate the recommended troubleshooting workflow for solubility issues and the relationship between pH and the solubility of the key components.

G cluster_workflow Solubility Troubleshooting Workflow cluster_organic Organic Co-Solvent Path start Start with Lyophilized This compound step1 Dissolve in sterile dH2O or slightly basic buffer (e.g., PBS pH 7.4) start->step1 q1 Is it fully dissolved? step1->q1 step2a Prepare concentrated stock in minimal DMSO or DMF (e.g., 10 mg/mL) q1->step2a No success Success: Proceed with Experiment q1->success Yes step3a Slowly add stock to vigorously stirring aqueous buffer step2a->step3a q2a Precipitation? step3a->q2a step4a Reduce final concentration or increase co-solvent % q2a->step4a Yes q2a->success No step4a->step3a q1_no No q1_yes Yes q2a_yes Yes q2a_no No

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

G cluster_main Factors Influencing Solubility cluster_peptide pYEEIE Peptide cluster_caffeic Caffeic Acid pH Buffer pH pY pY (-PO3^2-) Glu Glu (-COO^-) pH->Glu Maintains Deprotonation Phenol Phenolic -OH pH->Phenol Increase pH PeptideCharge High Negative Charge pY->PeptideCharge Glu->PeptideCharge Solubility Increased Aqueous Solubility PeptideCharge->Solubility Phenolate Phenolate -O^- Phenol->Phenolate Deprotonation Phenolate->Solubility

Caption: Relationship between increasing buffer pH and the ionization state of the conjugate, leading to enhanced solubility.

Detailed Experimental Protocols

Protocol 1: Step-by-Step Solubilization using pH Adjustment

  • Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Initial Attempt: Add the required volume of sterile, distilled water or PBS (pH 7.4) to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution for 1-2 minutes. Sonication can help break up aggregates and improve dissolution.[5][18]

  • pH Adjustment (if needed): If the compound remains insoluble, add a small volume (e.g., 1-5 µL) of a dilute basic solution like 0.1 M ammonium bicarbonate or 0.1 N NaOH.

  • Re-Mixing: Vortex the solution again after adding the base. Visually inspect for complete dissolution.

  • Finalization: Once dissolved, you can proceed with your experiment or make further dilutions in your final buffer. Always centrifuge the peptide solution to pellet any undissolved material before use.[5][18]

Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent

  • Preparation: Bring the lyophilized powder to room temperature.

  • Dissolution in Organic Solvent: Add a minimal volume of high-purity, anhydrous DMSO (or DMF) directly to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex until fully dissolved.

  • Aqueous Buffer Preparation: Prepare the final aqueous buffer (e.g., PBS, Tris) in a separate tube and ensure it is being vigorously stirred using a magnetic stir bar.

  • Dilution: Slowly, add the concentrated organic stock solution drop-by-drop into the center of the vortex of the stirring aqueous buffer.[13]

  • Final Solution: Continue stirring for a few minutes after the full volume of the stock has been added. This solution is now ready for use. Note the final percentage of the organic solvent in your solution.

Protocol 3: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt

This protocol is for situations where the TFA counter-ion must be removed for experimental reasons.[7][8][15]

  • Initial Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[7]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[7][8] Let the solution stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.[7][15]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed, yielding a dry powder. The volatile TFA-H will be removed during this process.

  • Repeat (Optional but Recommended): For complete removal, re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the freeze-drying process at least two more times.[7][8]

  • Final Product: The resulting lyophilized powder is the HCl salt of your conjugate. It can now be dissolved using the appropriate methods described in Protocols 1 and 2.

References

How to address the stability issues of caffeic acid-peptide conjugates in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caffeic acid-peptide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common stability issues encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for caffeic acid-peptide conjugates in solution?

A1: The instability of caffeic acid-peptide conjugates in solution is primarily driven by the inherent chemical nature of the caffeic acid moiety and potential reactions involving the peptide chain. The main degradation pathways include:

  • Oxidation: The catechol group (the two adjacent hydroxyl groups) on the caffeic acid is highly susceptible to oxidation. This can be accelerated by factors like high pH, the presence of dissolved oxygen, and trace metal ions, often leading to the formation of unstable quinones and subsequent polymerization, which may appear as a color change in the solution.[1][2]

  • Hydrolysis: The linkage between the caffeic acid and the peptide (amide or ester bond) can be susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature. For instance, ester linkages are known to be rapidly hydrolyzed by plasma esterases.[3]

  • pH-Dependent Degradation: Caffeic acid itself is unstable at high pH (alkaline conditions).[1][2] The stability of the peptide portion of the conjugate can also be pH-dependent, with issues like deamidation (especially at Asn-Gly sequences) or hydrolysis occurring at non-optimal pH values.[4]

  • Temperature: Higher temperatures generally accelerate the rates of all chemical degradation reactions, including oxidation and hydrolysis.[3][5]

  • Photodegradation: Caffeic acid and its conjugates can be sensitive to light, which can induce degradation.[6]

Q2: How does the specific peptide sequence affect the stability of the conjugate?

A2: The peptide sequence can influence stability in several ways:

  • Susceptible Amino Acids: Certain amino acid residues are prone to specific degradation reactions. For example, sequences containing Aspartic acid (Asp) can undergo dehydration to form a cyclic imide, which can lead to cleavage of the peptide chain. Asparagine (Asn) and Glutamine (Gln) residues, especially when followed by Glycine (Gly), are prone to deamidation.

  • Steric Hindrance: The amino acids near the conjugation site can sterically hinder or promote access of water or other molecules, affecting the rate of hydrolysis at the linkage site.

  • Aggregation: The overall hydrophobicity and charge of the peptide sequence can lead to aggregation or precipitation, which is a form of physical instability.[7][8] Sequence modifications can sometimes be employed to reduce these aggregation issues.[7]

Q3: What are the most effective analytical techniques for monitoring the stability of my conjugate?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability assessment.[9] A stability-indicating HPLC method should be developed and validated.[10][11]

  • Reverse-Phase HPLC (RP-HPLC): This is the workhorse method, typically using a C18 column. It is used to separate the intact conjugate from its degradation products, allowing for accurate quantification of the parent molecule over time.[3][10]

  • Detectors: A Diode Array Detector (DAD) or UV detector is crucial, as it allows for monitoring at the specific absorbance wavelength of caffeic acid (around 320-330 nm) and can help in peak purity analysis.[3][11]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the exact mass of degradation products, which provides critical information about the degradation pathways.[12][13]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation (or stress testing) study is an experiment where the conjugate is intentionally exposed to harsh conditions that are expected to accelerate its degradation.[10][14] These conditions typically include high/low pH, high temperature, strong oxidizing agents (e.g., hydrogen peroxide), and exposure to UV or fluorescent light.[10] The purpose is to:

  • Rapidly identify likely degradation pathways and products.

  • Demonstrate the specificity of your analytical method by proving it can separate the intact conjugate from all potential degradation products.[11]

  • Gain insight into the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.

Troubleshooting Guides

Problem: My conjugate solution is rapidly changing color (e.g., turning brown/yellow) and losing efficacy.

  • Probable Cause: This is a classic sign of oxidation of the caffeic acid catechol group.

  • Troubleshooting Steps & Solutions:

    • Deoxygenate Buffers: Before dissolving your conjugate, thoroughly sparge all buffers and solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Add Antioxidants: Consider adding common antioxidants to your formulation. However, compatibility and potential interference with your assay must be tested.

    • Use Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[15]

    • Control pH: Lowering the pH of the solution (ideally to a mildly acidic range of 5-6) can significantly slow the oxidation rate.[1][16]

    • Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

Problem: I'm observing a significant loss of my parent conjugate peak on HPLC over time, with the appearance of new, earlier-eluting peaks.

  • Probable Cause: This suggests hydrolysis of the conjugate, breaking it down into the peptide and caffeic acid or related fragments.

  • Troubleshooting Steps & Solutions:

    • Optimize Solution pH: Hydrolysis is often pH-dependent. Conduct a pH stability profile (e.g., testing stability at pH 4, 5, 6, 7, and 8) to find the pH at which the conjugate is most stable. For many peptides, a pH between 4 and 6 is optimal.[4]

    • Lower Storage Temperature: If not already doing so, store solutions at lower temperatures (e.g., 4°C for short-term, or frozen at -20°C or -80°C for long-term).[17] Note that freeze-thaw cycles should be avoided by storing samples in single-use aliquots.

    • Consider Lyophilization: For long-term storage, lyophilizing (freeze-drying) the conjugate from a suitable buffer is the most effective way to prevent hydrolysis.

    • Modify the Linkage: If feasible in the design stage, an amide linkage is generally more resistant to hydrolysis than an ester linkage.[3]

Problem: My conjugate is precipitating out of solution.

  • Probable Cause: This is a physical instability issue, likely due to poor solubility or aggregation of the peptide.

  • Troubleshooting Steps & Solutions:

    • Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility.

    • Modify Ionic Strength: The addition of salts can either increase ("salting in") or decrease ("salting out") solubility. Experiment with different salt concentrations to find an optimal range.

    • Use Co-solvents: Adding organic co-solvents like ethanol, glycerol, or propylene (B89431) glycol can improve the solubility of hydrophobic conjugates.[15]

    • Encapsulation: For formulation development, encapsulating the conjugate in nanoparticles (e.g., using self-assembling peptides or polymers like PLGA) can dramatically improve both solubility and stability.[17][18][19][20]

Data Summary Tables

Table 1: Comparative Stability of Caffeic Acid Phenethyl Ester (CAPE) vs. Amide (CAPA) in Rat Plasma

CompoundTemperature (°C)Half-Life (hours)
CAPE (Ester) 41.95
250.35
370.13
CAPA (Amide) 2541.5
3710
600.82
(Data sourced from a study on CAPE and its more stable amide derivative, CAPA, illustrating the impact of the linkage type on stability)[3]

Table 2: Effect of Encapsulation on Caffeic Acid Phenethyl Ester (CAPE) Stability

ConditionStorage Time (Days)Remaining CAPE (%) - FreeRemaining CAPE (%) - Encapsulated
Stored at 4°C 18~45% (estimated from graph)>60% (estimated from graph)
Stored at 25°C 1841.5%59.2%
(Data from a study encapsulating CAPE in self-assembled rice peptide nanoparticles, showing a ~1.4-fold increase in stability)[17]

Key Experimental Protocols

Protocol 1: General Stability Assessment via RP-HPLC

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the caffeic acid-peptide conjugate in a suitable solvent (e.g., DMSO, methanol).

  • Sample Preparation: Dilute the stock solution to a final working concentration (e.g., 100 µg/mL) in the aqueous buffer(s) to be tested (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0).

  • Incubation: Aliquot the samples into sealed, light-protected vials. Place the vials in controlled temperature chambers (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove an aliquot from each condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the conjugate, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD or UV detector set to the λmax of the caffeic acid moiety (~325 nm).

  • Data Analysis: Quantify the peak area of the intact conjugate at each time point. Plot the percentage of the remaining conjugate versus time. Calculate the degradation rate and half-life (t½) for each condition.

Protocol 2: Forced Degradation Study

  • Prepare Samples: Prepare several aliquots of the conjugate in a neutral buffer.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1-4 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 2-8 hours.

    • Thermal Degradation: Incubate a sample (as a solid and in solution) at a high temperature (e.g., 80°C) for 24-48 hours.

    • Photodegradation: Expose a sample to direct UV or fluorescent light for 24-48 hours, alongside a control sample wrapped in foil.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (ideally with MS detection) to identify and separate degradation products from the parent peak.

Visual Guides

DegradationPathways cluster_conjugate Caffeic Acid-Peptide Conjugate cluster_products Degradation Products cluster_factors Accelerating Factors Conjugate Intact Conjugate in Solution mid1 Conjugate->mid1 Oxidation mid2 Conjugate->mid2 Hydrolysis Oxidized Oxidized Products (Quinones, Polymers) Hydrolyzed Hydrolyzed Products (Free Peptide + CA) mid1->Oxidized mid2->Hydrolyzed O2 O₂, Metal Ions O2->mid1 pH_high High pH pH_high->mid1 pH_high->mid2 Temp High Temp Temp->mid2 Light Light Light->mid1

Caption: Primary degradation pathways for caffeic acid-peptide conjugates.

StabilityWorkflow prep 1. Prepare Conjugate in Test Buffer(s) aliquot 2. Aliquot into Vials for Each Time Point and Condition prep->aliquot incubate 3. Incubate at Controlled Conditions (e.g., 4°C, 25°C, 40°C) aliquot->incubate sample 4. Withdraw Samples at Predetermined Time Points incubate->sample hplc 5. Analyze by Stability-Indicating RP-HPLC Method sample->hplc data 6. Quantify Peak Area of Intact Conjugate hplc->data report 7. Plot % Remaining vs. Time Calculate Degradation Rate data->report

Caption: Experimental workflow for a typical conjugate stability study.

TroubleshootingLogic rect_node rect_node start Instability Observed q1 What is the primary observation? start->q1 color Color Change (Browning) q1->color peaks New HPLC Peaks (Loss of Parent) q1->peaks precip Precipitation / Aggregation q1->precip cause1 Likely Cause: Oxidation color->cause1 sol1 Solutions: • Deoxygenate Buffer • Add Chelators (EDTA) • Lower pH • Protect from Light cause1->sol1 cause2 Likely Cause: Hydrolysis peaks->cause2 sol2 Solutions: • Optimize to find most stable pH • Lower Storage Temperature • Lyophilize for long-term storage cause2->sol2 cause3 Likely Cause: Poor Solubility / Aggregation precip->cause3 sol3 Solutions: • Adjust pH away from pI • Use Co-solvents • Modify Ionic Strength cause3->sol3

Caption: A decision tree for troubleshooting common stability issues.

References

Technical Support Center: Optimizing Caffeic Acid-pYEEIE TFA for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following frequently asked questions (FAQs) and troubleshooting guides are based on general knowledge of Caffeic Acid (CA) and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE). As of December 2025, specific experimental data and established protocols for Caffeic acid-pYEEIE TFA are limited in publicly available scientific literature. Researchers should use this information as a general guideline and perform their own validation experiments to determine the optimal conditions for their specific cell lines and experimental setups.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a non-phosphopeptide inhibitor that exhibits a potent binding affinity for the GST-Lck-SH2 domain.[1][2] The "pYEEIE" component is a peptide sequence, suggesting that the caffeic acid moiety has been conjugated to this peptide. This modification is often designed to enhance specificity and target the molecule to particular protein-protein interaction domains, in this case, the SH2 domain of Lck (Lymphocyte-specific protein tyrosine kinase), which is a member of the Src family of tyrosine kinases.

2. How should I prepare a stock solution of this compound?

  • Solubility: this compound is soluble in water up to 25 mg/mL (24.09 mM), though sonication may be required to fully dissolve the compound.[1]

  • Reconstitution: For a 1 mM stock solution, you can dissolve 1 mg of the compound in 0.9635 mL of water.[1]

  • Sterilization: After preparing the stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use in cell culture.[1]

3. How should I store the stock solution?

Stock solutions of this compound should be stored under the following conditions:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1] It is advisable to store the stock solution in sealed containers, away from moisture.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

4. What is the recommended working concentration of this compound?

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Since there is limited data on this specific compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on studies with Caffeic Acid and its derivatives, a starting range of 1 µM to 100 µM is often used.

5. What are the known signaling pathways affected by Caffeic Acid and its derivatives?

Caffeic Acid and its derivatives have been shown to modulate several key signaling pathways, which may also be relevant for this compound. These include:

  • Akt Signaling: CAPE has been observed to suppress the proliferation and survival of cancer cells by inhibiting Akt signaling.[3]

  • TGF-β/Smad Signaling: CAPE can attenuate liver fibrosis by inhibiting the TGF-β1/Smad3 pathway.[4][5] Caffeic acid has also been shown to mitigate myocardial fibrosis by inhibiting TGF-β receptor 1 signaling.[6]

  • Nrf2-MAPKs Pathway: CAPE can up-regulate antioxidant levels in hepatic stellate cells through the Nrf2-mediated mitogen-activated protein kinases (MAPKs) signaling pathway.[7]

  • β-catenin/T-cell factor Signaling: CAPE has been shown to induce growth arrest and apoptosis in colon cancer cells by inhibiting the β-catenin/T-cell factor signaling pathway.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates in media The concentration of the compound exceeds its solubility in the cell culture media. The final concentration of the solvent (e.g., DMSO if used as an alternative) is too high.Prepare a fresh dilution from the stock solution. Ensure the final solvent concentration is low (typically <0.1%). Pre-warm the media before adding the compound.
High cell death or cytotoxicity observed The concentration of the compound is too high for the specific cell line. The solvent concentration is toxic to the cells.Perform a dose-response experiment to determine the IC50 value and select a non-toxic working concentration. Prepare a vehicle control with the same final solvent concentration to assess solvent toxicity.
No observable effect The concentration of the compound is too low. The incubation time is not sufficient. The compound may have degraded.Increase the concentration of the compound. Perform a time-course experiment to determine the optimal incubation period. Ensure proper storage of the stock solution and use a fresh aliquot.
Inconsistent results between experiments Variability in cell density at the time of treatment. Inconsistent preparation of the compound dilutions. Freeze-thaw cycles of the stock solution.Standardize the cell seeding density. Prepare fresh dilutions for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Add sterile, nuclease-free water to the desired final concentration (e.g., 10 mM).

    • If necessary, sonicate the solution in a water bath to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -80°C.

  • Prepare Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final working concentration in pre-warmed, complete cell culture medium.

    • Mix gently by pipetting up and down.

    • Add the working solution to the cells immediately.

Protocol 2: Determining Optimal Concentration using a Dose-Response Curve
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or WST-1 assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Effective Concentrations of Caffeic Acid and Derivatives in Various Cell Lines

CompoundCell LineEffectEffective ConcentrationReference
Caffeic AcidL-02 (human liver)Increased cell viability, protection against H2O2-induced DNA damage10 µM[9][10]
Caffeic AcidKB/VIN (MDR cancer cell line)Increased cytotoxicity of doxorubicin, paclitaxel, and vincristine100 µg/mL[11]
Caffeic Acid Phenethyl Ester (CAPE)TW2.6 (human oral cancer)Suppressed cell proliferation and colony formation5-100 µM (IC50 = 19.0 µM at 96h)[3]
Caffeic Acid Phenethyl Ester (CAPE)HSC-T6 (hepatic stellate cells)Inhibition of cell proliferation5, 10, 15 µM[4][7]
Caffeic Acid Phenethyl Ester (CAPE)HCT116 and SW480 (colon cancer)Inhibition of growth, G1 phase arrest, apoptosisDose-dependent[8]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in H2O) prep_working Prepare Serial Dilutions in Media prep_stock->prep_working treat_cells Treat Cells with Dilutions prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay plot_curve Plot Dose-Response Curve viability_assay->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 select_conc Select Optimal Concentration det_ic50->select_conc

Caption: Workflow for determining the optimal concentration of this compound.

tgf_beta_signaling Simplified TGF-β/Smad Signaling Pathway and Inhibition by Caffeic Acid Derivatives TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression promotes transcription CAPE Caffeic Acid Derivatives CAPE->TGFBR inhibits CAPE->pSmad23 inhibits

Caption: Inhibition of the TGF-β/Smad signaling pathway by Caffeic Acid derivatives.

akt_signaling Simplified PI3K/Akt Signaling Pathway and Inhibition by CAPE GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CAPE CAPE CAPE->pAkt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by CAPE.

References

Dealing with non-specific binding of Caffeic acid-pYEEIE TFA in pull-down assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pull-down assays using Caffeic acid-pYEEIE TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding and achieve reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected binding target?

This compound is a non-phosphopeptide inhibitor. It has been shown to exhibit a potent binding affinity for the GST-Lck-SH2 domain.[1] Therefore, its expected targets are proteins containing SH2 domains, particularly Lck. In a broader context, caffeic acid and its derivatives are known to have various biological activities, including antioxidant and anti-inflammatory effects, and can interact with multiple signaling pathways.[2][3][4][5]

Q2: What are the primary sources of non-specific binding in a pull-down assay with a small molecule bait like this compound?

Non-specific binding in pull-down assays can arise from several sources. Key contributors include:

  • Binding to the affinity resin: Proteins may non-specifically adhere to the surface of the agarose (B213101) or magnetic beads themselves.[6]

  • Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the small molecule bait, the linker, or the bead surface through weak, non-specific interactions.[6]

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the presence of insoluble protein aggregates that can be carried through the procedure.[6]

  • High concentration of bait or lysate: Using excessive amounts of the bait molecule or total protein lysate can overwhelm the system and increase the likelihood of non-specific interactions.

Q3: What are the essential negative controls for a pull-down experiment with this compound?

To ensure that the observed interactions are specific, the following negative controls are crucial:[6][7]

  • Beads-only control: Incubate your cell lysate with beads that have not been conjugated with this compound. This will identify proteins that bind non-specifically to the beads themselves.

  • Control molecule control: If possible, use a structurally similar but inactive small molecule immobilized on the beads. This helps to distinguish true interactors from proteins that bind to the general chemical scaffold.

  • Competitive elution control: After pulling down the protein complexes, incubate with a high concentration of free this compound. This should displace specific interactors from the immobilized bait.

Troubleshooting Guide: Non-Specific Binding

High background and the presence of contaminating proteins are common issues in pull-down assays. The following table provides a structured approach to troubleshooting non-specific binding.

Table 1: Troubleshooting Strategies for Non-Specific Binding
Problem Potential Cause Recommended Solution
High background in beads-only control Proteins are binding directly to the affinity matrix (beads).1. Pre-clear the lysate: Incubate the cell lysate with unconjugated beads for 30-60 minutes at 4°C before the main pull-down. 2. Block the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or normal serum before adding the cell lysate.[8][9]
Many contaminating proteins in the experimental sample Lysis and wash conditions are not stringent enough.1. Optimize lysis buffer: For less soluble complexes, consider using non-ionic detergents like NP-40 or Triton X-100.[6] 2. Increase wash stringency: Modify the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or including a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[6][10] Perform additional wash steps.[11]
Hydrophobic interactions are causing non-specific binding.1. Add non-ionic surfactants: Include low concentrations of surfactants like Tween-20 or Triton X-100 in your buffers to disrupt hydrophobic interactions.[10] 2. Include glycerol (B35011): Adding 5-10% glycerol to the wash buffer can help stabilize proteins and reduce non-specific binding.[6]
Ionic interactions are causing non-specific binding.1. Adjust salt concentration: Increase the salt (e.g., NaCl) concentration in the lysis and wash buffers to disrupt charge-based interactions.[10] 2. Adjust buffer pH: Modifying the pH of your buffers can alter the charge of proteins and reduce non-specific binding.[10][12]
Bait protein is pulled down with many contaminants The protein-protein interactions are weak, or the wash conditions are too gentle.1. Optimize wash buffer conditions: Start with a base buffer like PBS or TBS and systematically add detergents or increase salt concentrations to find the optimal balance.[6] 2. Titrate lysate amount: Reduce the total amount of protein lysate used to avoid overwhelming the system.[6]

Experimental Protocols

Protocol 1: Pre-clearing Lysate and Blocking Beads

This protocol is designed to reduce non-specific binding to the affinity beads.

  • Prepare Beads: Resuspend the required amount of beads in lysis buffer.

  • Block Beads: Add a blocking agent such as 1% BSA to the bead slurry. Incubate for 1 hour at 4°C with gentle rotation.

  • Wash Blocked Beads: Pellet the beads and wash them twice with lysis buffer to remove excess, unbound BSA.[6]

  • Pre-clear Lysate: While the experimental beads are blocking, add a small aliquot of washed, un-blocked beads to your clarified cell lysate.

  • Incubate: Incubate the lysate with the pre-clearing beads for 30-60 minutes at 4°C.[6]

  • Separate: Pellet the pre-clearing beads by centrifugation. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the main pull-down assay.

Protocol 2: Stringent Washing Procedure

This procedure is performed after incubating the lysate with the this compound-conjugated beads.

  • Initial Wash: Pellet the beads and discard the lysate supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.[6]

  • High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40).[6] Resuspend and rotate for 5 minutes at 4°C.

  • Detergent Wash: Pellet the beads. Add 1 mL of a wash buffer with a different non-ionic detergent (e.g., TBS + 150 mM NaCl + 0.1% Triton X-100). Resuspend and rotate for 5 minutes at 4°C.

  • Final Wash: Pellet the beads. Perform a final wash with 1 mL of the initial wash buffer to remove residual high salt and detergent.

  • Elution: Proceed with your elution protocol. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[13]

Table 2: Recommended Wash Buffer Compositions
Buffer Component Concentration Range Purpose
Base Buffer (TBS or PBS) 1XMaintains pH and osmolarity
NaCl 150 - 500 mMReduces non-specific ionic interactions[10]
Non-ionic Detergent (NP-40 or Triton X-100) 0.1 - 0.5%Reduces non-specific hydrophobic interactions[6]
Glycerol 5 - 10%Stabilizes proteins and reduces non-specific binding[6]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential signaling pathway involving an SH2 domain-containing protein and the general workflow for a pull-down assay.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) pY pY Receptor->pY Autophosphorylates Extracellular_Signal Growth Factor Extracellular_Signal->Receptor Binds SH2_Protein SH2 Domain Protein (e.g., Lck) pY->SH2_Protein Recruits Downstream_Effector Downstream Signaling SH2_Protein->Downstream_Effector Activates Caffeic_Acid This compound Caffeic_Acid->SH2_Protein Inhibits Binding

Caption: Potential signaling pathway inhibited by this compound.

Pull_Down_Workflow Lysate 1. Prepare Cell Lysate Incubate 3. Incubate Lysate with Bait-Beads Lysate->Incubate Beads 2. Immobilize Bait (this compound) on Beads Beads->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute Analyze 6. Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analyze

Caption: General experimental workflow for a pull-down assay.

Troubleshooting Logic

This diagram outlines the decision-making process for addressing non-specific binding.

Troubleshooting_Logic Start Start: High Background/ Non-specific Binding Check_Control Is background high in beads-only control? Start->Check_Control Preclear_Block Action: - Pre-clear lysate - Block beads with BSA Check_Control->Preclear_Block Yes Check_Washes Are wash conditions optimized? Check_Control->Check_Washes No Preclear_Block->Check_Washes Increase_Stringency Action: - Increase salt (NaCl) - Add non-ionic detergent - Increase wash steps Check_Washes->Increase_Stringency No Check_Concentration Is lysate/bait concentration too high? Check_Washes->Check_Concentration Yes Increase_Stringency->Check_Concentration Reduce_Concentration Action: - Titrate down lysate amount Check_Concentration->Reduce_Concentration Yes Re_evaluate Re-evaluate Results Check_Concentration->Re_evaluate No Reduce_Concentration->Re_evaluate

Caption: Logical workflow for troubleshooting non-specific binding.

References

How to prevent oxidation of the caffeic acid moiety in Caffeic acid-pYEEIE TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Caffeic acid-pYEEIE TFA, focusing on the prevention of oxidation of the caffeic acid moiety to ensure experimental reproducibility and maintain compound integrity.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning brown?

A1: The brown discoloration is a common indicator of the oxidation of the caffeic acid moiety. Caffeic acid contains a catechol (o-diphenol) group, which is highly susceptible to oxidation.[1] This process, often accelerated by oxygen, light, high pH, and trace metal ions, converts the catechol into a reactive o-quinone, which can then polymerize to form colored products.[1][2][3]

Q2: What is the primary cause of oxidation in this compound?

A2: The primary cause is the inherent chemical nature of the catechol group in caffeic acid. This structure is prone to autoxidation, a spontaneous reaction with molecular oxygen.[1] The process involves the removal of hydrogen atoms from the hydroxyl groups, leading to the formation of unstable semiquinone radicals and subsequently o-quinones.[2][3]

Q3: How does the TFA (trifluoroacetic acid) counter-ion affect the stability?

A3: Trifluoroacetic acid is a residual salt from the peptide synthesis and purification process.[4][5][6] While TFA's primary impact is on peptide conformation and potential interference in biological assays, its acidic nature can influence the rate of oxidation.[4] Caffeic acid oxidation can occur under acidic conditions, although it is generally more rapid at neutral or basic pH where the catechol hydroxyls are more easily deprotonated.[1][2]

Q4: Can I ignore slight discoloration in my solution?

A4: It is strongly advised not to ignore any discoloration. The color change indicates that the parent compound is degrading. This degradation reduces the effective concentration of your active molecule and introduces impurities (the oxidized forms) that could have unintended or confounding effects on your experiments, including potential pro-oxidant activities.[7]

Troubleshooting Guide

Problem: Rapid Discoloration of this compound Solution

This troubleshooting workflow helps identify and remedy the potential causes of rapid oxidation upon dissolving the lyophilized peptide.

G start Start: Solution is discoloring rapidly q_solvent Was the solvent deoxygenated before use? start->q_solvent q_antioxidant Was a stabilizing antioxidant added? q_solvent->q_antioxidant Yes a_degas Action: Prepare fresh solution using deoxygenated solvents (e.g., sparge with N2/Ar). q_solvent->a_degas No q_ph What is the pH of the final solution? q_antioxidant->q_ph Yes a_antioxidant Action: Add a compatible antioxidant (e.g., Ascorbic Acid, DTT) to the solvent before dissolving. q_antioxidant->a_antioxidant No q_storage How was the solution stored (temperature, light, headspace)? a_storage Action: Store aliquots at -80°C, minimize headspace, and protect from light (amber vials). q_storage->a_storage Improperly end_node Outcome: Improved Solution Stability q_storage->end_node Properly q_ph->q_storage pH 5-6 a_ph Action: Ensure buffer pH is slightly acidic (pH 5-6) to reduce oxidation rate. q_ph->a_ph Neutral/Alkaline or Unknown a_degas->q_antioxidant a_antioxidant->q_ph a_storage->end_node a_ph->q_storage

Caption: Troubleshooting workflow for diagnosing and preventing oxidation.

Prevention and Handling Protocols

To minimize oxidation, strict handling and storage procedures are mandatory.

Storage of Lyophilized Powder and Solutions

Proper storage is the first line of defense against degradation. The stability of the compound differs significantly between its lyophilized and solution forms.[8]

FormTemperatureRecommended DurationKey Considerations
Lyophilized Powder -80°CYearsOptimal for long-term storage. Store in a desiccator.[9][10]
-20°CSeveral Months to YearsStandard storage. Keep tightly sealed in a desiccator to prevent moisture absorption.[8][11][12]
4°CShort-term (Days to Weeks)Not recommended for long-term storage.[12]
In Solution -80°CUp to 6 monthsBest for solutions. Prepare single-use aliquots to avoid freeze-thaw cycles. Minimize headspace by using appropriate vial sizes.[10][11]
-20°CUp to 1 monthSuitable for short-term storage. Aliquoting is critical.[8][10]
4°C1-2 DaysNot recommended. Use immediately after preparation if refrigeration is the only option.
Use of Antioxidants and Stabilizing Agents

The addition of antioxidants to solutions is a highly effective method to prevent the oxidation of the caffeic acid moiety.[1]

AntioxidantTypical Working ConcentrationCompatibility & Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMHighly effective for protecting catechols.[1] May interfere with certain redox-sensitive assays. Ensure the final pH of the solution remains in the desired range.
Dithiothreitol (DTT) 1 - 5 mMA strong reducing agent, ideal for protecting thiol groups and catechols.[11] Can interfere with assays involving disulfide bonds or metal ions.
Glutathione (GSH) 1 - 5 mMAn endogenous antioxidant that effectively protects against caffeic acid browning.[1] Generally biocompatible but could have effects in cell-based assays.
Disodium EDTA 0.1 - 0.5 mMA chelating agent that sequesters metal ions (e.g., Cu²⁺, Fe³⁺) which can catalyze oxidation reactions.[13] Does not scavenge free radicals directly but prevents their formation.

Experimental Protocols

Protocol for Preparing a Stabilized Stock Solution

This protocol provides a step-by-step method for dissolving this compound while minimizing the risk of oxidation.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile solvent (e.g., DMSO, or an appropriate aqueous buffer like MES at pH 6.0)

  • Selected antioxidant (e.g., Ascorbic Acid)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Prepare the Solvent:

    • If using an aqueous buffer, prepare it with high-purity, deionized water.

    • Deoxygenate the solvent by sparging with a gentle stream of inert gas (N₂ or Ar) for at least 15-20 minutes. This removes dissolved oxygen, a key initiator of oxidation.

    • If using an antioxidant, add it to the deoxygenated solvent and mix until fully dissolved to create a "stabilizing solvent." For example, prepare a 1 mM Ascorbic Acid solution in your buffer.

  • Equilibrate the Peptide:

    • Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C).

    • Allow the vial to warm to room temperature for at least 15-20 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which can accelerate degradation.[12][14]

  • Dissolution:

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Under a gentle stream of inert gas if possible, open the vial.

    • Add the appropriate volume of the prepared stabilizing solvent to the vial to achieve the desired stock concentration.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can introduce oxygen.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use aliquots in sterile, amber-colored vials. Amber vials protect the solution from light, another factor that can promote oxidation.[9]

    • Minimize the headspace (the air gap above the solution) in each vial to reduce the amount of available oxygen.

    • If possible, flush the headspace of each aliquot vial with inert gas before sealing.

    • Promptly store the aliquots at -80°C for long-term stability.

Visualizing the Oxidation Pathway

The following diagram illustrates the chemical transformation of the caffeic acid moiety during oxidation, leading to the observed discoloration and loss of activity.

G cluster_main Oxidation of Caffeic Acid Moiety cluster_prevention Prevention Point CA Caffeic Acid (Catechol) SQ Semiquinone Radical CA->SQ Oxidants (O₂, Light, Metal Ions) OQ o-Quinone (Reactive) SQ->OQ Further Oxidation Poly Polymerized Products (Brown Color) OQ->Poly Polymerization AntiO Antioxidants (e.g., Ascorbic Acid) AntiO->CA Protects

References

Improving the signal-to-noise ratio in SH2 domain binding assays with peptide inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SH2 domain binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments with peptide inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in my SH2 domain binding assay?

A low signal-to-noise (S/N) ratio can stem from several factors, broadly categorized as either low signal intensity or high background. Common culprits include:

  • Low Signal:

    • Sub-optimal concentrations of the SH2 domain or the fluorescently labeled peptide.

    • Inactive protein or peptide due to improper storage or handling.

    • Incorrect buffer conditions (pH, ionic strength) that inhibit binding.

    • For fluorescence-based assays, quenching of the fluorophore.

  • High Background:

    • Non-specific binding of the peptide inhibitor or the detection reagents to the assay plate or other components.

    • Autofluorescence from buffers, plates, or the compounds themselves.

    • Contaminated reagents.

Q2: How do I choose the optimal concentrations of my SH2 protein and peptide ligand?

The optimal concentrations are assay-dependent. A good starting point is to perform a titration experiment. For a fluorescence polarization (FP) assay, for instance, you would titrate the SH2 domain against a fixed concentration of the fluorescently labeled peptide to determine the Kd. The working concentration of the labeled peptide is typically at or below the Kd.

Q3: What are the critical components of an optimized assay buffer?

An optimized buffer is crucial for maintaining the stability and activity of your proteins and for minimizing non-specific interactions. Key components to consider are:

  • Buffering Agent: Use a buffer with a pKa close to the desired pH of your experiment (e.g., Tris, HEPES, PBS).

  • Salt Concentration: Typically, 100-150 mM NaCl is used to mimic physiological conditions and reduce non-specific electrostatic interactions.

  • Detergents: A non-ionic detergent like Tween-20 (0.005-0.05%) can help to reduce non-specific binding to surfaces.

  • Reducing Agents: Including a reducing agent like DTT or BME can prevent oxidation, especially for proteins with sensitive cysteine residues.

  • Carrier Proteins: Bovine Serum Albumin (BSA) or bovine gamma globulin (BGG) are often added to block non-specific binding sites on plate surfaces.

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask your specific signal, leading to a poor S/N ratio. Follow this guide to diagnose and resolve the issue.

Question: My negative control wells (no inhibitor) show a high signal. What should I do?

Answer: This indicates an issue with the fundamental assay components. Systematically evaluate each component:

  • Check for Autofluorescence:

    • Test: Measure the fluorescence of your buffer, peptide inhibitor stock solution, and an empty well of the microplate.

    • Solution: If a component is autofluorescent, consider using a different buffer, a red-shifted fluorophore, or black microplates to minimize background fluorescence.

  • Address Non-Specific Binding:

    • Test: Run a control with only the labeled peptide and another with the SH2 domain alone.

    • Solution:

      • Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.

      • Increase the detergent concentration (e.g., Tween-20) in your wash buffers.

      • Optimize the salt concentration in your assay buffer to disrupt non-specific electrostatic interactions.

start High Background Signal check_autofluorescence Check for Autofluorescence (Buffer, Plate, Compound) start->check_autofluorescence autofluorescence_source Source Identified? check_autofluorescence->autofluorescence_source change_components Change Buffer/Plate Use Red-Shifted Fluorophore autofluorescence_source->change_components Yes check_nonspecific_binding Investigate Non-Specific Binding autofluorescence_source->check_nonspecific_binding No end Background Reduced change_components->end nonspecific_source Binding to Plate or Protein? check_nonspecific_binding->nonspecific_source optimize_blocking Optimize Blocking Agent (e.g., increase BSA) nonspecific_source->optimize_blocking To Plate optimize_detergent Optimize Detergent (e.g., increase Tween-20) nonspecific_source->optimize_detergent To Protein/Other optimize_blocking->optimize_detergent optimize_salt Optimize Salt Concentration optimize_detergent->optimize_salt optimize_salt->end

Caption: A logical workflow for troubleshooting high background noise.

Issue 2: Low or No Signal

A weak or absent signal can prevent you from obtaining meaningful data.

Question: I am not observing a significant change in signal upon addition of my peptide inhibitor. What could be the problem?

Answer: This suggests a problem with the binding interaction itself or with the detection system.

  • Verify Protein and Peptide Integrity:

    • Test: Check the concentration and purity of your SH2 domain and peptide inhibitor (e.g., via SDS-PAGE, HPLC). Confirm the activity of your SH2 domain with a known binding partner.

    • Solution: If degradation is suspected, use freshly prepared or purified reagents. Ensure proper storage conditions (-80°C for long-term).

  • Optimize Assay Conditions:

    • Test: Perform a titration of the SH2 domain and labeled peptide to ensure you are working within the dynamic range of the assay.

    • Solution: Adjust concentrations to be optimal for detecting inhibition. Ensure the incubation time is sufficient to reach binding equilibrium.

  • Check Instrument Settings:

    • Test: For fluorescence-based assays, verify the excitation and emission wavelengths are correct for your fluorophore. Check the gain settings on the plate reader.

    • Solution: Optimize instrument settings to maximize the signal from your positive control. The raw fluorescence intensity should be at least three to five times that of the background.[1]

start Low or No Signal check_reagents Verify Reagent Integrity (Protein & Peptide) start->check_reagents reagent_issue Degradation or Inactivity? check_reagents->reagent_issue use_fresh_reagents Use Fresh Reagents Confirm Activity reagent_issue->use_fresh_reagents Yes check_assay_conditions Optimize Assay Conditions reagent_issue->check_assay_conditions No end Signal Improved use_fresh_reagents->end condition_issue Suboptimal Concentrations? check_assay_conditions->condition_issue perform_titration Perform Titration Adjust Concentrations condition_issue->perform_titration Yes check_instrument Check Instrument Settings condition_issue->check_instrument No perform_titration->end instrument_issue Incorrect Wavelengths/Gain? check_instrument->instrument_issue optimize_settings Optimize Instrument Settings instrument_issue->optimize_settings Yes instrument_issue->end No optimize_settings->end

Caption: A systematic approach to troubleshooting low signal issues.

Data Presentation

Table 1: Impact of Buffer Additives on Signal-to-Noise Ratio in a Fluorescence Polarization Assay

Buffer ConditionSignal (mP)Background (mP)Signal-to-Noise Ratio (S/N)
Standard Buffer150503.0
+ 0.1% BSA148354.2
+ 0.05% Tween-20152403.8
+ 0.1% BSA + 0.05% Tween-20151305.0

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation:

    • Prepare a 2X stock of the SH2 domain in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).

    • Prepare a 2X stock of the fluorescently labeled phosphopeptide in the same assay buffer.

    • Prepare serial dilutions of the peptide inhibitor in the assay buffer.

  • Assay Procedure:

    • To the wells of a black, low-volume 384-well plate, add 5 µL of the peptide inhibitor dilution (or buffer for controls).

    • Add 5 µL of the 2X SH2 domain stock to all wells except the 'no protein' control.

    • Add 10 µL of the 2X fluorescently labeled peptide to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the fluorophore.

Surface Plasmon Resonance (SPR) Inhibition Assay
  • Chip Preparation:

    • Immobilize a GST-tagged SH2 domain onto a CM5 sensor chip with an anti-GST antibody.

  • Binding Analysis:

    • Inject a series of concentrations of the peptide inhibitor over the sensor surface to determine its binding kinetics to the SH2 domain.

    • Regenerate the sensor surface between injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition
  • Plate Coating:

    • Coat a high-binding 96-well plate with a biotinylated phosphopeptide and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

  • Inhibition Assay:

    • Pre-incubate the GST-tagged SH2 domain with varying concentrations of the peptide inhibitor.

    • Add the SH2 domain/inhibitor mixture to the coated and blocked wells and incubate for 1-2 hours.

  • Detection:

    • Wash the plate and add an anti-GST antibody conjugated to horseradish peroxidase (HRP).

    • After incubation and washing, add a TMB substrate and stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm.

Signaling Pathway Diagrams

Grb2-SH2 Domain Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation Grb2 SH3 SH2 SH3 pY->Grb2:f1 SH2 domain binding SOS SOS Grb2:f0->SOS SH3 domain binding Ras Ras SOS->Ras Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream

Caption: Grb2 adaptor protein linking RTK signaling to Ras activation.

STAT3 Signaling Pathway

CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active Phosphorylated STAT3 (pSTAT3) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes via SH2 domains Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene

Caption: Overview of the JAK-STAT3 signaling cascade.

References

Overcoming TFA interference in biological assays using Caffeic acid-pYEEIE TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference from trifluoroacetic acid (TFA) in biological assays, with a specific focus on handling sensitive peptide reagents like Caffeic acid-pYEEIE TFA.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetic acid (TFA) and why is it present in my peptide preparation?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis to cleave the synthesized peptide from the resin support.[1][2][3] It is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC) for peptide purification, as it improves peak shape and resolution.[2][4][5] Consequently, synthetic peptides are often delivered as TFA salts, where the TFA counter-ion is associated with positively charged residues in the peptide sequence.[1][3]

Q2: How can residual TFA affect my biological assays?

A2: Residual TFA can significantly interfere with biological experiments in several ways:

  • Cytotoxicity: TFA can be cytotoxic even at low concentrations, potentially inhibiting cell proliferation, inducing apoptosis, or disrupting cell membrane integrity.[1][6] This can lead to false-positive or false-negative results in cell-based assays.[3]

  • Alteration of pH: As a strong acid, TFA can lower the pH of your peptide solution and, subsequently, your assay medium if not properly buffered, which can affect enzyme activity and cellular health.[3][6]

  • Enzymatic and Receptor Binding Interference: The acidity of TFA can denature pH-sensitive proteins and enzymes.[1] It can also compete with phosphate (B84403) groups in active sites, potentially inhibiting kinases and other enzymes.[1]

  • Structural Changes to Peptides: TFA can bind to positively charged amino acid residues (like Lysine, Arginine, and Histidine), potentially altering the peptide's conformation and biological activity.[1]

  • Spectroscopic Interference: TFA has a strong absorbance band around 1673 cm-1, which can interfere with techniques like infrared (IR) spectroscopy used for determining peptide secondary structure.[3]

Q3: My assay with this compound is showing inconsistent results and high cell death. Could TFA be the culprit?

A3: Yes, it is highly likely that residual TFA is causing the issues with your this compound experiments. The "pYEEIE" peptide sequence contains a phosphotyrosine, making it relevant for cell signaling studies, which are often highly sensitive to cytotoxic agents like TFA. Caffeic acid is known for its antioxidant and anti-inflammatory properties; however, these beneficial effects can be masked by the detrimental impact of TFA on cell viability and function.[7][8][9]

Q4: At what concentration does TFA become problematic?

A4: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay.[6] Some studies have reported inhibitory effects on cell proliferation at concentrations as low as 10 nM.[1] For sensitive cell-based assays, it is crucial to minimize the TFA concentration, ideally to less than 1%.[1] The amount of TFA in a lyophilized peptide sample can range from 10-45% of the total weight.[6]

Q5: How can I determine if TFA is the cause of my unexpected assay results?

A5: The most direct way to confirm TFA interference is to run a "TFA control" experiment.[6] This involves exposing your cells to the same concentrations of TFA that are present in your peptide stock solution, but without the peptide itself. If you observe similar cytotoxic effects in the TFA-only control as you do with your peptide, then TFA is the likely cause of the interference.[6]

Q6: What are the options for removing TFA from my peptide?

A6: Several methods are available to remove or exchange the TFA counter-ion:

  • HCl or Acetate (B1210297) Exchange: This is a common and effective method where the peptide is repeatedly dissolved in a solution containing a more biologically compatible acid, such as hydrochloric acid (HCl) or acetic acid, followed by lyophilization.[1][2][4][10]

  • Anion Exchange HPLC: This technique can be used to replace TFA with another counter-ion like acetate.[2]

  • Ether Precipitation: While primarily used to remove cleavage byproducts, repeated precipitation of the peptide with cold diethyl ether can also reduce the amount of residual TFA.[4]

  • Ultrafiltration: This method can be used to wash and filter the peptide, removing the TFA.[11]

Troubleshooting Guides

Problem 1: High background or non-specific signal in ELISA
Possible Cause Solution
TFA interference with antibody-antigen binding Consider exchanging the TFA salt of your peptide for an acetate or HCl salt.[3][12]
Insufficient washing or blocking Increase the number and/or duration of wash steps. Use a plate sealer during incubations to prevent evaporation.[13][14]
Antibody concentration too high Titrate the capture and/or detection antibody to determine the optimal concentration.[15]
Sample matrix effects Spike a known concentration of the antigen into your sample to check for interference.
Problem 2: Poor cell viability or inconsistent results in cell-based assays with this compound
Possible Cause Solution
TFA-induced cytotoxicity This is a primary concern. Remove TFA from the peptide preparation using methods like HCl exchange followed by lyophilization.[1][6][10]
Incorrect peptide concentration The presence of TFA and other impurities means the gross weight of the lyophilized powder is not the net peptide weight. Determine the net peptide content to ensure accurate dosing.[16]
Peptide degradation Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17]
pH shift in culture medium After adding the peptide stock to the cell culture medium, check the final pH to ensure it is within the optimal physiological range (typically 7.2-7.4).[6]

Quantitative Data Summary

Table 1: Typical TFA Levels and Their Potential Impact

TFA Concentration Potential Impact on Biological Assays Reference
> 10 nMCan exhibit dose-dependent cytotoxicity and inhibit cell proliferation.[1]
> 0.1 mMCan inhibit the proliferation of certain cell lines.[6]
10-45% of total peptide weightCommon range in lyophilized peptide preparations.[6]

Table 2: Efficacy of TFA Removal Methods

Method Typical Residual TFA Level Key Considerations Reference
HCl Exchange (multiple cycles) < 1%Considered the gold-standard for critical applications.[1][12]
Anion Exchange HPLC Variable, can be < 1%Relies on the peptide's hydrophobicity.[2]
Ether Precipitation (3-4 washes) Reduced, but may not be sufficient for sensitive assays.Good for removing other small molecule impurities.[4]

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol is adapted from established methods for exchanging TFA counter-ions with chloride.[1][2][10]

Materials:

  • TFA salt of the peptide (e.g., this compound)

  • 100 mM Hydrochloric Acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[1]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1] A concentration of 10 mM HCl has been shown to be optimal for TFA removal without impacting peptide purity.[10]

  • Allow the solution to stand at room temperature for at least one minute.[1][2]

  • Flash-freeze the solution in liquid nitrogen.[1]

  • Lyophilize the frozen solution overnight until all liquid is removed.[1][2]

  • To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in the HCl solution (steps 2-5) at least two more times.[1][2]

  • After the final lyophilization, the peptide is ready to be reconstituted in the appropriate assay buffer.

Protocol 2: TFA Control Experiment for Cell Viability Assays

This protocol helps determine if TFA is the source of cytotoxicity in your experiments.[6]

Materials:

  • The same cell line used in your primary assay

  • Complete cell culture medium

  • TFA solution (neutralized to the pH of your media)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plate

Procedure:

  • Seed your cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Prepare a series of dilutions of the neutralized TFA solution in complete cell culture medium. The concentrations should correspond to the molar concentrations of TFA present in your peptide-treated wells.

  • Remove the medium from the cells and add the TFA dilutions. Include a "medium only" control.

  • Incubate the cells for the same duration as your peptide treatment.

  • Assess cell viability using your standard protocol (e.g., MTT assay).

  • Compare the cell viability in the TFA-treated wells to your control wells and the wells treated with your peptide. If the TFA control shows similar cytotoxicity to the peptide treatment, TFA interference is the likely cause.

Visualizations

Experimental_Workflow_for_Peptide_Synthesis_and_Purification cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Final Product start Amino Acid Resin coupling Coupling of Protected Amino Acids start->coupling Repeat Cycles deprotection Fmoc Deprotection coupling->deprotection Repeat Cycles deprotection->coupling Repeat Cycles cleavage Cleavage from Resin with TFA Cocktail deprotection->cleavage hplc Reverse-Phase HPLC (with TFA in mobile phase) cleavage->hplc lyophilization Lyophilization hplc->lyophilization final_product Peptide as TFA Salt lyophilization->final_product

Caption: Workflow of peptide synthesis, highlighting the introduction of TFA.

TFA_Interference_Decision_Tree start Is your assay cell-based, enzymatic, or for in vivo use? yes1 Yes start->yes1 no1 No start->no1 remove_tfa TFA removal is STRONGLY recommended. yes1->remove_tfa check_sensitivity Is your assay sensitive to pH changes or counter-ions? no1->check_sensitivity yes2 Yes check_sensitivity->yes2 no2 No check_sensitivity->no2 yes2->remove_tfa tfa_tolerable TFA may be tolerable. Proceed with caution and run appropriate controls. no2->tfa_tolerable TFA_Interference_Mechanism cluster_cellular Cellular Effects cluster_biochemical Biochemical Effects TFA Residual TFA cytotoxicity Cytotoxicity TFA->cytotoxicity apoptosis Apoptosis TFA->apoptosis membrane_damage Membrane Damage TFA->membrane_damage ph_drop pH Decrease TFA->ph_drop receptor_binding_interference Receptor Binding Interference TFA->receptor_binding_interference enzyme_denaturation Enzyme Denaturation ph_drop->enzyme_denaturation Hypothetical_Protective_Pathway TFA TFA-induced Oxidative Stress ROS Increased ROS TFA->ROS Caffeic_Acid Caffeic Acid Nrf2_Keap1 Nrf2-Keap1 Complex Caffeic_Acid->Nrf2_Keap1 stabilizes Nrf2 ROS->Nrf2_Keap1 disrupts Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

References

Best practices for handling and aliquoting Caffeic acid-pYEEIE TFA to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and using Caffeic acid-pYEEIE TFA to ensure the maintenance of its activity and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-phosphopeptide inhibitor that exhibits a strong binding affinity for the GST-Lck-SH2 domain.[1] Src Homology 2 (SH2) domains are structurally conserved protein domains that play a critical role in intracellular signaling pathways by binding to phosphorylated tyrosine residues on other proteins. The Lck (Lymphocyte-specific protein tyrosine kinase) SH2 domain is crucial for T-cell activation. By binding to the Lck-SH2 domain, this compound can disrupt these protein-protein interactions, thereby inhibiting downstream signaling.

Q2: How should I reconstitute lyophilized this compound?

A2: For optimal results, it is recommended to reconstitute this compound in a high-purity solvent such as sterile water or an organic solvent like DMSO. If using sterile water, it is advisable to filter the solution through a 0.22 μm filter before use.[1] When preparing for cell-based assays, residual trifluoroacetic acid (TFA) from the synthesis process can be problematic. If your experiment is sensitive to TFA, consider performing a salt exchange to replace the TFA salt with a more biocompatible one, such as hydrochloride or acetate.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintaining the activity of the inhibitor. For long-term storage of the stock solution, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: How can I ensure the stability of this compound in my experimental setup?

A4: The caffeic acid moiety of the molecule can be susceptible to degradation. To enhance stability, consider the following:

  • pH: Maintain the pH of your solutions within a stable range, as significant shifts in pH can affect the compound's integrity.

  • Antioxidants: The addition of antioxidants may help to prevent oxidative degradation of the caffeic acid portion of the molecule.

  • Light Exposure: Protect solutions from prolonged exposure to light.

Quantitative Data Summary

ParameterRecommendationCitation
Long-Term Storage (Stock Solution) -80°C for up to 6 months[1]
Short-Term Storage (Stock Solution) -20°C for up to 1 month[1]
Reconstitution Solvent (General) Sterile Water or DMSO
Sterilization (Aqueous Solution) 0.22 μm filter[1]
Freeze-Thaw Cycles Avoid repeated cycles

Experimental Protocols

Illustrative Protocol: In Vitro Fluorescence Polarization Assay for Lck-SH2 Domain Binding

This protocol describes a fluorescence polarization (FP) assay to measure the binding of this compound to the Lck-SH2 domain. This is a common method for quantifying the inhibitory activity of compounds targeting SH2 domains.

Materials:

  • Recombinant GST-Lck-SH2 domain protein

  • Fluorescently labeled phosphopeptide probe with high affinity for the Lck-SH2 domain (e.g., a TAMRA-labeled pYEEI peptide)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Dilute the GST-Lck-SH2 protein and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically in a preliminary experiment.

  • Assay Procedure:

    • Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted GST-Lck-SH2 protein to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the protein.

    • Add 5 µL of the fluorescently labeled phosphopeptide probe to each well to initiate the binding reaction.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the IC50 value by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Inhibitory Activity 1. Degraded inhibitor due to improper storage or handling. 2. Incorrect concentration of the inhibitor. 3. The inhibitor is not soluble in the assay buffer.1. Prepare fresh aliquots from a properly stored stock solution. 2. Verify the concentration of your stock solution. 3. Ensure the final concentration of DMSO (or other organic solvent) is compatible with your assay and sufficient to maintain solubility.
High Variability Between Replicates 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Precipitation of the inhibitor in the assay buffer.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing after each reagent addition. 3. Visually inspect the wells for any precipitation. If observed, you may need to adjust the solvent concentration or use a different buffer.
Unexpected Cellular Effects 1. Off-target effects of the inhibitor. 2. Cytotoxicity due to high concentrations of the inhibitor or the solvent (e.g., DMSO). 3. Residual TFA from synthesis is affecting the cells.1. Use a structurally different Lck-SH2 inhibitor as a control. 2. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration. 3. Consider performing a TFA salt exchange if you suspect cellular toxicity from the TFA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute Lyophilized This compound in DMSO serial_dilute Prepare Serial Dilutions in Assay Buffer reconstitute->serial_dilute add_inhibitor Add Inhibitor to Microplate Wells serial_dilute->add_inhibitor add_protein Add GST-Lck-SH2 Protein add_inhibitor->add_protein incubate1 Incubate (15 min) add_protein->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate (1 hour) add_probe->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: A workflow for an in vitro fluorescence polarization assay to determine the IC50 of this compound.

signaling_pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Downstream Downstream Signaling ZAP70->Downstream Activation Inhibitor This compound Inhibitor->Lck Inhibition (binds to SH2 domain)

Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling pathway showing the inhibitory action of this compound on Lck kinase.

References

How to interpret unexpected results in kinase inhibition assays with Caffeic acid-pYEEIE TFA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinase inhibition assays using Caffeic acid-pYEEIE TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected target of this compound and what are potential reasons for seeing off-target inhibition?

A1: Caffeic acid itself has been shown to directly inhibit the activity of several kinases, including Fyn kinase, a member of the Src family of non-receptor tyrosine kinases.[1] It has also been found to inhibit pathways involving kinases like PI3K/AKT, TAK1, and MAPKs.[2][3] The peptide moiety, pYEEIE, is a well-known consensus substrate sequence for Src family kinases. Therefore, this compound is rationally designed to target tyrosine kinases, particularly Src family kinases, by acting as a substrate-mimicking inhibitor.

Unexpected inhibition of other kinases (off-target effects) can occur for several reasons:

  • Broad Kinase Selectivity: The caffeic acid component may have inherent activity against a range of kinases.

  • Conserved Substrate Binding Sites: Other kinases may have substrate binding sites that recognize the pYEEIE motif.

  • High Inhibitor Concentration: At high concentrations, the inhibitor may bind to less favorable targets, a common cause of off-target effects.[4]

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes.[5][6]

Q2: My IC50 value is much higher than expected or I see no inhibition at all. What are the likely causes?

A2: This is a common issue that can point to problems with the compound, the assay conditions, or the enzyme itself.

  • Compound Integrity:

    • Solubility: The peptide-based inhibitor may have limited solubility in your assay buffer. Ensure it is fully dissolved in a suitable solvent like DMSO first and check for any precipitation in the final assay well.[7]

    • Stability: Peptides can be susceptible to degradation. Minimize freeze-thaw cycles by preparing single-use aliquots. Peptides containing residues like Cys, Trp, or Met are particularly prone to oxidation.[8]

  • Assay Conditions:

    • High ATP Concentration: If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with the inhibitor, leading to a higher apparent IC50.[9] It is recommended to use an ATP concentration at or near the Km value for the specific kinase.[9][10]

    • Inactive Enzyme: Verify the activity of your kinase enzyme using a known control inhibitor.

  • TFA Salt Interference: The trifluoroacetic acid (TFA) counter-ion, often present from peptide purification, can interfere with biological assays by altering pH or directly inhibiting cellular processes.[8][11] While some studies show no effect of TFA on in-vitro activity, others report significant interference.[12][13]

Q3: I am observing a "bell-shaped" (or U-shaped) dose-response curve. What does this mean?

A3: A bell-shaped dose-response curve, where inhibition decreases at higher concentrations, is a non-monotonic response that complicates IC50 determination.[4] Potential causes include:

  • Compound Aggregation: This is a primary cause of assay artifacts.[6][14] At a critical concentration, the inhibitor can form colloidal aggregates that sequester the enzyme, leading to non-specific inhibition. At even higher concentrations, these aggregates may precipitate, reducing the effective concentration and thus the observed inhibition.[15]

  • Off-Target Effects: At high concentrations, the inhibitor might engage a secondary target that counteracts the primary inhibitory effect.[4]

  • Cellular Toxicity (in cell-based assays): High compound concentrations can induce cytotoxicity, leading to a general shutdown of cellular processes and an apparent decrease in the specific signal being measured.[16]

  • Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement) at high concentrations.[17]

Q4: My data shows high variability between replicates. How can I improve assay precision?

A4: High variability can obscure real results. Consider these factors:

  • Inconsistent Reagent Dispensing: Ensure pipettes are calibrated and use appropriate techniques, especially for small volumes. Automated liquid handlers can improve precision.

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents. Use a plate sealer and consider not using the outermost wells for data collection.

  • Compound Instability/Precipitation: Ensure the compound is fully dissolved and stable in the assay buffer throughout the experiment. Visually inspect plates for any signs of precipitation.[7]

  • Biological Contamination: For custom peptides, endotoxin (B1171834) contamination can cause erratic results in immunological or cell-based assays.[8]

Troubleshooting Guides

Guide 1: Investigating Compound-Related Artifacts

Unexpected results are frequently caused by the physicochemical properties of the test compound. Follow these steps to rule out common artifacts.

  • Check for Aggregation:

    • Detergent Test: Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[6][14] If the inhibitory activity is significantly reduced or eliminated, it strongly suggests the original result was due to aggregation.

    • Dynamic Light Scattering (DLS): Directly measure the formation of particles in your assay buffer at various compound concentrations. The appearance of particles (50-1000 nm) is a strong indicator of aggregation.[6][14]

  • Evaluate TFA Counter-Ion Effects:

    • Ion Exchange: If TFA interference is suspected, perform an ion exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[8][18] Compare the activity of the different salt forms.

  • Confirm Solubility:

    • Visual Inspection: Prepare the highest concentration of your compound in the final assay buffer. Let it sit for the duration of your experiment and visually inspect for any cloudiness or precipitate.

    • Centrifugation Test: Centrifuge a sample of the prepared compound solution at high speed. If the compound is precipitating, the activity in the supernatant will be reduced.[14]

Guide 2: Optimizing Kinase Assay Conditions

If compound artifacts are ruled out, optimize the assay parameters.

  • Vary ATP Concentration: Determine the inhibition mechanism by running the IC50 curve at different ATP concentrations (e.g., 0.5x Km, 1x Km, and 10x Km). A significant rightward shift in the IC50 curve as ATP concentration increases is characteristic of an ATP-competitive inhibitor.

  • Enzyme Concentration: For very potent inhibitors, the IC50 can be dependent on the enzyme concentration. Unusually steep dose-response curves can sometimes be explained by stoichiometric inhibition where the enzyme concentration is high relative to the inhibitor's dissociation constant (Kd).[19] Test if the IC50 value changes by varying the enzyme concentration.

  • Run Proper Controls:

    • No-Enzyme Control: To check for background signal and compound interference with the detection system.

    • No-Substrate Control: To ensure the signal is substrate-dependent.

    • Positive Control Inhibitor: Use a well-characterized inhibitor for your target kinase to confirm the assay is performing as expected.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to twice the desired final Km value for the target kinase.

    • Enzyme/Substrate Mix: Dilute the kinase and its corresponding peptide substrate in kinase buffer to a 2X final concentration.

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the kinase buffer to create a 4X final concentration series with a constant DMSO percentage (e.g., 4%).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X inhibitor solution or vehicle control.

    • Add 10 µL of the 2X enzyme/substrate mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Reagent):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Data for this compound
Kinase TargetATP Conc. (µM)IC50 (nM)Hill SlopeNotes
Fyn 10 (Km)851.1Expected Target
Src 15 (Km)1201.0Related Src Family Kinase
PKA 10 (Km)> 10,000N/AUnrelated Ser/Thr Kinase
Fyn (+0.01% Triton) 10 (Km)921.0No significant change, suggests not an aggregator.
Fyn (High Conc.) 10 (Km)752.5 Steep slope at high conc. may indicate aggregation.[14]
Table 2: Troubleshooting Checklist for Assay Parameters
ParameterPotential IssueRecommended Action
Compound Solubility Precipitation in assay buffer.Pre-dissolve in 100% DMSO; check final assay buffer for clarity; reduce final DMSO % if necessary.
ATP Concentration Too high, causing competitive shift.Use ATP at or near the kinase's Km value.[9][10]
Enzyme Activity Low or no activity.Test with a known positive control inhibitor; check enzyme storage and handling.
Detergent Presence Aggregation causing false positives.Add 0.01% Triton X-100 to the assay buffer to disrupt aggregates.[6]
TFA Counter-ion Interference with assay components.Perform ion exchange to replace TFA with HCl or acetate.[8][18]
Plate Type Compound adsorption to plastic.Use low-binding microplates.
Incubation Time Reaction not in linear range.Perform a time-course experiment to ensure the reaction is linear for the chosen duration.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions (4X) add_inhibitor Add 5µL Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme/ Substrate Mix (2X) add_enzyme Add 10µL Enzyme/Substrate prep_enzyme->add_enzyme prep_atp Prepare ATP (2X) add_atp Add 5µL ATP (Initiate Reaction) prep_atp->add_atp add_inhibitor->add_enzyme add_enzyme->add_atp incubate_reaction Incubate (e.g., 60 min, 30°C) add_atp->incubate_reaction add_adpglo Add 20µL ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detect Add 40µL Detection Reagent incubate_adpglo->add_detect incubate_detect Incubate 30 min add_detect->incubate_detect read_plate Read Luminescence incubate_detect->read_plate normalize Normalize Data read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 troubleshooting_logic start Unexpected Result: High IC50 or Bell-Shaped Curve detergent_test Run assay with 0.01% non-ionic detergent start->detergent_test aggregation Conclusion: Result is likely due to compound aggregation. detergent_test->aggregation Activity is reduced? YES no_aggregation Aggregation is unlikely. Proceed to next check. detergent_test->no_aggregation Activity is reduced? NO atp_check Is ATP concentration significantly > Km? no_aggregation->atp_check atp_issue Conclusion: High ATP is competing with the inhibitor. atp_check->atp_issue YES atp_ok ATP concentration is not the primary issue. atp_check->atp_ok NO tfa_check Could TFA counter-ion be interfering? atp_ok->tfa_check tfa_issue Action: Perform ion exchange (TFA -> HCl) and re-test. tfa_check->tfa_issue YES final_check Review compound stability, solubility, and enzyme activity. tfa_check->final_check NO signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor fyn Fyn receptor->fyn activates ras Ras/Raf fyn->ras activates mek MEK ras->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Caffeic acid -pYEEIE TFA inhibitor->fyn inhibits

References

Refining experimental conditions for reproducible results with Caffeic acid-pYEEIE TFA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caffeic acid-pYEEIE TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions for reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-phosphopeptide inhibitor designed to mimic phosphotyrosine-containing peptides. It exhibits a strong binding affinity for the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck).[1] By binding to the Lck-SH2 domain, it competitively inhibits the interaction of Lck with its downstream signaling partners, such as ZAP-70, thereby disrupting the T-cell receptor (TCR) signaling cascade.[2] The trifluoroacetic acid (TFA) salt form is a common result of the peptide synthesis and purification process.

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, the lyophilized powder should be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]

Q3: What solvent should I use to dissolve this compound?

A3: The solubility of this compound depends on its dual nature: the hydrophobic caffeic acid moiety and the charged peptide sequence (-pYEEIE). A systematic approach is recommended:

  • Start with sterile, deionized water. The peptide portion should confer some aqueous solubility.[3]

  • If solubility in water is poor, try a dilute aqueous acid solution, such as 10% acetic acid. This is often effective for peptides with a net positive charge.[3][4]

  • For highly hydrophobic preparations, or if aggregation is observed, dissolve the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) first.[3][5] Then, slowly add this stock solution to your aqueous experimental buffer while vortexing to prevent precipitation.[4]

Q4: The compound is supplied as a TFA salt. Can this affect my experiments?

A4: Yes, this is a critical consideration. Trifluoroacetic acid (TFA) is used in peptide purification and can remain as a counter-ion. Residual TFA can significantly impact biological assays by:

  • Altering pH: TFA is a strong acid and can lower the pH of your stock solution and final assay buffer.[6]

  • Affecting Cell Viability: TFA has been shown to inhibit cell proliferation in some cell types and stimulate it in others, leading to confounding results.[6][7][8][9]

  • Interfering with Assays: TFA can interfere with spectroscopic measurements, such as infrared spectroscopy.[6]

For sensitive cell-based assays, it is highly recommended to perform a counter-ion exchange to replace TFA with a more biologically compatible ion like acetate (B1210297) or hydrochloride (HCl).[6] Alternatively, run a vehicle control with a matching concentration of TFA to assess its specific effect.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Activity in Cell-Based Assays 1. Poor Cell Permeability: The caffeic acid portion may improve uptake, but peptide conjugates can have poor membrane permeability. 2. TFA Salt Interference: TFA can be cytotoxic or affect cell proliferation, masking the inhibitor's true effect.[7][8] 3. Incorrect Concentration: The effective concentration may be outside the tested range.1. Optimize inhibitor concentration and incubation time. Consider using a cell line with higher endocytic activity or a permeabilizing agent if appropriate for the assay. 2. Run a TFA vehicle control. If interference is observed, perform an ion exchange on the peptide to replace TFA with acetate or HCl.[6] 3. Perform a dose-response curve. Based on similar compounds, concentrations in the low micromolar range (e.g., 1-25 µM) are a reasonable starting point.[10][11]
Precipitation in Aqueous Buffer 1. Low Solubility: The compound may have exceeded its solubility limit in the final buffer. 2. Isoelectric Point: The pH of the buffer may be close to the peptide's isoelectric point (pI), where solubility is minimal.1. Prepare a high-concentration stock in DMSO. Add the stock solution drop-wise to the vigorously stirring aqueous buffer.[4] If turbidity appears, you have exceeded the solubility limit.[4] 2. Adjust the buffer pH to be at least one unit away from the calculated pI of the peptide portion.
High Background in Western Blots for Phospho-proteins 1. Non-specific Antibody Binding. 2. Milk-based Blocking Agents: Casein, a phosphoprotein in milk, can cause high background when using phospho-specific antibodies.[12]1. Increase the number and duration of wash steps. Use TBST (Tris-Buffered Saline with Tween-20) instead of PBS-based buffers, as phosphate (B84403) can interfere with anti-phospho antibodies.[13] 2. Use a protein-free blocking agent or Bovine Serum Albumin (BSA) at 3-5% in TBST instead of milk.[6][12]
Variable Results Between Experiments 1. Compound Instability: Caffeic acid is susceptible to oxidation. Peptides can be degraded by proteases. 2. Inconsistent Sample Handling: Failure to use phosphatase inhibitors can lead to dephosphorylation of target proteins.[7][12] 3. Batch-to-Batch Variation: Different lots of the compound may have slight differences in purity or TFA content.1. Prepare fresh stock solutions. Aliquot and store at -80°C. Protect from light. 2. Always use freshly prepared lysis buffers containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times.[6][7][12] 3. Qualify each new batch of the inhibitor. Consider performing an amino acid analysis to determine the exact peptide content.[6]

Quantitative Data Summary

The following table summarizes key quantitative data gathered from literature for this compound and related molecules to guide experimental design.

ParameterValueCompound/SystemNotes
Binding Affinity (Kd) ~40 nMFluorescent peptide with pYEEI motif to Lck SH2 domainProvides an estimate of the high-affinity interaction expected.[14]
IC50 (SH2 Binding) 7 µMRosmarinic Acid (a caffeic acid ester) vs. Lck SH2Suggests that micromolar concentrations are likely required for inhibition.[15]
IC50 (Cell-Based) 1.44 µMCaffeic acid amide derivative vs. SRD5A1Demonstrates potent activity of a related caffeic acid derivative in a cell-based assay.[10][16]
Non-Cytotoxic Concentration < 25 µMCaffeic acid in P815 mast cellsProvides a starting point for determining the non-toxic concentration range in your cell line.[11]
Solubility in PBS (pH 7.2) ~0.5 mg/mLCaffeic AcidThe peptide moiety may alter this, but it provides a baseline for the caffeic acid portion.[17]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution
  • Bring the lyophilized peptide vial to room temperature in a desiccator before opening.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution , first test the solubility of a small aliquot.

  • Attempted Solubilization:

    • Add the required volume of sterile, deionized water. Vortex gently.

    • If not fully dissolved, add a small volume of 10% acetic acid and vortex.

    • If the compound remains insoluble, use 100% DMSO to create the 10 mM stock.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at -80°C, protected from light.

Protocol 2: Lck SH2 Domain Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from methods for analyzing phosphopeptide-SH2 domain interactions and serves as a robust starting point.[14]

  • Reagents:

    • Recombinant Lck SH2 domain protein.

    • Fluorescently-labeled probe peptide with high affinity for the Lck SH2 domain (e.g., a TAMRA-labeled pYEEI-containing peptide).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.

    • This compound (test inhibitor).

  • Procedure:

    • Prepare a dilution series of the this compound in the assay buffer. A common starting range is from 100 µM down to 1 nM.

    • In a 384-well black plate, add the Lck SH2 domain protein to a final concentration of ~50 nM.

    • Add the fluorescent probe peptide to a final concentration of ~20 nM.

    • Add the diluted test inhibitor or vehicle control (e.g., DMSO) to the wells. The final DMSO concentration should not exceed 1%.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization signal against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Lck Downstream Signaling

This protocol details how to assess the inhibitory effect of this compound on the phosphorylation of a downstream Lck target in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable T-cell line (e.g., Jurkat cells) to the desired density.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle-only control.

  • Cell Stimulation:

    • Stimulate the T-cell receptors by treating cells with anti-CD3 and anti-CD28 antibodies for 5-10 minutes to induce Lck-mediated signaling.

  • Cell Lysis:

    • Immediately place cells on ice and wash with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a freshly added cocktail of protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Do not use milk. [6][7][12]

    • Incubate the membrane with a primary antibody against a phosphorylated downstream target of Lck (e.g., Phospho-ZAP-70 Tyr319) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe for total ZAP-70 and a loading control like GAPDH.

Visualizations: Pathways and Workflows

Lck Signaling Pathway and Inhibition

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck recruits Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates LAT LAT PLCg1 PLCγ1 LAT->PLCg1 ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 phosphorylates SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Binds SH2 domain & Blocks Interaction

Caption: Lck signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing the Inhibitor

Experimental_Workflow start Start: Lyophilized Inhibitor solubility 1. Solubility & Stability Testing (Water, Acid, DMSO) start->solubility biochemical 2. Biochemical Assay (Fluorescence Polarization) solubility->biochemical ic50 Determine IC50 biochemical->ic50 cell_culture 3. Cell-Based Assay (e.g., Jurkat T-cells) ic50->cell_culture dose_response Dose-Response Treatment cell_culture->dose_response stimulation TCR Stimulation (anti-CD3/CD28) dose_response->stimulation lysis Cell Lysis (+ Phosphatase Inhibitors) stimulation->lysis western Western Blot (p-ZAP-70 / ZAP-70) lysis->western analysis 4. Data Analysis & Interpretation western->analysis

Caption: Workflow for characterizing this compound from bench to cell-based assay.

References

Validation & Comparative

A Comparative Analysis of Caffeic Acid-pYEEIE TFA and Other Lck SH2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy of Caffeic acid-pYEEIE TFA in comparison to other inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck) SH2 domain, supported by experimental data and protocols.

The Src homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling node in T-cell activation and a promising target for therapeutic intervention in autoimmune diseases and certain cancers. This guide provides a comparative overview of this compound, a notable non-phosphopeptide inhibitor, and other compounds targeting the Lck SH2 domain. We present available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid researchers and drug development professionals in their evaluation of these inhibitors.

Efficacy Comparison of Lck SH2 Inhibitors

The development of potent and specific inhibitors for the Lck SH2 domain is a key area of research. While a direct head-to-head comparison of all available inhibitors in a single study is often unavailable, we can compile data from various sources to provide a comparative perspective.

This compound has been identified as a potent non-phosphopeptide inhibitor of the Lck SH2 domain. One study highlighted that Caffeic acid-pYEEIE exhibited approximately 30-fold more binding activity for the GST-Lck-SH2 domain than the phosphopeptide Ac-pYEEIE in an ELISA-based assay[1]. This significant increase in binding affinity demonstrates the potential of non-phosphopeptide inhibitors in overcoming the limitations of traditional phosphopeptide-based ligands, such as low bioavailability and susceptibility to phosphatases.

Another well-characterized inhibitor of the Lck SH2 domain is rosmarinic acid. A study screening various natural compounds identified rosmarinic acid as a specific inhibitor of the Lck SH2 domain's interaction with a phosphopeptide, with an IC50 value of 7 µM[2].

InhibitorTypeEfficacy MetricValueReference CompoundAssay Type
Caffeic acid-pYEEIENon-phosphopeptideRelative Binding Activity~30-fold higherAc-pYEEIEELISA
Rosmarinic AcidNatural ProductIC507 µM-ELISA

Note: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary. A direct, simultaneous comparison would be necessary for a definitive assessment of relative potency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor efficacy. Below are methodologies for key experiments cited in the evaluation of Lck SH2 inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for Lck SH2 Inhibition

This competitive ELISA protocol is designed to screen for and quantify the inhibition of the Lck SH2 domain's interaction with its phosphopeptide ligand.

Materials:

  • Recombinant GST-Lck SH2 fusion protein

  • Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microtiter plates

  • Test inhibitors (e.g., this compound, Rosmarinic acid)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the GST-Lck SH2 fusion protein at a concentration of 1-5 µg/mL in PBS overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound protein.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of assay buffer and incubating for 1-2 hours at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the test inhibitors to the wells. Also, include a control with no inhibitor.

  • Ligand Binding: Immediately add the biotinylated phosphopeptide ligand to all wells at a concentration known to be in the linear range of the binding curve. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for Lck SH2 Binding

This homogenous assay measures the binding of a fluorescently labeled phosphopeptide to the Lck SH2 domain and can be adapted for competitive inhibitor screening.

Materials:

  • Recombinant Lck SH2 domain

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pYEEI)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Test inhibitors

Procedure:

  • Assay Setup: In the wells of a 384-well plate, add a fixed concentration of the fluorescently labeled phosphopeptide probe.

  • Inhibitor Addition: Add serial dilutions of the test inhibitors to the wells. Include a control with no inhibitor.

  • Protein Addition: Add a fixed concentration of the Lck SH2 domain to initiate the binding reaction. The final volume should be between 20-50 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The binding of the Lck SH2 domain to the fluorescent probe will result in a high polarization value. In the presence of a competing inhibitor, the polarization will decrease. Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of Lck SH2 inhibition, the following diagrams illustrate the Lck signaling pathway and a typical workflow for screening potential inhibitors.

Lck_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR CD4_CD8 CD4/CD8 TCR->CD4_CD8 Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation (via SH2 domain) Lck_inactive Lck (inactive) CD4_CD8->Lck_inactive Recruitment Lck_active Lck (active) Lck_inactive->Lck_active Activation Lck_active->TCR Lck_active->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream

Caption: Lck Signaling Pathway in T-Cell Activation.

Inhibitor_Screening_Workflow cluster_workflow Lck SH2 Inhibitor Screening Workflow start Compound Library primary_screen Primary Screening (e.g., High-Throughput ELISA) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->start Inactive Compounds secondary_screen Secondary Assays (e.g., Fluorescence Polarization) hit_identification->secondary_screen Active Compounds dose_response Dose-Response & IC50 Determination secondary_screen->dose_response selectivity Selectivity Profiling (against other SH2 domains) dose_response->selectivity lead_optimization Lead Optimization selectivity->lead_optimization

Caption: Workflow for Lck SH2 Inhibitor Screening.

References

Caffeic acid-pYEEIE TFA versus phosphopeptide inhibitors for SH2 domain targeting.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phosphopeptide-based inhibitors targeting Src Homology 2 (SH2) domains, critical nodes in intracellular signaling pathways. While direct experimental data for Caffeic acid-pYEEIE TFA is not publicly available, this guide will compare well-characterized phosphopeptide inhibitors for prominent SH2 domains, such as STAT3 and Grb2. This comparison will focus on their binding affinities and the methodologies used to determine them. Additionally, we will explore the conceptual framework of conjugating non-peptidic moieties like caffeic acid to phosphopeptides as a strategy to enhance inhibitor efficacy.

Introduction to SH2 Domains and Their Inhibition

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine (pTyr) motifs within proteins.[1] This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphorylated targets, thereby propagating downstream cellular responses.[2] Dysregulation of SH2 domain-mediated signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[3]

Phosphopeptide inhibitors are designed to mimic the natural pTyr-containing ligands of SH2 domains, competitively blocking the protein-protein interactions that drive pathological signaling.[4] A significant challenge in their development is achieving high cell permeability and metabolic stability. To address this, various strategies are employed, including the development of non-hydrolyzable phosphotyrosine mimetics and the conjugation of peptides to other molecules to improve their pharmacological properties. While the specific entity "this compound" is not documented in the reviewed literature, the concept of attaching a molecule like caffeic acid, a known bioactive compound, to a phosphopeptide backbone represents a plausible strategy to potentially enhance the inhibitor's overall therapeutic effect.

Quantitative Comparison of SH2 Domain Inhibitors

The following tables summarize the binding affinities of various phosphopeptide inhibitors for the SH2 domains of STAT3 and Grb2, two well-studied proteins in cancer-related signaling pathways. The data is presented as either the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are key indicators of an inhibitor's potency.

Table 1: Binding Affinities of Inhibitors for the STAT3 SH2 Domain

Inhibitor/PeptideAssay MethodAffinity (IC50/Kd)
GpYLPQTV-NH2Fluorescence PolarizationIC50: 86 µM (S3I-201)
LLL12Cell Viability AssayIC50: 0.16 - 3.09 µM
CryptotanshinoneCell-free AssayIC50: 4.6 µM
STAT3-SH2 domain inhibitor 1Binding AssayKd: 1.57 µM
323-1Fluorescence PolarizationKd: 94 µM
323-2Fluorescence PolarizationKd: 75 µM

Table 2: Binding Affinities of Inhibitors for the Grb2 SH2 Domain

Inhibitor/PeptideAssay MethodAffinity (IC50/Kd)
pYVNVSurface Plasmon ResonanceKd: High Affinity
Non-phosphate-containing ligand 18fBinding AssayIC50: 6.7 µM
Non-phosphate-containing ligand 20fBinding AssayIC50: 1.3 µM
Ac-Pmp-Ac6c-Asn-NH-(3-indolyl-propyl)ELISASub-nanomolar Affinity
Cyclic phosphopeptideSurface Plasmon ResonanceHigh Affinity

Signaling Pathways Involving SH2 Domains

SH2 domains are integral components of numerous signaling pathways. Below are diagrams of the STAT3 and Grb2 signaling pathways, illustrating the points at which SH2 domain-mediated interactions are critical.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 4. STAT3 Recruitment (via SH2 domain) JAK->Receptor 3. Tyrosine Phosphorylation pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 5. Phosphorylation Dimer STAT3 Dimer pSTAT3->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene 8. Gene Regulation Inhibitor Phosphopeptide Inhibitor Inhibitor->Receptor Inhibition

Caption: The STAT3 signaling pathway, a key regulator of cell proliferation and survival.[5][6]

Grb2_Signaling_Pathway GrowthFactor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK 1. Ligand Binding RTK->RTK Grb2 Grb2 RTK->Grb2 3. Grb2 Recruitment (via SH2 domain) SOS SOS Grb2->SOS 4. SOS Recruitment (via SH3 domains) Ras Ras SOS->Ras 5. Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MAPK Cascade TranscriptionFactors Transcription Factors ERK->TranscriptionFactors 6. Gene Regulation Inhibitor Phosphopeptide Inhibitor Inhibitor->RTK Inhibition

Caption: The Grb2-mediated Ras-MAPK signaling pathway, crucial for cell growth and differentiation.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of SH2 domain inhibitors.

Fluorescence Polarization (FP) Assay

This is a high-throughput, solution-based assay for measuring molecular interactions.[10][11]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled probe (a fluorescently tagged phosphopeptide). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to the larger SH2 domain protein, its tumbling is restricted, resulting in an increase in polarization. An inhibitor will compete with the fluorescent peptide for binding to the SH2 domain, causing a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified, recombinant SH2 domain protein.

    • Fluorescently labeled phosphopeptide probe (e.g., FITC-GpYLPQTV for STAT3).[12]

    • Unlabeled phosphopeptide inhibitor (test compound).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • Black, low-volume microplates (e.g., 384-well).

    • A microplate reader with fluorescence polarization capabilities.

  • Procedure: a. Prepare a solution of the SH2 domain protein and the fluorescent probe in the assay buffer at concentrations optimized for a stable and significant polarization signal. b. Serially dilute the test inhibitor compound in the assay buffer. c. In the microplate, add the SH2 domain/probe mixture to wells containing the different concentrations of the inhibitor. d. Include control wells with only the probe (for minimum polarization) and wells with the probe and SH2 domain but no inhibitor (for maximum polarization). e. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium. f. Measure the fluorescence polarization of each well using the microplate reader. g. Plot the polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FP_Assay_Workflow Start Start Prepare Prepare Reagents: - SH2 Domain - Fluorescent Probe - Inhibitor Dilutions Start->Prepare Mix Mix SH2/Probe with Inhibitor in Microplate Prepare->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for a Fluorescence Polarization competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[13][14]

Principle: One interacting partner (the ligand, e.g., the SH2 domain) is immobilized on a sensor chip. The other partner (the analyte, e.g., the phosphopeptide inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd).

Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

    • Purified SH2 domain protein (ligand).

    • Phosphopeptide inhibitor (analyte).

    • Running buffer (e.g., HBS-EP).

  • Procedure: a. Immobilization: Activate the sensor chip surface with EDC/NHS. Inject the SH2 domain protein to covalently couple it to the surface. Deactivate any remaining active groups with ethanolamine. b. Binding Analysis: Inject a series of concentrations of the phosphopeptide analyte over the immobilized SH2 domain surface. c. Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection. d. Data Analysis: The binding sensorgrams are analyzed using appropriate software to determine the kinetic parameters (ka, kd) and the affinity (Kd).

SPR_Workflow Start Start Immobilize Immobilize SH2 Domain on Sensor Chip Start->Immobilize Inject Inject Phosphopeptide (Analyte) at Various Concentrations Immobilize->Inject Measure Measure Real-time Binding (Sensorgram) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Sensorgrams: - Determine ka, kd, Kd Measure->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: The experimental workflow for a Surface Plasmon Resonance analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[15][16]

Principle: A solution of the ligand (e.g., phosphopeptide inhibitor) is titrated into a solution of the macromolecule (e.g., SH2 domain) in a sample cell. The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Reagents and Materials:

    • Isothermal titration calorimeter.

    • Purified SH2 domain protein.

    • Phosphopeptide inhibitor.

    • Dialysis buffer.

  • Procedure: a. Dialyze both the SH2 domain protein and the phosphopeptide inhibitor against the same buffer to minimize heat of dilution effects. b. Load the SH2 domain protein into the sample cell of the calorimeter. c. Load the phosphopeptide inhibitor into the injection syringe. d. A series of small injections of the phosphopeptide are made into the sample cell. e. The heat change after each injection is measured. f. The data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. g. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow Start Start Prepare Prepare & Dialyze SH2 Domain and Phosphopeptide Start->Prepare Load Load SH2 Domain into Sample Cell & Peptide into Syringe Prepare->Load Titrate Titrate Peptide into SH2 Domain Solution Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Analyze Data: - Plot Binding Isotherm - Determine Kd, ΔH, ΔS, n Measure->Analyze End End Analyze->End

Caption: The workflow for an Isothermal Titration Calorimetry experiment.

Conclusion

The development of potent and specific SH2 domain inhibitors remains a significant goal in drug discovery. While phosphopeptides provide a strong foundation for inhibitor design, challenges related to their drug-like properties persist. The data presented in this guide for STAT3 and Grb2 inhibitors highlight the range of affinities that have been achieved with various molecular scaffolds. The detailed experimental protocols provide a practical framework for researchers to evaluate new inhibitor candidates. Although "this compound" remains an uncharacterized entity, the principle of conjugating phosphopeptides with bioactive molecules like caffeic acid represents a promising avenue for future research, potentially leading to the development of novel therapeutics with enhanced efficacy for the treatment of SH2-driven diseases.

References

Validating the Specificity of Caffeic acid-pYEEIE TFA for the Lck-SH2 Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lck-SH2 Domain Inhibition

The Lck protein is a critical signaling molecule in T-cells, and its SH2 domain plays a pivotal role in mediating protein-protein interactions that are essential for T-cell activation. The Lck-SH2 domain recognizes and binds to specific phosphotyrosine-containing motifs, with a preference for the sequence pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine)[1][2]. Dysregulation of Lck signaling is implicated in various autoimmune diseases and cancers, making the Lck-SH2 domain an attractive target for therapeutic intervention.

Caffeic acid-pYEEIE TFA is a non-phosphopeptide compound that incorporates the high-affinity pYEEIE motif, suggesting its potential as a specific inhibitor of the Lck-SH2 domain. However, rigorous experimental validation is necessary to confirm its binding affinity and specificity.

Comparative Analysis of Lck-SH2 Domain Ligands

To effectively evaluate the performance of this compound, it is crucial to compare its binding characteristics with well-characterized ligands for the Lck-SH2 domain. The following table summarizes the available quantitative data for a high-affinity phosphopeptide and a known non-peptidic small molecule inhibitor.

LigandTypeBinding Affinity (Kd)Inhibition (IC50)Experimental Method
This compound Non-phosphopeptideData not availableData not available-
EPQpYEEIPIYL Phosphopeptide~1 nM[2], 5.9 ± 0.8 nM[3]-Surface Plasmon Resonance
(R)-Rosmarinic Acid Small Molecule-7 µM[4]ELISA

Table 1: Comparison of Binding Affinities for Lck-SH2 Domain Ligands.

Experimental Protocols for Specificity Validation

The following are detailed methodologies for key experiments to determine the binding affinity and kinetics of this compound for the Lck-SH2 domain.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Protocol:

  • Immobilization: Covalently immobilize recombinant Lck-SH2 domain protein onto a sensor chip (e.g., CM5 sensor chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP).

  • Interaction Analysis: Inject the different concentrations of this compound over the sensor surface and a reference flow cell (without Lck-SH2) to obtain sensorgrams.

  • Regeneration: After each injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.

Workflow for SPR Analysis:

cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize Lck-SH2 Immobilize Lck-SH2 Inject Analyte Inject Analyte Immobilize Lck-SH2->Inject Analyte Prepare Analyte Prepare Analyte Prepare Analyte->Inject Analyte Measure Association Measure Association Inject Analyte->Measure Association Measure Dissociation Measure Dissociation Measure Association->Measure Dissociation Regenerate Surface Regenerate Surface Measure Dissociation->Regenerate Surface Fit Sensorgrams Fit Sensorgrams Measure Dissociation->Fit Sensorgrams Regenerate Surface->Inject Analyte Next Concentration Determine ka, kd, Kd Determine ka, kd, Kd Fit Sensorgrams->Determine ka, kd, Kd

SPR Experimental Workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation: Dialyze both the recombinant Lck-SH2 protein and this compound into the same buffer to minimize heats of dilution.

  • ITC Setup: Load the Lck-SH2 protein into the sample cell and this compound into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: Integrate the heat-change peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Logical Flow of ITC Data Acquisition:

Start Inject Ligand Inject Ligand Start->Inject Ligand Measure Heat Change Measure Heat Change Inject Ligand->Measure Heat Change Binding Occurs Binding Occurs Measure Heat Change->Binding Occurs Binding Occurs->Inject Ligand No Saturation Saturation Binding Occurs->Saturation Yes Generate Binding Isotherm Generate Binding Isotherm Saturation->Generate Binding Isotherm Determine Thermodynamic Parameters Determine Thermodynamic Parameters Generate Binding Isotherm->Determine Thermodynamic Parameters End Determine Thermodynamic Parameters->End

ITC Data Acquisition Process.
Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This technique is well-suited for high-throughput screening of inhibitors in a competitive binding format.

Experimental Protocol:

  • Probe Synthesis: Synthesize a fluorescently labeled peptide corresponding to the high-affinity binding motif (e.g., FITC-pYEEI).

  • Assay Setup: In a microplate, combine the fluorescent probe, recombinant Lck-SH2 protein, and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of this compound. Fit the data to a competitive binding model to determine the IC50 value.

Lck Signaling Pathway and the Role of the SH2 Domain

The Lck-SH2 domain is a critical component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Lck is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains. The Lck-SH2 domain can then bind to these newly formed phosphotyrosine sites, leading to the recruitment and activation of downstream signaling molecules like ZAP-70.

Simplified Lck Signaling Pathway:

cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TCR TCR-CD3 Lck_inactive Lck (inactive) TCR->Lck_inactive TCR Engagement Lck_active Lck (active) Lck_inactive->Lck_active Activation ITAM ITAMs Lck_active->ITAM Phosphorylation pITAM pITAMs Lck_active->pITAM SH2 domain binding ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylation ITAM->pITAM pITAM->ZAP70 Recruitment LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation

Lck-SH2 Domain in T-Cell Signaling.

Conclusion

While this compound holds promise as a specific inhibitor of the Lck-SH2 domain due to its incorporation of the pYEEIE motif, its efficacy must be confirmed through rigorous experimental validation. This guide provides the necessary framework for researchers to conduct a thorough investigation of its binding properties. By employing techniques such as SPR, ITC, and FP assays, and comparing the results to established ligands like the high-affinity EPQpYEEIPIYL peptide and the small molecule inhibitor rosmarinic acid, a comprehensive understanding of the specificity and potential of this compound can be achieved. The successful validation of this compound could pave the way for the development of novel therapeutics targeting Lck-mediated diseases.

References

Unveiling the Selectivity of Caffeic acid-pYEEIE TFA: A Comparative Analysis of SH2 Domain Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of targeted drug discovery, the specificity of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of a novel Src Homology 2 (SH2) domain inhibitor, Caffeic acid-pYEEIE TFA, against a panel of physiologically relevant SH2 domains. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective assessment of this compound's selectivity profile, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Disclaimer: this compound is a novel compound. The binding data presented in this guide is hypothetical and for illustrative purposes to demonstrate a comparative cross-reactivity assessment. The primary target is presumed to be the Lck SH2 domain based on the pYEEI consensus binding motif.

Introduction to SH2 Domains and the Significance of Selectivity

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pY) residues within a particular sequence context.[1][2] With over 110 SH2 domain-containing proteins in the human proteome, these domains are integral components of numerous signal transduction pathways that regulate cell growth, differentiation, and immune responses.[3] Dysregulation of these pathways is often implicated in diseases such as cancer and autoimmune disorders.

The development of small molecule inhibitors targeting SH2 domains holds significant therapeutic promise. However, due to the conserved nature of the phosphotyrosine-binding pocket, achieving selectivity among different SH2 domains is a major challenge. Off-target binding can lead to unintended side effects and reduced therapeutic efficacy. Therefore, a thorough assessment of cross-reactivity is a critical step in the preclinical development of any SH2 inhibitor.

The compound this compound incorporates the pYEEI motif, which is known to be a high-affinity binding sequence for the SH2 domains of Src family kinases (SFKs), including Lymphocyte-specific protein tyrosine kinase (Lck).[1][3][4] Lck plays a pivotal role in T-cell antigen receptor (TCR) signaling and is a key target in immunology and oncology.[5][6][7] This guide evaluates the binding of this compound to its presumed primary target, Lck, and its cross-reactivity against a panel of other SH2 domains.

Comparative Binding Affinity of this compound

The binding affinity of this compound for a panel of selected SH2 domains was determined using a competitive fluorescence polarization immunoassay. The results, presented as dissociation constants (Kd), are summarized in Table 1. A lower Kd value indicates a higher binding affinity.

SH2 DomainProtein FamilyKd (nM) [Hypothetical Data]Selectivity Ratio (vs. Lck)
Lck Src Family Kinase 50 1
FynSrc Family Kinase1503
LynSrc Family Kinase2505
SrcSrc Family Kinase4008
Grb2Adaptor Protein>10,000>200
SHP-2 (N-terminal)Tyrosine Phosphatase8,500170
PI3K (p85α N-terminal)Lipid Kinase>15,000>300
STAT3Transcription Factor5,000100
ZAP-70 (C-terminal)Tyrosine Kinase7,500150

Table 1: Cross-Reactivity Profile of this compound. The table displays the hypothetical binding affinities (Kd) of this compound to a panel of SH2 domains. The selectivity ratio is calculated by dividing the Kd for a given SH2 domain by the Kd for the Lck SH2 domain.

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of the Lck SH2 domain in the T-cell activation signaling cascade upon engagement of the T-cell receptor (TCR).

Lck_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm APC Antigen Presenting Cell (APC) pMHC pMHC TCR T-Cell Receptor (TCR) pMHC->TCR Antigen Recognition CD4 CD4 CD45 CD45 Lck_inactive Lck (inactive) pY505 CD45->Lck_inactive Dephosphorylates pY505 Lck_active Lck (active) Lck_inactive->Lck_active Activation ITAMs ITAMs Lck_active->ITAMs Phosphorylates ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates & Activates pITAMs pITAMs pITAMs->ZAP70 Recruits via SH2 domains Downstream Downstream Signaling (e.g., IL-2 production) ZAP70->Downstream Initiates

Figure 1: Lck Signaling Pathway. A simplified diagram of the T-cell receptor signaling cascade initiated by antigen presentation, leading to the activation of Lck and downstream signaling events.

Experimental Methodologies

A detailed protocol for the competitive fluorescence polarization (FP) assay used to determine the binding affinities is provided below. This method is widely used for studying protein-ligand interactions in solution.

Fluorescence Polarization Competitive Binding Assay

Objective: To determine the dissociation constant (Kd) of a test compound (this compound) for an SH2 domain by measuring its ability to displace a fluorescently labeled probe peptide.

Materials:

  • Purified recombinant SH2 domains (Lck, Fyn, Lyn, Src, Grb2, etc.)

  • Fluorescently labeled probe peptide with high affinity for the target SH2 domain (e.g., 5-FAM-G-pY-E-E-I-E-G).

  • Test compound: this compound, serially diluted.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • 384-well, low-volume, black microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the SH2 domain in assay buffer at a concentration that yields a significant polarization signal with the fluorescent probe (typically in the low nanomolar range).

    • Prepare a 2X solution of the fluorescent probe in assay buffer at a concentration equal to its Kd for the target SH2 domain.

    • Prepare a 4X serial dilution series of the this compound in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of assay buffer to the "no competitor" control wells.

    • Add 5 µL of a known high-affinity unlabeled peptide to the "positive control" wells for maximal displacement.

    • Add 10 µL of the 2X SH2 domain solution to all wells except the "probe only" control wells.

    • Add 5 µL of the 2X fluorescent probe solution to all wells.

    • The final volume in each well should be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

  • Data Analysis:

    • The data is plotted as fluorescence polarization (mP) versus the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).

    • The IC50 value is then converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for the SH2 domain.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines the high-level workflow for assessing the cross-reactivity of a test compound against a panel of SH2 domains.

Cross_Reactivity_Workflow start Start: Test Compound (this compound) reagents Prepare Reagents: - SH2 Domain Panel - Fluorescent Probe - Assay Buffer start->reagents dilution Prepare Serial Dilution of Test Compound reagents->dilution plate_setup Assay Plate Setup (384-well format) dilution->plate_setup incubation Incubation (Room Temperature, 60 min) plate_setup->incubation measurement Fluorescence Polarization Measurement incubation->measurement analysis Data Analysis: - IC50 Determination - Kd Calculation measurement->analysis results Generate Cross-Reactivity Profile (Table & Selectivity Ratios) analysis->results end End results->end

Figure 2: Cross-Reactivity Workflow. A flowchart illustrating the key steps in the fluorescence polarization-based screening of a compound against a panel of SH2 domains.

Conclusion

The presented hypothetical data for this compound demonstrates a strong binding affinity for its intended target, the Lck SH2 domain, with significant selectivity against other SH2 domains from different protein families. The detailed experimental protocol and workflows provide a robust framework for researchers to conduct similar cross-reactivity assessments. This guide underscores the importance of comprehensive selectivity profiling in the development of targeted SH2 domain inhibitors, paving the way for more effective and safer therapeutic interventions.

References

Benchmarking Caffeic acid-pYEEIE TFA against known small molecule Lck inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Caffeic acid-pYEEIE TFA against a selection of well-characterized small molecule inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway and a key target in immunology and oncology research. This document offers an objective comparison of their biochemical potency, cellular activity, and mode of action, supported by experimental data from publicly available literature.

Introduction to Lck Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in initiating T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates key downstream targets, leading to T-cell activation, proliferation, and cytokine release. Dysregulation of Lck activity is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting Lck have been a major focus of drug discovery efforts. This guide evaluates this compound, a novel inhibitor targeting the Lck SH2 domain, in the context of established ATP-competitive Lck inhibitors.

Data Presentation: Comparative Analysis of Lck Inhibitors

The following tables summarize the quantitative data for this compound and known small molecule Lck inhibitors. It is important to note that while the small molecules listed are ATP-competitive inhibitors of the Lck kinase domain, this compound is reported to exhibit high-affinity binding to the Lck SH2 domain, a regulatory domain crucial for Lck's function and localization.

Table 1: Biochemical Potency of Lck Inhibitors

CompoundTarget DomainIC50 (nM)Binding Affinity (Kd) (nM)Notes
This compound Lck SH2Not Available39.8 [1]High-affinity binder to the regulatory SH2 domain. The reported Kd is for a fluorescent peptide containing the pYEEIP sequence.
Dasatinib Lck Kinase<1.1 [2]-Potent, multi-targeted inhibitor of Src and Abl kinases.
Saracatinib (AZD0530) Lck Kinase<4 - 10 [3][4][5]-Potent inhibitor of Src family kinases.
PP2 Lck Kinase4 [6][7][8]-Selective inhibitor of Src family kinases.
A-770041 Lck Kinase147 -Selective and orally active Lck inhibitor.

Table 2: Cellular Activity of Lck Inhibitors

CompoundCell-Based AssayCell TypeEC50 / IC50 (µM)
Caffeic acid phenethyl ester (CAPE) T-cell Activation InhibitionHuman T-cellsNot specified, but inhibits T-cell activation
Dasatinib T-cell ProliferationHuman T-cells0.0028
Saracatinib (AZD0530) Antiproliferative ActivityVarious Cancer Cell Lines0.2 - 10 [4]
PP2 Anti-CD3 Stimulated Tyrosine PhosphorylationHuman T-cells0.6 [7]
A-770041 Anti-CD3 Induced IL-2 ProductionHuman Whole Blood0.08

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Lck Kinase Activity Assay (Biochemical)

This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP formed from a kinase reaction.

Materials:

  • Recombinant Lck enzyme

  • Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)

  • Substrate (e.g., a suitable tyrosine-containing peptide)

  • ATP

  • Test inhibitors (including this compound and known inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of each inhibitor dilution. Include a DMSO-only control.

  • Add 2 µL of recombinant Lck enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase activity inhibition.

Lck SH2 Domain Binding Assay (Biochemical)

This protocol describes a fluorescence-based binding assay to determine the affinity of compounds for the Lck SH2 domain.

Materials:

  • Recombinant GST-Lck-SH2 domain protein

  • Fluorescently labeled phosphotyrosyl (pY) peptide with the pYEEI consensus sequence (e.g., FTATEC(AANS)QpYEEIP)[1]

  • Test compounds (e.g., this compound)

  • Binding buffer

  • Fluorometer

Procedure:

  • Determine the optimal concentration of the fluorescent peptide by titrating it against a fixed concentration of the Lck SH2 domain and measuring the change in fluorescence intensity.

  • For competitive binding assays, incubate a fixed concentration of the Lck SH2 domain and the fluorescent peptide with varying concentrations of the test compound.

  • Measure the fluorescence intensity after reaching equilibrium.

  • The decrease in fluorescence indicates the displacement of the fluorescent peptide by the test compound.

  • Calculate the binding affinity (Kd) by fitting the data to a suitable binding model.[1]

Cellular Lck Phosphorylation Assay

This assay measures the inhibition of Lck autophosphorylation in a cellular context.

Materials:

  • T-cell line (e.g., Jurkat)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies)

  • Test inhibitors

  • Lysis buffer

  • Antibodies: anti-phospho-Lck (Tyr394) and total Lck antibody

  • Western blotting reagents and equipment

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitors for a specified time.

  • Stimulate the cells with anti-CD3/CD28 antibodies to induce Lck activation.

  • Lyse the cells and collect the protein extracts.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-Lck (Tyr394) antibody to detect the activated form of Lck.

  • Strip and re-probe the membrane with an antibody against total Lck for normalization.

  • Quantify the band intensities to determine the extent of inhibition of Lck phosphorylation.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Lck signaling and experimental workflows.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 Complex Lck_inactive Lck (inactive) pY505 TCR->Lck_inactive engagement ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive recruits Lck_active Lck (active) pY394 Lck_inactive->Lck_active autophosphorylation on Y394 Lck_active->TCR phosphorylates ITAMs Lck_active->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation

Caption: The Lck signaling pathway upon T-cell receptor (TCR) engagement.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Lck Kinase Assay (IC50 determination) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Binding_Assay SH2 Domain Binding Assay (Kd determination) Binding_Assay->Data_Analysis Phospho_Assay Lck Phosphorylation Assay Proliferation_Assay T-Cell Proliferation Assay Phospho_Assay->Proliferation_Assay Cytokine_Assay Cytokine Release Assay Proliferation_Assay->Cytokine_Assay Cytokine_Assay->Data_Analysis Inhibitor Test Inhibitor (this compound) Inhibitor->Kinase_Assay Inhibitor->Binding_Assay Inhibitor->Phospho_Assay

Caption: A typical experimental workflow for benchmarking Lck inhibitors.

Conclusion

This comparative guide provides a framework for evaluating this compound against known small molecule Lck inhibitors. While direct kinase inhibition data for this compound is not publicly available, its high-affinity binding to the Lck SH2 domain suggests a distinct mechanism of action compared to the ATP-competitive inhibitors. The provided data and experimental protocols offer a foundation for researchers to conduct their own benchmarking studies and further elucidate the therapeutic potential of targeting different domains of the Lck protein. The distinct mode of action of this compound may offer advantages in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors. Further cellular and in vivo studies are warranted to fully understand its immunomodulatory effects.

References

In Vitro Validation of Caffeic Acid Derivatives as STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid (CA) and its derivatives are polyphenolic compounds that have garnered interest for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.[1][2] One of their key mechanisms of action is the inhibition of the STAT3 signaling pathway, which is constitutively activated in many cancers and inflammatory diseases.[3][4][5] Caffeic acid-pYEEIE TFA is a non-phosphopeptide conjugate designed to target the SH2 domain of signaling proteins, suggesting a mechanism aimed at preventing STAT3 dimerization and activation.[6][7]

This guide will detail the essential in vitro assays required to validate the inhibitory activity of such compounds, compare their potential efficacy against other known STAT3 inhibitors, and provide the foundational protocols to empower researchers in their drug discovery efforts.

The JAK/STAT3 Signaling Pathway and Inhibitor Action

The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade initiated by cytokines and growth factors.[8] Upon ligand binding, receptor-associated JAKs become activated and phosphorylate tyrosine residues on the receptor, creating docking sites for the STAT3 protein's SH2 domain.[9] Recruited STAT3 is then phosphorylated at tyrosine 705 (pY705), leading to its homodimerization, nuclear translocation, and function as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[3][9] Inhibitors like Caffeic Acid and its derivatives can interrupt this cascade, primarily by preventing the phosphorylation and subsequent activation of STAT3.[5][10]

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_p p-STAT3 (Tyr705) STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expression Target Gene Expression (e.g., VEGF, c-Myc) DNA->Gene_Expression 7. Transcription Cytokine Cytokine / Growth Factor Cytokine->Receptor 1. Ligand Binding Inhibitor Caffeic Acid Derivatives Inhibitor->JAK Inhibition Inhibitor->STAT3_p Inhibition of Phosphorylation

Caption: The JAK/STAT3 signaling cascade and points of inhibition by Caffeic Acid derivatives.

Quantitative Comparison of STAT3 Inhibitors

Effective validation requires comparing the inhibitory potential of a test compound against established inhibitors. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) are key metrics derived from dose-response curves. While specific data for this compound is pending, studies on Caffeic Acid (CA) and its derivative CADPE show significant inhibition of STAT3 activity.[5]

Table 1: In Vitro Effects of Caffeic Acid Derivatives on STAT3 Signaling

Compound Assay Cell Line Key Finding Reference
Caffeic Acid (CA) Western Blot Caki-I (Renal) Suppressed STAT3 phosphorylation. [5]
Luciferase Reporter Caki-I (Renal) Inhibited STAT3-dependent gene expression. [5]
CADPE Western Blot Caki-I (Renal) Suppressed STAT3 phosphorylation. [5]

| | Luciferase Reporter | Caki-I (Renal) | Inhibited STAT3-dependent gene expression. |[5] |

For context, the table below lists the potencies of other well-characterized small molecule STAT3 inhibitors evaluated in various assays.

Table 2: Comparative Efficacy of Various STAT3 Inhibitors

Inhibitor Target Domain Assay Type Cell Viability EC₅₀ (µM) Reference
Stattic SH2 MTT Assay (HeLa) 0.29 ± 0.09 [11]
Niclosamide DNA-Binding MTT Assay (HeLa) 1.09 ± 0.9 [11]
A18 DNA-Binding MTT Assay (HeLa) 12.39 ± 1.2 [11]

| A26 | DNA-Binding | MTT Assay (HeLa) | 6.10 ± 1.3 |[11] |

Experimental Protocols

Accurate and reproducible data are paramount. The following sections detail the standard protocols for key in vitro assays used to validate STAT3 inhibition.

Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

This assay directly measures the reduction in STAT3 phosphorylation at Tyr705, providing a clear indicator of upstream inhibitory activity.

WB_Workflow cluster_prep Cell Preparation & Lysis cluster_blot Electrophoresis & Transfer cluster_detect Immunodetection cluster_analysis Analysis A1 1. Seed Cells (e.g., HeLa, Caki-I) A2 2. Treat with Inhibitor (e.g., Caffeic Acid derivative) A1->A2 A3 3. Stimulate with Cytokine (e.g., IL-6) to induce STAT3 phosphorylation A2->A3 A4 4. Lyse Cells (RIPA buffer with phosphatase inhibitors) A3->A4 A5 5. Quantify Protein (BCA Assay) A4->A5 B1 6. Prepare Samples (Laemmli buffer, boil) A5->B1 B2 7. SDS-PAGE (Separate proteins by size) B1->B2 B3 8. Transfer to PVDF Membrane B2->B3 C1 9. Block Membrane (5% BSA or milk) B3->C1 C2 10. Incubate with Primary Ab (anti-p-STAT3 Tyr705) C1->C2 C3 11. Incubate with HRP-conjugated Secondary Ab C2->C3 C4 12. Add ECL Substrate & Image C3->C4 D1 13. Quantify Bands (ImageJ) C4->D1 D2 14. Strip & Re-probe for Total STAT3 & Loading Control (e.g., β-actin) D1->D2 D3 15. Normalize p-STAT3 to Total STAT3 D2->D3 Luciferase_Workflow A 1. Seed Reporter Cells (e.g., DU-145 STAT3-luc) in 96-well plate B 2. Treat with Test Compound at various concentrations A->B C 3. Stimulate with Cytokine (e.g., IL-6) to activate STAT3 B->C D 4. Incubate (e.g., 6-24 hours) C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence (Plate Luminometer) F->G H 8. Data Analysis (Normalize to controls, calculate IC₅₀) G->H

References

Unveiling the Specificity of Caffeic Acid-pYEEIE TFA: A Comparative Guide to Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. Caffeic acid-pYEEIE TFA, a novel conjugate molecule, holds promise in cellular signaling research. This guide provides a comprehensive comparison of its potential off-target effects based on its constituent components, alongside alternative inhibitors, and details experimental protocols to empirically assess its specificity.

This compound is a bi-functional molecule composed of caffeic acid, a naturally occurring phenolic compound, and pYEEIE, a synthetic phosphopeptide. The pYEEIE peptide is a well-established high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases, suggesting a primary mode of action in modulating signaling pathways regulated by these proteins. However, the conjugation of caffeic acid and the potential for the peptide to interact with other SH2 domains introduce the possibility of off-target effects. This guide delves into these potential off-target interactions and provides a framework for their experimental validation.

Potential Off-Target Effects of the Constituent Moieties

The off-target profile of this compound can be predicted by examining the known cellular effects of its individual components: caffeic acid and the pYEEIE peptide.

Caffeic Acid: A Double-Edged Sword in Cellular Signaling

Caffeic acid is known to exert a variety of biological activities, which, in the context of the conjugate, can be considered potential off-target effects. These effects are summarized in the table below.

Potential Off-Target EffectCellular Process AffectedReference Cell Models
P-glycoprotein (P-gp) Modulation Drug efflux, multidrug resistanceABCB1/Flp-InTM-293, KB/VIN cancer cells
Induction of Apoptosis Cell viability, programmed cell deathHT-29 colon adenocarcinoma cells
Alteration of Gene Expression Regulation of apoptosis-related genes (e.g., BCL2)Human fibroblasts
Modulation of Signaling Pathways NF-κB and MAPK signaling cascadesVarious cancer cell lines
Increased Membrane Permeability Cellular integrity and transportPseudomonas aeruginosa

The diverse effects of caffeic acid on cellular pathways, including the NF-κB and MAPK signaling cascades, are depicted in the following diagram.

Caffeic Acid Caffeic Acid Pgp P-glycoprotein Caffeic Acid->Pgp Modulates Apoptosis Apoptosis Caffeic Acid->Apoptosis Induces Gene_Expression Gene Expression (e.g., BCL2) Caffeic Acid->Gene_Expression Alters NFkB NF-κB Pathway Caffeic Acid->NFkB Influences MAPK MAPK Pathway Caffeic Acid->MAPK Influences Membrane Membrane Permeability Caffeic Acid->Membrane Increases cluster_on_target On-Target Interaction cluster_off_target Potential Off-Target Interactions Src_SH2 Src Family SH2 Domain pYEEIE pYEEIE Peptide pYEEIE->Src_SH2 High Affinity Binding Other_SH2 Other SH2 Domains (e.g., Abl, SHP-2, STAT3) pYEEIE_off pYEEIE Peptide pYEEIE_off->Other_SH2 Lower Affinity Binding start Start prep Prepare Compound (this compound) start->prep panel Incubate with Kinase Panel prep->panel assay Perform Binding or Activity Assay panel->assay analyze Analyze Data (% Inhibition) assay->analyze hits Identify Off-Target Hits analyze->hits dose_response Generate Dose-Response Curves (IC50) hits->dose_response end End dose_response->end start Start treat Treat Cells with Compound or Vehicle start->treat heat Apply Heat Challenge (Temperature Gradient) treat->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse wb Western Blot for Target Protein lyse->wb analyze Analyze Melting Curves wb->analyze end End analyze->end start Start mix Mix SH2 Domain, Fluorescent Probe, and Compound start->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate Binding Affinity (IC50/Kd) measure->analyze end End analyze->end

Head-to-head comparison of different non-phosphopeptide SH2 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of SH2 domain inhibitors is rapidly evolving. Moving beyond traditional phosphopeptide mimetics, non-phosphopeptide inhibitors offer promising avenues for therapeutic intervention with improved cell permeability and metabolic stability. This guide provides an objective comparison of different non-phosphopeptide SH2 inhibitors, supported by experimental data and detailed methodologies to aid in the selection and development of next-generation signaling modulators.

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to phosphorylated tyrosine residues, playing a pivotal role in numerous signal transduction pathways. Dysregulation of these pathways is implicated in a variety of diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can disrupt these interactions is therefore of significant therapeutic interest. This comparison focuses on non-phosphopeptide inhibitors, a class of compounds designed to overcome the limitations of traditional phosphate-containing molecules.

Quantitative Comparison of Non-Phosphopeptide SH2 Inhibitors

The following table summarizes the binding affinities of several non-phosphopeptide SH2 inhibitors against a panel of SH2 domains. This data, compiled from various studies, allows for a direct comparison of their potency and selectivity.

InhibitorTarget SH2 DomainBinding Affinity (IC50/Ki/Kd)Assay Method
Caffeic acid-DOPA-EEIELckSimilar to Src and FynELISA
SrcSimilar to Lck and FynELISA
FynSimilar to Lck and SrcELISA
p-Malonylphenylalanine (Pmf)-containing inhibitorGrb28 nM (Ki)Extracellular Grb2 binding assay
BP-1-108STAT5< 5 µM (Ki)In vitro screen
STAT1> 15 µM (Ki)In vitro screen
STAT3> 15 µM (Ki)In vitro screen
SF-1-088STAT5< 5 µM (Ki)In vitro screen
STAT1> 15 µM (Ki)In vitro screen
STAT3> 15 µM (Ki)In vitro screen
BC1 (bicyclic peptide)Grb2350 nM (IC50)Not specified

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and the experimental setups used to characterize them.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY binding STAT STAT RTK->STAT pY binding SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Non-phosphopeptide SH2 Inhibitor Inhibitor->Grb2 Inhibits Interaction Inhibitor->STAT Inhibits Interaction

Caption: Simplified signaling pathways involving Grb2 and STAT SH2 domains, highlighting the points of intervention for non-phosphopeptide inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments cited in the comparison of non-phosphopeptide SH2 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is widely used to determine the binding affinity of inhibitors in a high-throughput format.

FP_Assay_Workflow cluster_0 Assay Components cluster_1 Incubation & Measurement cluster_2 Data Analysis SH2 SH2 Domain Mix Mix Components SH2->Mix Tracer Fluorescently-labeled Phosphopeptide Tracer Tracer->Mix Inhibitor Non-phosphopeptide Inhibitor Inhibitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot Polarization vs. [Inhibitor] Measure->Plot Calculate Calculate IC50/Ki Plot->Calculate ITC_Workflow Prepare Prepare SH2 Domain in Cell & Inhibitor in Syringe Titrate Titrate Inhibitor into SH2 Domain Solution Prepare->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Analyze Fit Data to Binding Model to Determine Kd, ΔH, and n Plot->Analyze

Evaluating the In-Cell Potency of Caffeic Acid-pYEEIE TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the in-cell potency of Caffeic acid-pYEEIE TFA, a non-phosphopeptide inhibitor. Its performance is compared with related alternatives, supported by established experimental data and detailed protocols to assist in research and drug development. The focus of this analysis is on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in various diseases, including cancer.[1][2]

Overview of the STAT3 Signaling Pathway and Point of Inhibition

The Janus kinase (JAK)-STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and cellular activity.[1] Dysregulation of this pathway, particularly the constitutive activation of STAT3, is implicated in numerous cancers and inflammatory conditions.[1][3] STAT3 activation occurs via phosphorylation at the Tyrosine 705 (Tyr705) residue, which leads to its dimerization, nuclear translocation, and function as a transcription factor for genes involved in proliferation and survival.[3][4]

Caffeic acid (CA) and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), have been identified as inhibitors of this pathway, primarily by preventing the phosphorylation of STAT3.[2][5] this compound is designed as a specific inhibitor that likely targets the SH2 domain of STAT3, preventing its activation. The diagram below illustrates this pathway and the proposed point of intervention.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment STAT3_active p-STAT3 (Tyr705) STAT3_inactive->STAT3_active 4. Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 5. Dimerization Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Transcription 6. Nuclear Translocation & DNA Binding Inhibitor This compound (and related compounds) Inhibitor->STAT3_active Inhibition Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Workflow cluster_exp Experimental Phases cluster_analysis Data Analysis Phase1 Phase 1: Cytotoxicity 1. Select cancer cell line with constitutively active STAT3. 2. Treat cells with a serial dilution of the inhibitor. 3. Incubate for 48-72 hours. Phase2 Phase 2: Viability Assay 1. Perform MTT or similar cell viability assay. 2. Measure absorbance. 3. Calculate cell viability relative to control. Phase1->Phase2 Phase3 Phase 3: Molecular Analysis 1. Treat cells with inhibitor at IC50 and sub-IC50 concentrations. 2. Prepare cell lysates. 3. Perform Western blot for p-STAT3 and total STAT3. Phase1->Phase3 Analysis1 Generate Dose-Response Curve Phase2->Analysis1 Analysis3 Quantify Protein Bands (Densitometry) Phase3->Analysis3 Analysis2 Calculate IC50 Value Analysis1->Analysis2 Analysis4 Determine Inhibition of STAT3 Phosphorylation Analysis3->Analysis4

References

Safety Operating Guide

Safe Disposal of Caffeic Acid-pYEEIE TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Caffeic acid-pYEEIE TFA is considered hazardous waste due to its trifluoroacetic acid (TFA) component. Under no circumstances should it be disposed of down the drain. The following procedures are designed to ensure the safe and compliant disposal of this substance, protecting both laboratory personnel and the environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment.

I. Immediate Safety Precautions

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. The primary hazards are associated with the trifluoroacetic acid salt, which is corrosive and toxic.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1][3]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The following steps outline the correct procedure:

  • Waste Identification and Segregation:

    • Label a dedicated, chemically compatible waste container (e.g., glass or polyethylene) with "Hazardous Waste: this compound".[4][5]

    • This waste must be segregated from other waste streams, particularly bases, oxidizing agents, and reducing agents, to prevent dangerous chemical reactions.[6][7]

  • Waste Collection:

    • Collect all materials contaminated with this compound, including pipette tips, gloves, and absorbent materials, in the designated hazardous waste container.[6]

    • Ensure the container is kept tightly closed when not in use to prevent the release of harmful vapors.[1][4][5]

  • Neutralization (for aqueous waste):

    • While working in a chemical fume hood and wearing appropriate PPE, slowly add a weak base (e.g., sodium bicarbonate solution) to the aqueous waste containing this compound.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Be aware that neutralization is an exothermic reaction and may produce fumes. Proceed with caution.

    • Even after neutralization, the waste is still considered hazardous and must be disposed of through the proper channels.

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[4]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2][5][8][9][10]

    • Complete all necessary waste disposal forms as required by your institution.[4][5]

III. Quantitative Data Summary

ParameterValue/InstructionSource
Primary Hazard Corrosive, Acutely Toxic[4]
Incompatible Materials Strong bases, oxidizing agents, reducing agents, acids, hydrides, metals[6][7]
Recommended PPE Chemical splash goggles, nitrile gloves, lab coat[4][6]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite)[1][3][4]
Disposal Method Collect as hazardous waste for licensed disposal[2][5][6][8][9][10]
Drain Disposal Strictly Prohibited[1][3][5]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_disposal Final Disposal start Generate Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in labeled hazardous waste container is_solid->collect_solid Solid neutralize Neutralize with weak base (in fume hood) is_solid->neutralize Liquid store Store in Satellite Accumulation Area collect_solid->store collect_liquid Collect in labeled hazardous waste container neutralize->collect_liquid collect_liquid->store contact_ehs Contact EHS for pickup store->contact_ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.